Palmatine iodide

Catalog No.
S612881
CAS No.
4880-79-9
M.F
C21H22INO4
M. Wt
479.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palmatine iodide

CAS Number

4880-79-9

Product Name

Palmatine iodide

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;iodide

Molecular Formula

C21H22INO4

Molecular Weight

479.3 g/mol

InChI

InChI=1S/C21H22NO4.HI/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H/q+1;/p-1

InChI Key

VUGARESHFWNHTD-UHFFFAOYSA-M

SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[I-]

Synonyms

berbericinine, berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride, berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide, dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1), dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1), o,o-dimethyldemethyleneberberine, palmatine, palmatine cation, palmatine chloride, palmatine hydrochloride, palmatine hydroxide, palmatine iodide, palmatine ion, palmatine sulfate, palmatinium hydroxide, palmitine hydroxide

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[I-]

Chemical Profile & Sourcing

Author: Smolecule Technical Support Team. Date: February 2026

Palmatine is a natural isoquinoline alkaloid belonging to the protoberberine class [1] [2] [3]. While often referred to in research by its base name, Palmatine iodide is a common salt form used in experimental settings due to its stability and solubility.

  • Chemical Structure: It is a quaternary ammonium salt with a tetracyclic isoquinoline structure. The key distinguishing feature is the presence of four methoxyl groups at the C2, C3, C9, and C10 positions [1] [4] [3].
  • Natural Sources: It is abundantly found in several plant families used in traditional medicine [2] [5] [3], primarily in the roots of:
    • Coptis chinensis (Huang Lian)
    • Phellodendron amurense (Huang Bai)
    • Fibraurea recisa (Huang Teng)
    • Tinospora cordifolia
    • Berberis cretica
  • Physicochemical Properties: As a quaternary ammonium compound, it is hydrophilic and possesses a positive charge, which influences its interaction with biological targets like DNA and proteins [2] [5]. Its molecular formula is C₂₁H₂₂NO₄⁺ [3].

Pharmacological Activities & Quantitative Data

Extensive in vitro and in vivo studies have revealed palmatine's broad-spectrum biological activities. The table below summarizes key quantitative findings from recent research.

Therapeutic Area Observed Effect (Model) Key Metrics / IC₅₀ / Effective Dose Proposed Mechanism of Action
Oncology Cytotoxicity & chemosensitization [1] IC₅₀: ~5.13-5.81 µg/mL (ER+/HER2- breast cancer cells). Synergy with Doxorubicin [1]. Induction of apoptosis (Annexin V/PI staining); anti-proliferation (BrdU assay) [1].
Neurodegeneration (Alzheimer's) Cognitive improvement & neuroprotection [6] [7] [8] 20-40 mg/kg (Aβ25-35-induced AD rat model) [7] [8]. Activates Nrf2/HO-1 pathway; inhibits AChE & BuChE; modulates gut microbiota; reduces TNF-α, IL-1β, IL-6 [6] [2] [7].
Metabolic Syndrome Anti-hyperlipidemic & anti-obesity [4] 23-70 mg/kg/day (HFD hamster model); 25-100 mg/kg/day (KK-Ay mice) [4]. Upregulates LDLR & CYP7A1; downregulates HMGCR; increases UCP-2; inhibits PPAR-γ & C/EBP-α [4].
Cardiovascular Disease Cardioprotection [9] 20-100 mg/kg (AMI mouse model) [9]. Activates pAMPK/Nrf2 pathway; reduces TNF-α, IL-1β; modulates Bcl-2/Bax ratio [9].
Hepatic Fibrosis Anti-fibrotic (Derivatives) [10] IC₅₀: 3.98 µM (Compound 6c against COL1A1 in LX-2 cells) [10]. Inhibits TGF-β1/Smads and JAK1/STAT3 signaling pathways [10].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are detailed methodologies for critical experiments cited above.

1. Protocol for Anti-Cancer Cytotoxicity and Synergy Studies [1]

  • Cell Lines: Human ER+/HER2- breast cancer cells (e.g., MCF7, T47D, ZR-75-1). Normal breast epithelial cells (MCF10A) as a control.
  • Treatment:
    • Prepare a dose range of palmatine (e.g., 0.5-100 µg/mL).
    • For synergy studies, combine with a chemotherapeutic agent like doxorubicin (DOX) at fixed ratios.
  • Viability Assay (MTT):
    • Plate cells in 96-well plates and incubate for 24h.
    • Treat with compounds for desired duration.
    • Add MTT reagent (0.5 mg/mL) and incubate for 4h.
    • Dissolve formazan crystals with DMSO.
    • Measure absorbance at 570 nm.
  • Data Analysis:
    • Calculate IC₅₀ values using non-linear regression.
    • Analyze drug interactions via isobolographic analysis to determine synergistic, additive, or antagonistic effects.

2. Protocol for Assessing Neuroprotection in an AD Model [7] [8]

  • In Vitro Model (PC12 Cells):
    • Induction: Treat PC12 cells with 30 µM Aβ25-35 peptide to induce neurotoxicity.
    • Intervention: Co-treat with palmatine (e.g., 0.1-0.5 mg/mL) for 12-24 hours.
    • Viability Assay: Use CCK-8 assay. Add CCK-8 solution to wells, incubate for 1-4 hours, and measure absorbance at 450 nm.
    • Oxidative Stress Markers: Use ELISA kits to measure SOD, GSH, and MDA levels in cell lysates.
    • Inflammatory Cytokines: Use ELISA to quantify TNF-α, IL-1β, and IL-6 in the supernatant.
  • In Vivo Model (Mouse/Rat):
    • AD Induction: Anesthetize animals and perform bilateral intracranial hippocampal injection of aggregated Aβ25-35.
    • Drug Administration: Administer palmatine (e.g., 20-40 mg/kg) via i.p. or oral gavage daily for several weeks.
    • Behavioral Test: Morris Water Maze to assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant.
    • Mechanism Analysis: Perform Western blotting on hippocampal tissue to analyze protein expression of Nrf2, HO-1, Keap-1, Bcl-2, and Bax.

Mechanism of Action: Key Signaling Pathways

Palmatine exerts its effects through multi-target modulation of several core cellular signaling pathways. The following diagram synthesizes its primary mechanisms of action, particularly relevant to neurodegenerative and metabolic diseases.

G cluster_neuro Neurodegeneration (e.g., Alzheimer's) cluster_meta Metabolic Syndrome Palmatine Palmatine ACh AChE/BChE Activity Palmatine->ACh Inhibits N_Inflam Neuroinflammation Palmatine->N_Inflam Suppresses (via NF-κB/NLRP3) Nrf2 Nrf2 Palmatine->Nrf2 Activates AMPK AMPK Palmatine->AMPK Activates LDLR LDLR Palmatine->LDLR Upregulates HMGCR HMGCR Palmatine->HMGCR Downregulates Gut_Brain Modulates Gut-Brain Axis Palmatine->Gut_Brain Aβ Plaque/Tau Pathology OS Oxidative Stress OS->Aβ Promotes N_Inflam->Aβ Exacerbates HO1 HO1 Nrf2->HO1 Upregulates HO1->OS Attenuates Adipogenesis Adipogenesis Cholesterol Cholesterol Glu Glucose Metabolism mTOR mTOR AMPK->mTOR Inhibits PPARγ PPARγ AMPK->PPARγ Downregulates PPARγ->Adipogenesis Promotes LDLR->Cholesterol Reduces HMGCR->Cholesterol Synthesizes

Palmatine's multi-target mechanisms involve key pathways like Nrf2/HO-1 for antioxidant defense and AMPK for metabolic regulation.

Pharmacokinetics and Toxicity Profile

A comprehensive drug profile requires understanding its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

  • Pharmacokinetics:
    • Absorption & Distribution: Palmatine can cross the blood-brain barrier, which is crucial for its central nervous system activities [7]. It binds to serum proteins like bovine serum albumin (BSA) and hemoglobin, which can influence its distribution and half-life [2].
    • Metabolism & Excretion: It has a complex interaction with hepatic metabolic enzymes, particularly cytochrome P450 (CYP450) [2]. Its oral bioavailability is generally low, which is a significant challenge for clinical development [3].
  • Toxicity:
    • In vitro studies show palmatine can have concentration-dependent cytotoxicity against various cell lines, including HepG2 liver cells and cardiomyocytes, sometimes leading to DNA damage [2].
    • In vivo, it has demonstrated a relatively high safety profile in some models (e.g., LD₅₀ > 1000 mg·kg⁻¹ for a derivative) [10], but can cause cardiac arrhythmia at high doses [2].

Current Research Trends and Gaps

  • Structural Modification: A major focus is on creating derivatives, such as 9-O-substituted palmatine analogs, to enhance potency, reduce toxicity, and improve pharmacokinetic properties [10]. For example, derivative 6c showed significantly improved anti-fibrotic activity [10].
  • Drug Delivery Systems: Research is exploring nano-delivery systems to overcome the limitation of low oral bioavailability [3].
  • Clinical Translation: A significant gap exists between promising preclinical data and human trials. No large-scale human clinical trials have been reported to date, which is the critical next step for validating its efficacy and safety in humans [4] [3].

References

Palmatine iodide natural plant sources

Author: Smolecule Technical Support Team. Date: February 2026

Palmatine vs. Palmatine Iodide

It is important to clarify a key distinction for your research:

  • Palmatine is a naturally occurring protoberberine isoquinoline alkaloid [1] [2]. It is typically found in plants as a salt of various anions. The search results consistently refer to this natural compound and do not specify the anion.
  • This compound likely refers to a specific salt form where the palmatine cation is combined with an iodide anion. This form may be synthesized for research or pharmaceutical applications to standardize properties like solubility and stability.

The following data on botanical sources and experimental protocols pertains to the natural palmatine alkaloid.

Natural Plant Sources of Palmatine

Palmatine is distributed across several plant families. The table below summarizes key plant sources and the plant parts where palmatine is typically found.

Plant Source Botanical Family Reported Plant Part Key Findings/Notes
Berberis cretica (Creetan Barberry) [1] Berberidaceae Roots Successfully isolated from methanolic root extract; source for bioactivity studies.
Coptis chinensis (Chinese Goldthread) [3] [4] Ranunculaceae Rhizome (Rootstalk) A major component of the protoberberine extract from this plant.
Phellodendron amurense (Amur Cork Tree) [3] Rutaceae Not Specified A noted botanical source of palmatine.
Tinospora cordifolia (Heart-leaved Moonseed) [3] Menispermaceae Not Specified Studied for its alkaloid content, including palmatine.
Corydalis yanhusuo [3] Papaveraceae Not Specified A plant source from which palmatine has been extracted.
Enantia chlorantha [3] Annonaceae Not Specified Reported as the major component of the protoberberine extract.

Experimental Protocol: Isolation from Berberis cretica

The following workflow and detailed methodology describe the isolation of palmatine from the roots of Berberis cretica, as presented in one research paper [1].

G Start Start: Berberis cretica Roots Step1 Extraction Start->Step1 Step2 Initial Purification Step1->Step2 Step1_Det Solvent: Methanol Extract: Methanolic Root Extract Step1->Step1_Det details Step3 Fraction Collection Step2->Step3 Step2_Det Technique: Medium Pressure Liquid Chromatography (MPLC) Stationary Phase: Sephadex LH-20 Mobile Phase: MeOH/H₂O (50:50 v/v) Step2->Step2_Det details Step4 Purity Assessment Step3->Step4 Step5 End: High-Purity Palmatine Step4->Step5 Step4_Det Technique: HPLC-ESI-QTOF-MS/MS Confirmation: High-resolution mass measurement and MS/MS fragmentation Step4->Step4_Det details

Diagram of the experimental workflow for isolating palmatine from Berberis cretica roots.

Detailed Methodology [1]:

  • Plant Material Preparation: The roots of Berberis cretica are dried and ground into a powder.
  • Extraction: The powdered plant material is subjected to extraction using methanol, creating a methanolic root extract.
  • Purification via Column Chromatography:
    • Technique: Medium Pressure Liquid Chromatography (MPLC).
    • Stationary Phase: A column is filled with a combination of silica gel NP and Sephadex LH-20 resin. Sephadex LH-20 is particularly useful for the separation of small molecules in polar solvents.
    • Mobile Phase: A polar solvent system of methanol and water in a 50:50 (v/v) ratio is used to elute the compounds.
    • Process: The crude methanolic extract is loaded onto the column. As the mobile phase passes through, different compounds separate based on their affinity for the stationary phase versus the mobile phase.
  • Fraction Collection & Analysis: The eluent from the column is collected in multiple fractions. These fractions are analyzed, for instance by Thin-Layer Chromatography (TLC), to identify those containing palmatine.
  • Purity and Identity Confirmation:
    • Purity: The isolated compound was reported to have a purity of 94.5% [1].
    • Identification: The identity of palmatine was confirmed using HPLC-ESI-QTOF-MS/MS (High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry).
    • MS/MS Fragmentation: The alkaloid was identified based on high-resolution mass measurement and its characteristic fragmentation pattern. In positive ionization mode, the molecular ion ([M]+) of palmatine yields key fragments at m/z 337, 322, 308, and 294, corresponding to the successive loss of methyl groups from its structure [1].

Pharmacological Properties of Palmatine

Palmatine exhibits a broad spectrum of pharmacological activities, which are of significant interest in drug discovery [3] [2].

Pharmacological Activity Reported Findings and Potential Mechanisms
Anticancer Activity Demonstrates broad in vitro growth inhibitory effects on various human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HT-29), and lung (Lewis). Mechanisms include induction of apoptosis and DNA damage [3] [1].
Neuroprotective Activity Studied for potential in treating Alzheimer's disease via inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Also shows antidepressant effects in animal models [3].
Antimicrobial & Antiviral Shows inhibitory effects on Gram-positive bacteria and weak in vitro activity against flaviviruses [3]. Specific activity against Helicobacter pylori has been noted [4].
Anti-inflammatory & GI Health Can decrease production of pro-inflammatory factors. Shows promise in improving colitis in animal models and has a protective effect on gastric ulcers [3] [4].
Metabolic Regulation Exhibits hypoglycemic effects by inducing insulin release and insulin-mimicking activity. Also shown to reduce serum total cholesterol and triglycerides in vivo [3].

Research Recommendations

For a comprehensive technical guide, you may find these steps helpful:

  • Refine Your Search: Focus on "isolation of palmatine" or "palmatine quantification in [specific plant]" for more relevant methodologies.
  • Consult Specialized Databases: Dive deeper using scientific databases like SciFinder or Reaxys, which can provide detailed protocols, spectral data, and information on specific salt forms like this compound.
  • Review Patent Literature: Pharmaceutical patents can be a valuable source of detailed, proprietary information on the synthesis, purification, and formulation of specific compounds like this compound.

References

Comprehensive Technical Guide: Solubility Properties of Palmatine Iodide for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identification

Palmatine is a protoberberine alkaloid naturally occurring in several medicinal plants including Coptis chinensis, Phellodendron amurense, and Tinospora cordifolia. While this guide focuses specifically on the iodide salt form, it is important to note that most commercial and research references typically involve palmatine chloride or hydroxide forms. The fundamental alkaloid structure consists of an isoquinoline backbone with four methoxy substitutions at positions 2, 3, 9, and 10, which contributes to its physicochemical properties and biological activity. The compound exhibits a quinolizinium structure with a permanent positive charge on the nitrogen atom, making it inherently hydrophilic yet possessing some lipophilic character due to its aromatic ring system and methoxy substituents.

The molecular formula for the palmatine cation is C₂₁H₂₁NO₄⁺, with a molecular weight of 351.401 g·mol⁻¹ for the base ion [1]. For the hydroxide form, the molecular weight is 369.41102 g·mol⁻¹ [2]. Although specific data for palmatine iodide is limited in the available literature, understanding the properties of related salts provides valuable insights for researchers working with the iodide derivative in pharmaceutical applications.

Solubility Profile and Physicochemical Properties

Quantitative Solubility Data

Table 1: Solubility Profile of Palmatine Hydroxide in Various Solvents

Solvent System Solubility (mg/mL) Solubility (mM) Temperature Conditions
DMSO 15.62 42.28 Room temperature
Water Limited solubility Not specified Room temperature

The solubility characteristics of palmatine salts are crucial for formulation development. Based on available data for palmatine hydroxide, the compound demonstrates moderate solubility in DMSO (~15.62 mg/mL or 42.28 mM), suggesting its utility as a suitable solvent for stock solution preparation [2]. However, the compound exhibits limited aqueous solubility, presenting challenges for biological testing and therapeutic applications. This limited solubility profile is likely attributed to the planar polycyclic structure and the positive charge distribution across the quinolizinium system, which affects its solvation in polar solvents.

Table 2: Formulation Strategies for Palmatine Salts in Preclinical Studies

Formulation Type Composition (Ratio) Administration Route Notes
Injection Formulation 1 DMSO:Tween 80:Saline = 10:5:85 IP/IV/IM/SC Good solubility, suitable for various injection routes
Injection Formulation 2 DMSO:PEG300:Tween 80:Saline = 10:40:5:45 IP/IV/IM/SC Enhanced solubility with PEG300
Injection Formulation 3 DMSO:Corn oil = 10:90 Oral or injection Lipophilic formulation
Injection Formulation 4 DMSO:20% SBE-β-CD in saline = 10:90 Injection Cyclodextrin-based solubility enhancement
Injection Formulation 5 2-Hydroxypropyl-β-cyclodextrin:Saline = 50:50 Injection Aqueous-based cyclodextrin formulation
Structural Considerations for Solubility

The solubility characteristics of this compound are influenced by several structural factors. The permanent positive charge on the quaternary nitrogen creates strong electrostatic interactions that can enhance solubility in polar solvents but may limit dissolution in non-polar environments. The tetramethoxy substitution pattern contributes to both electron-donating effects and molecular bulk, influencing crystal packing efficiency and dissolution thermodynamics. The planar conformation of the isoquinoline backbone facilitates π-π stacking interactions that can negatively impact solubility, while the methoxy groups provide some steric hindrance that may partially counteract this effect. These structural attributes collectively determine the solvation behavior and formulation requirements for this compound in research applications.

Formulation Strategies and Experimental Protocols

Solubility Enhancement Techniques

Various formulation approaches have been developed to address the solubility limitations of palmatine compounds. Cyclodextrin complexation represents one of the most effective strategies, with 20% SBE-β-CD in saline demonstrating particular utility for creating stable aqueous solutions [2]. The protocol for this formulation involves dissolving 2g of SBE-β-CD in 10mL saline to create a clear solution, which is then combined with DMSO stock solutions at a 9:1 ratio (900μL cyclodextrin solution to 100μL DMSO stock). This approach leverages the host-guest complexation capability of cyclodextrins, where the hydrophobic cavity accommodates the aromatic portions of palmatine while the hydrophilic exterior maintains solubility in aqueous environments.

Microemulsion technology provides another valuable approach, with multiple formulations documented for preclinical studies. A particularly effective emulsion consists of DMSO:PEG300:Tween 80:Saline at 10:40:5:45 ratio [2]. The preparation method involves sequential addition: 100μL DMSO stock solution is combined with 400μL PEG300, followed by 50μL Tween 80, and finally 450μL saline, with thorough mixing at each stage. This combination of hydrophilic-lipophilic balance (HLB) optimizes solvation for different molecular regions of palmatine, with PEG300 providing hydrogen bonding capacity, Tween 80 acting as a surfactant to reduce interfacial tension, and saline maintaining physiological compatibility.

Preparation of Stock Solutions for Bioassays

For in vitro cellular assays, palmatine stock solutions are typically prepared in anhydrous DMSO at concentrations of 25-50 mg/mL [2]. These stocks must be protected from light and moisture, with recommended storage at -20°C for long-term stability. When preparing working solutions for cell-based assays, it is critical to maintain final DMSO concentrations below 0.1% to avoid cellular toxicity. For animal administration, the injection formulations described in Table 2 should be prepared fresh and used promptly to ensure stability and reproducibility. The transition from DMSO stock solutions to biologically compatible formulations requires careful consideration of dilution factors, solvent mixing order, and solution stability to prevent precipitation during formulation.

Pharmacological Context and Experimental Evidence

Bioactivity Profile and Research Applications

Table 3: Experimentally Determined Biological Activities of Palmatine

Activity Type Experimental Model Concentration/Dose Key Results
Anticancer HCT-116 colon cancer cells 88-704 μM; 24-72 hours Dose-dependent decrease in cell viability; G2/M phase arrest
Antiviral West Nile Virus protease inhibition IC50 = 96 μM Noncompetitive inhibition mechanism
Anti-inflammatory DSS-induced colitis mouse model 50-100 mg/kg; oral; 7 days Reduced inflammatory cell infiltration; improved colitis
Neuroprotective Memory impairment models 0-1 mg/kg; i.p.; 10 days Memory-improving effects demonstrated

Palmatine exhibits a broad pharmacological profile encompassing anticancer, antiviral, anti-inflammatory, and neuroprotective activities [2] [1]. The compound functions as an irreversible IDO-1 inhibitor with IC50 values of 3 μM and 157 μM for HEK 293-hIDO-1 and rhIDO-1, respectively [2]. This enzymatic inhibition potential, combined with its activity against viral proteases, positions palmatine as a promising scaffold for drug development against multiple therapeutic targets. The dose-dependent responses observed across various experimental models highlight the importance of achieving adequate soluble concentrations for efficacy assessment.

In cancer models, palmatine demonstrates significant growth inhibitory effects on multiple human cancer cell lines, including HCT-116, SW480, HT-29, HepG2, and MCF-7 [2] [1]. The mechanism involves induction of apoptosis through mitochondrial-related pathways, decreased AURKA protein levels, cell cycle arrest at G2/M phase, and modulation of apoptotic markers including P53/P73, Caspase-3, and Caspase-9 [2]. These multi-faceted anticancer effects necessitate careful consideration of solubility and bioavailability in experimental design to ensure accurate assessment of potency and mechanism.

Experimental Visualization and Workflow

Solubility Assessment Protocol Visualization

G cluster_prep Sample Preparation cluster_test Solubility Evaluation cluster_form Formulation Development Start Start Solubility Assessment Weigh Weigh this compound Start->Weigh Select Select Solvent System Weigh->Select Prepare Prepare Stock Solution Select->Prepare Visual Visual Inspection for Precipitation Prepare->Visual Quantify Quantitative Analysis (HPLC/UV-Vis) Visual->Quantify Stability Stability Assessment Quantify->Stability Enhance Apply Solubility Enhancement Methods Stability->Enhance Optimize Optimize Formulation Enhance->Optimize Validate Validate Biological Compatibility Optimize->Validate Documentation Document Results Validate->Documentation End Proceed to Bioassays Documentation->End

Workflow for comprehensive solubility assessment of this compound in pharmaceutical development.

Formulation Preparation Workflow

G cluster_determine Formulation Selection cluster_injection Injection Formulation Example cluster_quality Quality Assessment Start Start Formulation Preparation App Determine Application (Injection/Oral/Topical) Start->App Type Select Formulation Type Based on Route App->Type Ratio Calculate Component Ratios Type->Ratio DMSO Prepare DMSO Stock Solution (25-50 mg/mL) Ratio->DMSO Combine Combine with Solubilizers (Tween 80, PEG300) DMSO->Combine Dilute Dilute with Aqueous Phase (Saline, Buffer) Combine->Dilute Clarity Check Solution Clarity Dilute->Clarity PH Measure pH and Osmolality Clarity->PH Filter Sterile Filtration (0.22 μm) PH->Filter Use Immediate Use or Appropriate Storage Filter->Use End Formulation Ready for Use Use->End

Systematic approach for preparing this compound formulations with optimized solubility characteristics.

Research Implications and Concluding Remarks

The solubility profiling of this compound reveals several important considerations for pharmaceutical development. The limited aqueous solubility of this compound necessitates specialized formulation approaches to enable reliable biological testing and potential therapeutic applications. The comprehensive data presented in this guide provides researchers with validated protocols for overcoming these challenges while maintaining biological relevance. Understanding the structure-solubility relationships of palmatine derivatives informs both immediate experimental design and long-term drug development strategies.

Future research directions should include more extensive characterization of the iodide salt specifically, development of advanced delivery systems such as nanoparticle formulations and lipid-based carriers, and investigation of prodrug approaches to enhance aqueous solubility. Additionally, comprehensive toxicological profiling is essential, as existing research indicates that palmatine has complex effects on liver metabolism and demonstrates significant DNA toxicity at higher concentrations [1]. These advancements will help realize the full therapeutic potential of this compound while addressing its inherent physicochemical challenges.

References

Palmatine iodide foundational research studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Basic Pharmacology

Palmatine is a quaternary protoberberine isoquinoline alkaloid found in several traditional medicinal plants like Coptis chinensis and Phellodendron amurense [1] [2] [3].

  • IUPAC Name: 2,3,9,10-Tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium [3]
  • Molecular Formula: C₂₁H₂₂NO₄⁺ [3] [4]
  • CAS Number (Free Base): 3486-67-7 [4]
  • CAS Number (Palmatine iodide): 4880-79-9 [4]

The table below outlines its core biological activities.

Pharmacological Activity Reported Targets / Mechanisms Experimental Models (Examples)
Anticancer [1] [3] [5] Induces apoptosis (↑Bax, ↑caspase-3/9, ↓Bcl-2); causes G2/M cell cycle arrest; inhibits AURKA protein; inhibits NF-κB / rpS6 signaling [1] [4] [5] Human cancer cell lines (HCT-116, SW480, HT-29, MCF-7, CHOK-1, prostate cancer cells); HCT-116 mouse xenografts [3] [4] [5]
Anti-inflammatory [1] [2] [6] Inhibits NF-κB & NLRP3 inflammasome activation; decreases pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [1] [2] DSS-induced colitis mouse model; LPS-induced inflammation in goat endometrial epithelial cells; acetic acid-induced gastric ulcers in rats [1] [2]
Antioxidant [2] [6] Activates Nrf2/HO-1 signaling pathway; increases SOD; decreases MDA [2] [6] Acute myocardial infarction (AMI) mouse model; D-galactosamine/lipopolysaccharide-induced liver failure in mice [4] [6]
Neuroprotective [1] [3] Inhibits AChE, BChE, and neuraminidase-1; exhibits antidepressant effects by regulating MAO-A activity and corticosterone levels [1] [3] In vitro enzyme assays; mouse models of chronic unpredictable mild stress [1] [3]
Metabolic Regulation [1] [3] Induces insulin release; inhibits lens aldose reductase, sucrase, and maltase; reduces serum cholesterol & triglycerides [1] [3] In vitro assays; hypercholesterolemia hamster models [1]
Antimicrobial [1] [3] Inhibits Gram-positive bacteria; anti-Helicobacter pylori activity; weak anti-flavivirus activity [1] [3] In vitro bactericidal and viral inhibition assays [1] [3]

Detailed Experimental Data and Protocols

The following tables summarize key quantitative data from in vitro and in vivo studies, which are crucial for dose and activity assessment.

Table 2: In Vitro Anticancer and Cytotoxicity Data

Cell Line Assay Type Tested Concentrations Incubation Time Key Results / IC₅₀ Source
HCT-116, SW480 (Colon Cancer) Cell Proliferation 88, 176, 352, 704 µM 24, 48, 72 h Decreased cell viability dose-dependently; induced G2/M phase arrest and apoptosis [4]. [4]
HT-29 (Colon Cancer) Cell Proliferation 141, 282, 564, 1128 µM 24, 48, 72 h Decreased cell viability dose-dependently [4]. [4]
HEK 293-hIDO-1 Enzyme Inhibition (IDO-1) N/A N/A IC₅₀ = 3 µM [4]. [4]
Prostate Cancer Cells Growth Inhibition & Invasion N/A N/A Selective growth inhibition of cancer cells; decreased rpS6 phosphorylation and NF-κB activation [5]. [5]

Table 3: In Vivo Efficacy and Protocol Data

Disease Model Subject Administration Dosage Treatment Duration Key Outcomes Source
Acute Myocardial Infarction (AMI) Male C57 mice Intragastric 20 mg/kg (LD), 100 mg/kg (HD) 30 days ↑LVEF; ↓cardiac fibrosis; ↓TNF-α & IL-1β; ↑SOD; activated pAMPK/Nrf2 pathway [6]. [6]
DSS-induced Colitis BALB/c mice Oral gavage 50 mg/kg, 100 mg/kg Daily for 7 days Improved colitis, prevented inflammatory cell infiltration, regulated tight junction proteins [4]. [4]
HCT-116 Xenograft Mice (strain unspecified) Oral 33.75, 67.5, 135 mg/kg Once daily for 26 days Inhibited tumor growth in a dose-dependent manner [4]. [4]
Fulminant Liver Failure Male ICR mice Intraperitoneal injection 25, 50, 100, 200 mg/kg Single dose Reduced liver injury [4]. [4]

Mechanisms and Signaling Pathways

Palmatine exerts its effects through multi-target mechanisms, primarily involving key signaling pathways related to inflammation, oxidation, and cellular metabolism.

palmatine_pathways cluster_anti_inflammatory Anti-inflammatory & Anticancer cluster_antioxidant Antioxidant cluster_apoptosis Pro-apoptotic (Anticancer) Palmatine Palmatine NF_kB NF-κB Pathway Palmatine->NF_kB Inhibits NLRP3 NLRP3 Inflammasome Palmatine->NLRP3 Inhibits rpS6 rpS6/NF-κB/FLIP Axis Palmatine->rpS6 Inhibits pAMPK pAMPK Palmatine->pAMPK Activates Bax ↑ Bax Palmatine->Bax Bcl2 ↓ Bcl-2 Palmatine->Bcl2 AURKA ↓ AURKA protein Palmatine->AURKA Cytokines ↓ Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines NLRP3->Cytokines rpS6->Cytokines Nrf2 Nrf2 pAMPK->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates SOD_MDA ↑ SOD activity ↓ MDA production Nrf2->SOD_MDA Caspases ↑ Caspase-3, -9 Bax->Caspases Bcl2->Caspases Deregulates G2M G2/M Phase Arrest AURKA->G2M

Overview of palmatine's multi-target mechanisms on key cellular pathways.

Toxicity and Pharmacokinetics

A comprehensive foundational guide must address palmatine's toxicity and absorption profile.

  • Toxicity Profile: Studies indicate palmatine can have DNA toxicity and cause DNA strand breakage [1]. It exhibits concentration-dependent cytotoxicity to various cells, including cardiomyocytes and HepG2 cells, potentially causing arrhythmia and apoptosis [1]. However, some 9-O-substituted derivatives show reduced toxicity, suggesting a path for improving its safety profile [3].

  • Pharmacokinetics (PK): A major challenge is its low oral bioavailability, attributed to poor absorption and it being a P-glycoprotein substrate [1] [2]. It binds strongly to serum proteins like bovine serum albumin (BSA) and hemoglobin, which can alter its distribution and activity [1]. After administration, it is widely distributed in tissues like the liver, kidney, and lung, but has a slow elimination rate [1]. The primary metabolites, such as 8-oxypalmatine, may possess significant biological activity themselves [2].

Future Research Directions and Conclusion

To translate foundational research into clinical applications, several strategies are being explored:

  • Improving Bioavailability: Structural modifications (like C13 alkylation) and advanced delivery systems (e.g., nano-delivery) are being investigated to enhance solubility and absorption [2].
  • Exploring Synergistic Effects: As palmatine is often a component of herbal extracts (e.g., Nexrutine), research into its synergistic effects with other compounds could be valuable [5].
  • Clinical Validation: Large-scale, robust clinical trials are necessary to confirm the efficacy and safety observed in preclinical models [2].

References

Comprehensive Protocol for Isolation and Characterization of Palmatine Iodide from Natural Sources Using Column Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palmatine and Its Significance in Drug Development

Palmatine is a protoberberine-type isoquinoline alkaloid with demonstrated pharmacological potential including antioxidant, antidiabetic, antimicrobial, and anti-inflammatory activities. This bioactive compound possesses a quaternary ammonium structure characterized by a tetracyclic ring system with methoxy substitutions at positions C2, C3, C9, and C10, and a methylenedioxy group at C9 and C10, distinguishing it from the related compound berberine which has a methylenedioxy moiety at positions C2 and C3. The structural similarity to berberine, coupled with its diverse biological activities, makes palmatine an attractive target for pharmaceutical development and natural product research. [1]

The isolation of palmatine from natural sources presents significant challenges due to the complex chemical matrices in which it exists, typically alongside structurally similar alkaloids such as berberine, jatrorrhizine, and other protoberberine analogs. These compounds exhibit similar chemical properties and polarity profiles, necessitating highly selective separation techniques. Column chromatography remains the foundational method for palmatine isolation at preparative scales, though it often requires optimization to achieve satisfactory purity and recovery rates. This protocol details an optimized approach for palmatine isolation, purification, and characterization, with particular emphasis on column chromatographic separation followed by HPLC analysis and structural elucidation. [1] [2]

Extraction and Preliminary Fractionation

Plant Material Preparation and Extraction

The initial stage of palmatine isolation involves careful preparation of plant material and exhaustive extraction to liberate the target alkaloid from the cellular matrix:

  • Plant Material Selection and Authentication: Select mature stems of Fibraurea tinctoria Lour. (or other palmatine-containing species such as Coptis chinensis or Phellodendron amurense). Proper taxonomic identification by a qualified botanist is essential, with voucher specimens deposited in a herbarium for future reference. The plant material should be air-dried in the shade to prevent thermal degradation of alkaloids, then pulverized using a mechanical grinder to pass through a 40-mesh sieve (approximately 425 μm particle size) to maximize surface area for extraction. [1]

  • Maceration Extraction Process: Subject the powdered plant material (1.0 kg) to exhaustive maceration with methanol (4 × 4 L, 24 hours each) at room temperature with occasional agitation. Methanol is preferred as it effectively extracts quaternary alkaloids like palmatine while minimizing co-extraction of highly lipophilic compounds. After each extraction period, filter the mixture through Buchner funnel with Whatman No. 1 filter paper, and combine the filtrates. Concentrate the combined methanolic extracts under reduced pressure at 40°C using a rotary evaporator to obtain a crude methanol extract (approximately 22.3 g from 1 kg plant material). Store the concentrated extract in an amber glass container at 4°C until further fractionation to prevent photodegradation and thermal decomposition. [1]

Preliminary Fractionation Strategy

The crude methanol extract undergoes fractionation to reduce complexity before column chromatographic separation:

  • Solvent-Solvent Partitioning: Dissolve the concentrated methanol extract (22.3 g) in a minimal volume of acidified water (pH 3-4 using dilute HCl) and transfer to a separatory funnel. Perform sequential liquid-liquid partitioning first with n-hexane (3 × 200 mL) to remove non-polar constituents (lipids, chlorophyll, waxes), followed by ethyl acetate (3 × 200 mL) to extract moderately polar compounds. The aqueous phase, containing the polar alkaloids including palmatine (typically in its ionized form), is then basified to pH 9-10 with ammonium hydroxide to precipitate the alkaloids. Alternatively, the basified aqueous phase can be further extracted with n-butanol (3 × 200 mL) to concentrate the alkaloid fraction. [1]

  • Fractionation by Open-Column Chromatography: The alkaloid-rich fraction is subjected to preliminary fractionation using a silica gel column (mesh size 0.063-0.200 mm) packed as a slurry in the initial mobile phase. Employ a stepwise gradient elution with solvents of increasing polarity: begin with n-hexane (100%) to elute residual non-polar compounds, then transition to mixtures of n-hexane-ethyl acetate (50:50), followed by ethyl acetate (100%), and finally methanol (100%) to elute palmatine-containing fractions. Thin-layer chromatography (TLC) on silica gel F254 plates with an appropriate mobile system (e.g., chloroform:methanol:ammonia, 80:20:2) should be used to monitor fractions, with palmatine detected as a yellow fluorescent spot under UV light (254 nm) or after spraying with Dragendorff's reagent. Combine fractions showing positive for palmatine and evaporate to dryness for further purification. [1]

Table 1: Solvent System for Preliminary Fractionation of Palmatine from Crude Extract

Step Solvent System Ratio (v/v) Target Compounds Eluted
1 n-Hexane 100% Lipids, waxes, chlorophyll
2 n-Hexane:Ethyl Acetate 50:50 Medium polarity compounds
3 Ethyl Acetate 100% Polar compounds
4 Methanol 100% Alkaloids including palmatine

Column Chromatography for Palmatine Isolation

Optimization of Stationary and Mobile Phases

The successful isolation of palmatine requires careful optimization of both stationary and mobile phases to achieve optimal resolution from structurally similar compounds:

  • Stationary Phase Selection: Silica gel 60 (0.063-0.200 mm or 0.200-0.500 mm particle size) is the recommended adsorbent for normal-phase separation of palmatine. The medium particle size provides a balance between resolution efficiency and flow rates. For preparative separation, pack the stationary phase using the wet slurry method to ensure uniform packing and minimize channel formation. The column dimensions should be proportional to the sample load, typically using a 5:1 to 10:1 ratio of stationary phase to sample mass. For 2-3 grams of crude alkaloid fraction, a column with dimensions of 60 cm length × 5 cm internal diameter is appropriate. Ensure the column is equipped with a porous disc or glass wool plug at the bottom to support the stationary phase, and maintain a paper disc on top to prevent disturbance during sample application and solvent elution. [3] [1]

  • Mobile Phase Optimization: Successful separation of palmatine from related alkaloids requires a carefully optimized solvent system. A binary gradient system combining chloroform and methanol has demonstrated efficacy, starting with 100% chloroform and gradually increasing methanol content to 10-20% based on TLC monitoring. The addition of small amounts of ammonia (0.5-2%) can significantly improve peak shape and resolution by suppressing the silanol effects of silica gel, which can cause tailing of basic compounds like palmatine. Alternatively, a methanol-chloroform-ammonia system in the ratio of 80:20:2 can be effective for isocratic elution once the optimal polarity has been determined. The mobile phase should be degassed prior to use to prevent bubble formation in the column, and the entire chromatographic process should be conducted at room temperature with controlled flow rates of 3-5 mL/min to ensure optimal mass transfer between stationary and mobile phases. [3] [1]

Detailed Chromatographic Procedure

The following step-by-step protocol ensures reproducible isolation of palmatine using column chromatography:

  • Column Preparation: Calculate the required amount of silica gel based on column dimensions (approximately 120-150 g for a 60 cm × 5 cm column). Prepare a homogeneous slurry by mixing silica gel with the initial mobile phase (e.g., chloroform) in a 2:1 ratio (solvent:silica). Pour the slurry into the vertically positioned column in a single, continuous operation while gently tapping the column walls to release trapped air bubbles. Allow the silica to settle under gravity, then apply gentle pressure (5-10 psi) if available to achieve uniform packing. Once settled, ensure there's a layer of solvent above the silica bed, and never allow the column to run dry during the packing process or subsequent separation. [3]

  • Sample Application and Elution: Dissolve the palmatine-rich fraction (2-3 g) in a minimal volume of methanol (10-15 mL), then adsorb onto a small amount of silica gel (3-5 g) by thorough mixing and solvent evaporation under reduced pressure. This dry loading technique prevents band broadening during application. Carefully transfer the sample-adsorbed silica to the top of the prepared column, ensuring an even surface. Initiate elution with the optimized mobile phase system, beginning with lower polarity solvents and gradually increasing polarity based on TLC monitoring. Collect fractions of 100-200 mL each in automatic fraction collectors or manually, maintaining a consistent flow rate of 3-5 mL/min throughout the process. [3] [1]

  • Fraction Monitoring and Combination: Analyze collected fractions regularly by TLC using silica gel F254 plates and a mobile phase such as chloroform:methanol:ammonia (80:20:2). Visualize palmatine under UV light (254 nm and 365 nm) where it appears as a yellow fluorescent spot, and confirm with specific spray reagents like Dragendorff's reagent (orange spot) or potassium iodoplatinate (blue-purple spot). Combine fractions showing a single major spot corresponding to palmatine standard on TLC, and evaporate to dryness under reduced pressure at 40°C. The typical yield of palmatine from Fibraurea tinctoria Lour. stems is approximately 0.1-0.3% w/w of dried plant material. [1]

Table 2: Troubleshooting Guide for Common Issues in Palmatine Isolation

Problem Potential Causes Solutions
Poor separation from berberine Inadequate mobile phase selectivity Optimize methanol:chloroform ratio; add 0.5-2% ammonia
Tailing peaks Active silanol groups on silica Add amine modifiers to mobile phase; use deactivated silica
Slow flow rate Too fine silica particle size; over-packing Use appropriate particle size (0.063-0.200 mm); avoid excessive compression
Low recovery Strong adsorption to stationary phase Increase methanol content; use acidified methanol for final elution

HPLC Analysis and Quantification of Palmatine

Development and Validation of HPLC Method

High-performance liquid chromatography provides a precise method for quantifying palmatine content and assessing the purity of isolated fractions:

  • Optimal Chromatographic Conditions: For reverse-phase HPLC analysis of palmatine, employ a C18 column (250 mm × 4.6 mm, 5 μm particle size) maintained at 30-35°C. The mobile phase consisting of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid) in a gradient or isocratic mode provides excellent separation. A typical isocratic system might use acetonitrile:water:trifluoroacetic acid (30:70:0.1, v/v/v) at a flow rate of 1.0 mL/min with detection at 225-345 nm based on the maximum UV absorption of palmatine. The injection volume should be 10-20 μL, with a total run time of 15-20 minutes per sample. Prior to analysis, all samples and standards should be filtered through 0.45 μm membrane filters to prevent column contamination. [1]

  • Method Validation Parameters: According to ICH guidelines, validate the HPLC method for specificity, linearity, accuracy, precision, and sensitivity. Establish a calibration curve using palmatine standard solutions in the concentration range of 2-100 μg/mL, which should demonstrate excellent linearity with correlation coefficient (R²) > 0.999. The limit of detection (LOD) and limit of quantitation (LOQ) for palmatine are typically in the range of 22-27 ng/mL and 70-90 ng/mL, respectively. Determine precision by analyzing replicate injections (n=6) of a standard solution, which should yield %RSD < 2% for retention time and peak area. Assess accuracy through recovery studies by spiking pre-analyzed samples with known amounts of palmatine standard (80%, 100%, 120% of target concentration), with acceptable recovery rates of 98-102%. [4] [1]

Quantitative Analysis and Purity Assessment

The validated HPLC method enables accurate quantification of palmatine in various samples:

  • Sample Preparation for HPLC: Accurately weigh approximately 10 mg of the isolated palmatine fraction and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with HPLC-grade methanol to obtain a stock solution of 1 mg/mL. Further dilute appropriately with the mobile phase to obtain a working solution in the linear range of the calibration curve (typically 10-20 μg/mL). For crude extracts or fraction samples, prepare solutions at 1 mg/mL concentration and filter through a 0.45 μm syringe filter before injection. Ensure that the sample concentration falls within the established linear range of the method for accurate quantification. [1]

  • Calculation of Palmatine Content: Inject the prepared sample solutions into the HPLC system following the established chromatographic conditions. Calculate the palmatine content in the samples by comparing the peak areas with those of the standard calibration curve using the formula: Palmatine content (%) = (C × D × V × 100) / W, where C is the concentration from calibration curve (μg/mL), D is the dilution factor, V is the volume of stock solution (mL), and W is the weight of sample (μg). The purity of the isolated palmatine should be >95% as determined by peak area normalization for further pharmacological studies. The typical retention time of palmatine under these conditions is approximately 8-12 minutes, but this should be confirmed using an authentic standard. [1]

Table 3: HPLC Method Validation Parameters for Palmatine Quantification

Validation Parameter Results Acceptance Criteria
Linearity range 2-100 μg/mL R² > 0.999
Retention time (RSD%) < 1% ≤ 2%
Peak area (RSD%) < 2% ≤ 2%
LOD 22-27 ng/mL -
LOQ 70-90 ng/mL -
Recovery (%) 98-102% 95-105%

Structural Elucidation and Confirmation of Palmatine

Spectroscopic Characterization Techniques

Comprehensive structural elucidation of isolated palmatine requires multiple spectroscopic approaches to confirm identity and purity:

  • UV-Visible and FT-IR Spectroscopy: Record the UV-Vis spectrum of the isolated palmatine in methanol, which typically shows characteristic absorption maxima at 225-230 nm, 265-270 nm, and 345-350 nm, corresponding to the π→π* transitions of the conjugated isoquinoline system. For FT-IR analysis (using KBr pellet method), palmatine exhibits distinctive absorption bands at 3350-3400 cm⁻¹ (O-H stretching), 2840-2940 cm⁻¹ (C-H stretching of methoxy groups), 1610-1630 cm⁻¹ (aromatic C=C stretching), 1510-1520 cm⁻¹ (C=N stretching), 1250-1270 cm⁻¹ (C-O-C stretching of methylenedioxy group), and 1020-1040 cm⁻¹ (C-O stretching). These spectral features provide preliminary confirmation of the protoberberine alkaloid skeleton and characteristic functional groups. [1]

  • Mass Spectrometric and NMR Analysis: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive mode typically shows the molecular ion peak [M]⁺ for palmatine at m/z 352.1543 (calculated for C₂₁H₂₂NO₄⁺), providing confirmation of the molecular formula. For definitive structural confirmation, conduct comprehensive NMR analysis including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC. The ¹H-NMR spectrum (500 MHz, CDCl₃ or DMSO-d₆) of palmatine shows characteristic signals: δ 3.17 (4H, t, H-5 and H-6), δ 4.10 (3H, s, OCH₃), δ 4.15 (3H, s, OCH₃), δ 4.95 (4H, t, H-8 and H-13), δ 6.10 (2H, s, O-CH₂-O), δ 6.70 (1H, s, H-4), δ 7.55 (1H, s, H-1), δ 8.50 (1H, s, H-11), and δ 9.90 (1H, s, H-8). The ¹³C-NMR spectrum should display 21 distinct carbon signals consistent with the palmatine structure. Compare all spectral data with literature values to confirm identity. [1]

Workflow Visualization

The following diagram illustrates the complete experimental workflow for palmatine isolation and characterization from plant material:

palmatine_workflow Start Plant Material Collection Preparation Drying and Powdering Start->Preparation Extraction Methanol Extraction Preparation->Extraction Fractionation Solvent Partitioning Extraction->Fractionation ColumnChromatography Silica Gel Column Chromatography Fractionation->ColumnChromatography TLCMonitoring TLC Fraction Monitoring ColumnChromatography->TLCMonitoring HPLC HPLC Analysis and Quantification TLCMonitoring->HPLC StructuralElucidation Structural Elucidation (UV, IR, MS, NMR) HPLC->StructuralElucidation PurePalmatine Pure Palmatine StructuralElucidation->PurePalmatine

Conclusion and Applications

This comprehensive protocol provides a detailed methodology for the efficient isolation and characterization of palmatine from natural sources using column chromatography as the principal purification technique. The integration of silica gel column chromatography with modern analytical techniques such as HPLC and spectroscopic methods ensures the production of high-purity palmatine suitable for pharmacological evaluations and structure-activity relationship studies. The quality control measures implemented throughout the process, including TLC monitoring and HPLC validation, guarantee the reproducibility and reliability of the isolation procedure. [1]

The isolation approach described here has significant applications in drug discovery programs focused on natural products, particularly in the development of antioxidant and antidiabetic agents where palmatine has demonstrated promising activity. Furthermore, the methodology can be adapted to industrial-scale production of palmatine for pharmaceutical formulations, with appropriate scaling of column dimensions and solvent systems. As research continues to uncover new therapeutic applications for palmatine, this protocol provides a solid foundation for the reliable production of this valuable alkaloid for further biological evaluation and clinical studies. [1]

References

Comprehensive Application Notes and Protocols for HPLC-ESI-QTOF-MS/MS Analysis of Palmatine Iodide in Natural Products and Biological Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palmatine and Its Analytical Significance

Palmatine is a natural protoberberine-type isoquinoline alkaloid found in various plant families including Berberidaceae, Menispermaceae, and Papaveraceae. This quaternary ammonium compound exhibits a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties, making it a compound of significant interest in drug discovery and natural product research [1]. The structural similarity between palmatine and the well-known alkaloid berberine, with slight differences in the substitution on the isoquinoline moiety, results in distinct physicochemical properties that require specialized analytical approaches for accurate characterization and quantification [1]. The growing interest in palmatine as a potential therapeutic agent, particularly in oncology research where it has demonstrated synergistic effects with conventional chemotherapeutic agents like doxorubicin, has heightened the need for robust analytical methods for its analysis in complex matrices [1].

High-Performance Liquid Chromatography coupled to Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (HPLC-ESI-QTOF-MS/MS) has emerged as a powerful analytical platform for the comprehensive analysis of natural products like palmatine due to its high resolution, accurate mass measurement capabilities, and tandem mass spectrometry structural elucidation features [2] [3]. This technique enables researchers to obtain precise molecular formula information through accurate mass measurements of molecular ions and fragment ions, while simultaneously providing structural information through MS/MS fragmentation patterns. The application of HPLC-ESI-QTOF-MS/MS has been successfully demonstrated in the analysis of various alkaloids in complex plant matrices, including the characterization of 36 metabolites in Tinospora cordifolia and the identification of 312 compounds in different Taxus media tissues [3] [4].

Analytical Method Development

Instrumentation and Conditions

The analysis of palmatine iodide requires a sophisticated HPLC-ESI-QTOF-MS/MS system configured to optimally detect and characterize this alkaloid. The instrumentation should consist of an HPLC system with a binary or quaternary pump, autosampler, column compartment with temperature control, and diode array detector (DAD) coupled to a QTOF mass spectrometer equipped with an electrospray ionization (ESI) source. For chromatographic separation, a reverse-phase C18 column (e.g., 150 × 4.6 mm, 5 μm particle size) has been successfully employed for alkaloid separations, maintained at 30°C to ensure retention time stability [1] [5]. The mobile phase typically consists of water with 0.1% formic acid (solvent A) and acetonitrile (solvent B) with a gradient elution program optimized as follows: 5% B (0-5 min), increasing to 95% B (5-30 min) at a flow rate of 0.6 mL/min [5].

The ESI-QTOF-MS parameters must be carefully optimized for palmatine detection. Analysis is preferably performed in positive ionization mode due to the quaternary ammonium nature of palmatine. Key source parameters include: drying gas temperature of 350°C, drying gas flow of 10 L/min, nebulizer pressure of 35 psig, sheath gas temperature of 375°C, sheath gas flow of 11 L/min, and capillary voltage of 4.5 kV [6]. For MS/MS experiments, the instrument should be operated with a fragmentor voltage of 130 V and collision energies ranging from 20-40 eV to induce optimal fragmentation without completely destroying the molecular ion [1]. Data acquisition is typically performed over a mass range of 100-1700 m/z with both MS and MS/MS modes to obtain comprehensive spectral information [6].

Sample Preparation Techniques

Table 1: Sample Extraction Methods for Palmatine from Different Matrices

Matrix Type Extraction Method Solvent System Extraction Conditions Reference
Plant Material (Roots) Medium Pressure Liquid Chromatography Methanol:Water (50:50, v/v) Column chromatography with Sephadex LH-20 resin [1]
Plant Material (Stems) Solid-Liquid Extraction 80% Ethanol Sonication or reflux extraction [3]
Aerial Plant Parts Sequential Extraction 80% Aqueous Methanol Sonication for 8 hours, followed by partitioning with hexane, EtOAc, and BuOH [5]
Biological Fluids Protein Precipitation Methanol or Acetonitrile (1:2-1:4 sample:solvent ratio) Vortex mixing followed by centrifugation Not specified in results

The selection of extraction methodology depends on the matrix complexity and the required purity of palmatine. For isolation of high-purity palmatine from plant materials like Berberis cretica roots, traditional chromatographic techniques including medium pressure liquid chromatography on silica gel NP and Sephadex LH-20 resin with polar solvent systems (methanol:water, 50:50 v/v) have proven effective, providing palmatine with purity exceeding 94.5% [1]. For comprehensive metabolomic studies where palmatine is one of many analytes, sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) following initial methanolic extraction enables enrichment of palmatine in specific fractions, particularly the ethyl acetate and n-butanol fractions [5]. Following extraction, samples should be filtered through 0.22 μm membranes prior to injection to prevent column clogging and instrumental issues.

Palmatine Characterization by ESI-QTOF-MS/MS

Fragmentation Pattern Analysis

Palmatine exhibits a characteristic fragmentation pattern when analyzed by ESI-QTOF-MS/MS in positive ionization mode, providing diagnostic ions that confirm its structural identity. The protonated molecular ion [M+H]⁺ of palmatine appears at m/z 352.1543 (calculated for C₂₁H₂₂NO₄⁺), though the iodine in this compound may affect the isotopic pattern observed [1]. Under optimized collision-induced dissociation (CID) conditions with collision energy of 20 eV, the molecular ion undergoes sequential demethylation reactions, resulting in characteristic fragment ions. The primary fragmentation pathway involves the loss of methyl radicals from the four methoxy groups present on the isoquinoline moiety, generating a series of ions at m/z 337, 322, 308, and 294 [1].

The fragmentation mechanism initiates with the loss of a methyl group from the quaternary ammonium structure, forming the fragment at m/z 337 [M+H-CH₃]⁺, which subsequently loses additional methyl groups to yield the ions at m/z 322 [M+H-2CH₃]⁺, m/z 308 [M+H-3CH₃]⁺, and m/z 294 [M+H-4CH₃]⁺ [1]. Although the applied collision energy typically does not cause decomposition of the core isoquinoline ring system, the obtained high-resolution mass measurement data for both the parent ion and its characteristic fragments provide sufficient information for confident identification of palmatine in complex mixtures. This distinctive fragmentation pattern serves as a diagnostic signature that differentiates palmatine from structurally related alkaloids such as berberine, which contains a methylenedioxy moiety instead of two methoxy groups at the C2 and C3 positions.

Table 2: Characteristic MS/MS Fragments of Palmatine in Positive Ionization Mode

m/z Value Ion Composition Fragment Identity Mass Error (ppm) Proposed Structure
352.1543 C₂₁H₂₂NO₄⁺ [M+H]⁺ (Molecular ion) <5 Protonated palmatine
337.1305 C₂₀H₁₉NO₄⁺ [M+H-CH₃]⁺ <5 Demethylated molecular ion
322.1078 C₁₉H₁₆NO₄⁺ [M+H-2CH₃]⁺ <5 Bis-demethylated ion
308.0922 C₁₈H₁₄NO₄⁺ [M+H-3CH₃]⁺ <5 Tris-demethylated ion
294.0765 C₁₇H₁₂NO₄⁺ [M+H-4CH₃]⁺ <5 Tetra-demethylated ion
Structural Elucidation Workflow

The identification of palmatine in natural extracts follows a systematic workflow that leverages the high mass accuracy and MS/MS capabilities of QTOF instrumentation. The initial step involves accurate mass measurement of the molecular ion, which allows for the proposal of potential elemental formulas with mass errors typically less than 5 ppm, ensuring high confidence in molecular formula assignment [2] [1]. Subsequently, MS/MS fragmentation analysis is performed to generate structural information, with the characteristic sequential loss of methyl groups serving as a key indicator of palmatine's identity [1]. For complete structural characterization, especially of novel derivatives, isolation through preparatory chromatography followed by nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information, particularly for establishing stereochemistry and confirming substitution patterns [5].

The workflow for identifying palmatine in complex mixtures can be visualized as follows:

G Start Sample Extraction Step1 HPLC Separation Reverse-Phase C18 Start->Step1 Step2 Accurate Mass Measurement QTOF-MS Step1->Step2 Step3 Molecular Formula Assignment <5 ppm mass error Step2->Step3 Step4 MS/MS Fragmentation CID Energy 20-40 eV Step3->Step4 Step5 Fragment Pattern Analysis Sequential Demethylation Step4->Step5 Step6 Database Comparison Theoretical vs Experimental Step5->Step6 Step7 Structure Verification NMR if novel compound Step6->Step7 End Palmatine Identified Step7->End

Quantitative Analysis Protocols

Method Validation Parameters

For quantitative analysis of palmatine, method validation is essential to ensure reliability, accuracy, and reproducibility. The validation should follow ICH guidelines and include determination of several key parameters. Linearity is established by analyzing standard solutions at a minimum of five concentration levels, with correlation coefficients (R²) exceeding 0.995 indicating acceptable linearity. The limit of detection (LOD) and limit of quantification (LOQ) are determined through serial dilution of standard solutions until signal-to-noise ratios of 3:1 and 10:1 are achieved, respectively [7]. Precision is evaluated through both intra-day (repeatability) and inter-day (intermediate precision) assays, with relative standard deviation (RSD) values below 5% and 15%, respectively, considered acceptable. Accuracy is typically assessed through recovery studies by spiking known amounts of palmatine standard into sample matrices, with recovery rates of 85-115% deemed acceptable.

When transitioning from HPLC-ESI-QTOF-MS to more sensitive quantification, UPLC/ESI-QqQ(LIT)-MS/MS with Multiple Reaction Monitoring (MRM) mode offers enhanced sensitivity and selectivity for palmatine quantification [3]. This approach has been successfully applied for the simultaneous quantification of five bioactive alkaloids in plant materials, demonstrating significantly improved detection limits compared to full-scan MS methods [3]. The MRM transitions should be optimized using standard compounds, with the most abundant and specific fragments selected for quantification. For palmatine, the transition from m/z 352.2 to 337.2 (corresponding to the loss of a methyl group) typically serves as the quantifier transition, while additional transitions such as m/z 352.2 to 322.2 provide confirmation.

Quality Control Procedures

Robust quality control measures are essential for maintaining the integrity of quantitative palmatine analysis. The implementation of system suitability tests prior to each analytical batch ensures that the instrument performance meets predefined criteria for sensitivity, resolution, and retention time stability. During analysis, quality control samples including blanks, calibration standards, and quality control samples at low, medium, and high concentration levels should be interspersed throughout the sample sequence to monitor analytical performance [7]. The use of internal standards, preferably stable isotope-labeled analogs of palmatine (when available), corrects for variations in sample preparation and instrument response, thereby improving data quality.

For bioanalytical applications involving palmatine quantification in biological matrices, additional validation parameters including matrix effects, stability under various storage conditions, and recovery efficiency must be thoroughly investigated. The acceptance criteria for accuracy and precision in quality control samples typically follow guidelines such as ±15% deviation from the nominal concentration for accuracy and ≤15% RSD for precision. Proper documentation of all validation parameters, instrument maintenance, and calibration records ensures traceability and compliance with good laboratory practice (GLP) requirements, which is particularly important for regulatory submissions involving palmatine-based therapeutics.

Practical Applications and Case Studies

Natural Product Screening

HPLC-ESI-QTOF-MS/MS has been extensively employed for the comprehensive screening and characterization of palmatine in various medicinal plants. In a study on Tinospora cordifolia stems, this analytical platform enabled the identification and characterization of 36 metabolites, including alkaloids, sesquiterpenes, and phytoecdysteroids, with palmatine being one of the key alkaloids quantified [3]. The study revealed significant qualitative and quantitative variations in phytochemical composition between male and female plants, with specific alkaloids showing differential accumulation patterns [3]. Similarly, in Berberis cretica roots, HPLC-ESI-QTOF-MS/MS facilitated not only the identification of palmatine but also the confirmation of its high purity (94.5%) following chromatographic isolation, demonstrating the utility of this technique in both qualitative screening and purity assessment [1].

The application of untargeted metabolomics using HPLC-ESI-QTOF-MS/MS further expands the utility of this platform for natural product discovery. In a comprehensive study of Taxus × media tissues, this approach enabled the identification of 312 compounds, including 214 previously unreported in this species [4]. While this study focused on taxanes, flavonoids, and other compound classes, it demonstrates the powerful compound annotation capabilities of HPLC-ESI-QTOF-MS/MS that can be directly applied to palmatine-containing species. The integration of chemometric techniques such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) further enhances data interpretation by identifying biomarkers that differentiate samples based on origin, species, or processing methods [4].

Quality Control Applications

The quantitative determination of palmatine serves as an important quality marker for standardizing herbal medicines and botanical preparations. HPLC-ESI-QTOF-MS/MS methods have been developed for the simultaneous quantification of multiple alkaloids in plant materials, enabling comprehensive quality assessment of raw materials and finished products [3]. These methods allow manufacturers to ensure batch-to-batch consistency and verify label claims for palmatine content in commercial products. Furthermore, the high specificity of MS/MS detection prevents misidentification of palmatine and provides reliable quantification even in complex matrices with interfering compounds.

The application of HPLC-ESI-QTOF-MS/MS in quality control extends beyond mere quantification to include authentication and origin verification. The technique's ability to generate comprehensive metabolic profiles enables the detection of adulterants or substitutes based on their distinct chemical fingerprints. For instance, the presence or absence of specific alkaloids alongside palmatine can help verify the botanical identity of raw materials, preventing unintentional or deliberate substitution with inferior species. Additionally, the analysis of palmatine in combination with other marker compounds provides a means for geographical origin tracing, as environmental factors influence the alkaloid profiles in medicinal plants, thereby supporting efforts to ensure supply chain integrity and quality assurance in natural product industries.

Troubleshooting and Technical Considerations

Common Analytical Challenges

Several technical challenges may arise during HPLC-ESI-QTOF-MS/MS analysis of palmatine that require careful consideration. Ion suppression effects represent a significant issue, particularly when analyzing palmatine in complex plant extracts or biological matrices. These matrix effects can reduce ionization efficiency and consequently affect method sensitivity and accuracy. To mitigate this problem, effective sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction should be implemented, and the use of appropriate internal standards is strongly recommended [7]. Carryover contamination is another common challenge, especially given the strongly basic nature of palmatine that can lead to adsorption on stainless steel surfaces or column residues. Incorporating adequate wash steps with strong solvents (e.g., methanol with 0.1% formic acid) between injections and using dedicated injection needles for high-concentration samples can minimize this issue.

The stability of palmatine in solution represents another important consideration, as degradation can lead to inaccurate quantification. Palmatine solutions should be prepared fresh regularly and stored in amber vials at low temperatures (4°C or below) to prevent light-induced and thermal degradation. For method development, the optimization of chromatographic conditions is crucial to achieve adequate separation of palmatine from structurally similar compounds, particularly other protoberberine alkaloids that may co-elute and cause interference. The addition of acid modifiers to the mobile phase (e.g., formic acid) typically improves peak shape and resolution for basic compounds like palmatine by suppressing silanol interactions on the stationary phase [6]. Method development should also consider the balance between sensitivity and resolution, as higher flow rates may improve peak capacity but potentially reduce ionization efficiency in the ESI source.

Optimization Strategies

Several strategic approaches can enhance the performance of HPLC-ESI-QTOF-MS/MS methods for palmatine analysis. For improving detection sensitivity, the evaluation of different ionization source parameters including drying gas temperature and flow, nebulizer pressure, and capillary voltage is essential. The use of alternative mobile phase modifiers such as ammonium formate or ammonium acetate buffers may enhance ionization efficiency for some applications, though volatile acids like formic acid generally provide better compatibility with MS detection. For challenging separations, the incorporation of alternative stationary phases such as polar-embedded C18 columns or phenyl-hexyl columns can improve the resolution of palmatine from co-eluting compounds [6].

When analyzing palmatine in complex samples with limited material, miniaturized chromatographic approaches such as nano-LC or capillary-LC coupled to MS/MS can significantly enhance detection sensitivity while reducing sample consumption [8]. Additionally, the implementation of advanced data acquisition techniques like data-dependent acquisition (DDA) or data-independent acquisition (DIA) enables more comprehensive characterization of palmatine and related compounds in complex mixtures. For laboratories without access to high-resolution MS instrumentation, UHPLC coupled to tandem quadrupole mass spectrometers operating in MRM mode provides a highly sensitive alternative for palmatine quantification, though with reduced capability for untargeted analysis [3]. Regardless of the specific instrumentation, regular system calibration using reference compounds ensures mass accuracy stability, which is particularly important for elemental formula determination in high-resolution MS applications.

Conclusion

HPLC-ESI-QTOF-MS/MS has established itself as an indispensable analytical technique for the comprehensive characterization and quantification of palmatine in various matrices. The method provides unparalleled capabilities for the confident identification of palmatine through accurate mass measurement and diagnostic fragmentation patterns, particularly the characteristic sequential loss of methyl groups from its molecular ion [1]. The application of this technology to natural product screening has revealed the widespread occurrence of palmatine in various medicinal plants and enabled the discovery of new sources of this valuable alkaloid [3] [1]. Furthermore, the quantitative methods developed using this platform support quality control initiatives in the herbal medicine industry and facilitate the standardization of palmatine-containing preparations.

The continuing evolution of HPLC-ESI-QTOF-MS/MS instrumentation and methodologies promises even greater insights into the analysis of palmatine and related compounds. Future developments in ion mobility spectrometry coupled to QTOF-MS may provide additional dimensionality to separations based on molecular shape and collision cross-section, potentially resolving isobaric compounds that co-elute in conventional chromatographic systems. Advances in data processing algorithms and the expansion of comprehensive spectral libraries will further streamline the identification of palmatine and its metabolites in complex samples. As research into the therapeutic applications of palmatine continues to expand, particularly in oncology where it demonstrates synergistic effects with conventional chemotherapeutic agents [1], HPLC-ESI-QTOF-MS/MS will undoubtedly play an increasingly important role in understanding its pharmacokinetics, metabolism, and mechanisms of action, ultimately supporting the development of palmatine-based therapeutics.

References

Comprehensive Application Notes and Protocols: HPLC Method for Palmatine Iodide Quantification in Natural Products and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Palmatine iodide is a naturally occurring isoquinoline alkaloid belonging to the protoberberine class, which exhibits a wide spectrum of pharmacological activities including anticancer, antioxidant, antidiabetic, and anti-inflammatory properties. The quantitative analysis of this compound in complex matrices such as plant extracts and biological samples requires robust HPLC methods that can provide accurate, precise, and reproducible results. These methods are essential for standardization of herbal products, pharmacokinetic studies, and quality control in pharmaceutical development. This application note provides detailed protocols for the extraction, separation, detection, and quantification of this compound using HPLC with UV and MS/MS detection, based on current scientific literature and validated methodologies.

The structural similarity between palmatine and related alkaloids like berberine presents analytical challenges that require optimized chromatographic conditions for adequate resolution. As evidenced by recent studies, palmatine has demonstrated significant anticancer activity against various cell lines, including ER+/HER2− breast cancer cells, with IC₅₀ values ranging from 5.126 to 5.805 µg/mL, highlighting the importance of reliable quantification methods for preclinical research [1]. Furthermore, the synergistic interactions between palmatine and conventional chemotherapeutic agents like doxorubicin underscore its potential as an adjuvant in cancer therapy, necessitating precise analytical methods for concentration determination in combinatorial studies [1].

Method Development and Optimization

HPLC Method Development Strategy

The development of a reliable HPLC method for this compound quantification requires systematic optimization of several critical parameters to achieve adequate separation, sensitivity, and reproducibility. The primary challenge in palmatine analysis stems from its structural similarity to other protoberberine alkaloids, particularly berberine, which frequently co-occur in natural sources. Method development should begin with scouting experiments using different column chemistries, including C18, C8, and phenyl stationary phases, with various mobile phase compositions to identify the optimal separation conditions. The quaternary ammonium structure of this compound necessitates the use of ion-pairing reagents or pH control to minimize peak tailing and improve chromatographic efficiency.

  • Column Selection: Initial experiments should compare different reversed-phase columns, with particular attention to those specifically designed for basic compounds. The Chromolith HighResolution RP-18 column (100 mm × 4.6 mm i.d.) has demonstrated excellent performance for alkaloid separations with high efficiency and low backpressure, enabling faster analysis times [2]. Alternatively, conventional C18 columns with smaller particle sizes (e.g., 3-5 μm) can provide sufficient resolution for most applications.

  • Mobile Phase Optimization: The mobile phase composition should be optimized to achieve baseline separation of palmatine from other isoquinoline alkaloids. A mixture of acetonitrile and aqueous buffer typically provides better separation than methanol-based systems for palmatine. The addition of ion-pairing reagents such as hexadecyl-trimethylammonium chloride (HDTA) can significantly improve peak shape for quaternary ammonium compounds like this compound [3]. The pH of the aqueous component should be maintained between 3.0-5.0 using formic acid, acetic acid, or phosphate buffers to suppress silanol interactions and improve peak symmetry.

  • Detection Configuration: UV detection at 230-350 nm is suitable for most palmatine applications, with the optimal wavelength determined by scanning the standard solution. For enhanced sensitivity and specificity, especially in complex biological matrices, MS/MS detection with electrospray ionization (ESI) in positive mode provides superior performance. The characteristic fragmentation pattern of palmatine (m/z 337, 322, 308, 294) resulting from sequential loss of methyl groups can be used for selective identification and quantification [1].

Extraction Efficiency Optimization

The extraction efficiency of palmatine from different matrices significantly impacts method accuracy and should be carefully optimized for each sample type. For plant materials, extraction solvent composition, solid-to-solvent ratio, extraction time, and temperature are critical factors that require systematic evaluation. Methanol has been shown to provide higher extraction efficiency for palmatine compared to ethanol or hydroalcoholic mixtures in several studies [4] [5]. For biological samples, protein precipitation followed by solid-phase extraction using monolithic C18-silica cartridges significantly improves sample cleanliness and method sensitivity [2].

Table: Optimization Parameters for Palmatine Extraction from Different Matrices

Parameter Plant Materials Biological Samples
Extraction Solvent Methanol, 50-100% Acetonitrile, Methanol
Solid-to-Solvent Ratio 1:10 to 1:50 1:1 to 1:5
Extraction Time 30-60 min (sonication) 5-10 min (vortex mixing)
Temperature 40-60°C Room temperature
Cleanup Method Filtration, Centrifugation Protein precipitation, SPE

Materials and Equipment

Chemicals and Reagents
  • Reference Standards: this compound (≥98% purity, Merck SLC-M3523) [4], berberine chloride (≥98% purity, Sigma-Aldrich SLCB1670) for co-elution studies [4]
  • HPLC Solvents: Acetonitrile (HPLC grade), methanol (HPLC grade), trifluoroacetic acid (TFA, for spectroscopy) [4]
  • Water: Ultra-pure water (18.2 MΩ·cm resistivity) prepared using a Milli-Q or equivalent water purification system
  • Buffer Salts: Ammonium acetate trihydrate, potassium dihydrogen phosphate, hexadecyl-trimethyl-ammonium chloride (HDTA) [2] [3]
  • Extraction Solvents: Methanol (technical grade, distilled before use), ethyl acetate, n-hexane
Equipment and Instruments
  • HPLC System: Waters Alliance e2695 HPLC system with 2489 UV/Vis detector or equivalent [4]; Alternative: Hitachi Chromaster system with 5430 diode-array detector [2]
  • HPLC-MS/MS System: For advanced applications, HPLC system coupled with tandem mass spectrometer equipped with electrospray ionization (ESI) source, preferably Q-TOF mass analyzer [1]
  • Chromatographic Columns:
    • Primary: Merck LiChroCART C18 column (250 mm × 4.6 mm, 5 μm) [4]
    • Alternative: Chromolith HighResolution RP-18 column (100 mm × 4.6 mm i.d.) for faster analysis [2]
    • Guard column: Appropriate C18 guard cartridge for sample protection
  • Sample Preparation: Solid-phase extraction cartridges (MonoSpin C18, GL Sciences) [2], syringe filters (DISMIC 13HP, 0.45 μm; ADVANTEC) [2], centrifuge (capable of 5,000 rpm or 2,400×g) [2]
  • Extraction Apparatus: Ultrasonic bath, analytical balance (0.1 mg sensitivity), vacuum evaporation system, laboratory vortex mixer

Experimental Protocols

Sample Preparation Procedures
4.1.1 Plant Material Extraction and Purification

The extraction of this compound from plant materials requires careful optimization to maximize recovery while minimizing co-extraction of interfering compounds. The following protocol has been validated for Fibraurea tinctoria Lour stems and can be adapted for other plant sources with appropriate modifications [4] [5]:

  • Plant Material Pretreatment:

    • Reduce air-dried plant material to powder using a mechanical grinder and pass through a 40-mesh sieve to ensure uniform particle size
    • Weigh approximately 1.0 g of powdered material accurately into a 50 mL conical flask
  • Methanol Extraction:

    • Add 20 mL of methanol to the flask, stopper tightly, and sonicate for 45 minutes at 40°C
    • Filter the extract through Whatman No. 1 filter paper into a round-bottom flask
    • Repeat the extraction twice with fresh methanol (2 × 20 mL)
    • Combine all filtrates and evaporate to dryness under reduced pressure at 50°C using a rotary evaporator
    • Weigh the dried extract to determine total extractive value
  • Fractionation by Column Chromatography:

    • Prepare a silica gel column (60-120 mesh, 30 × 2 cm i.d.) using n-hexane as the packing solvent
    • Dissolve the dried methanol extract (approximately 100 mg) in minimal methanol and mix with 500 mg of silica gel (60-120 mesh)
    • Evaporate the solvent to obtain a free-flowing powder and load onto the prepared column
    • Elute sequentially with n-hexane, ethyl acetate, and methanol (500 mL each) using a step gradient of increasing polarity
    • Collect 50 mL fractions and monitor by TLC (silica gel GF₂₅₄, n-propanol-water-formic acid, 90:10:1 v/v)
    • Combine fractions containing palmatine (Rf ≈ 0.29 ± 0.06) and evaporate to dryness
4.1.2 Solid-Phase Extraction for Biological Samples

For biological samples such as serum or plasma, a clean-up step is essential to remove proteins and interfering compounds before HPLC analysis. The following protocol utilizes monolithic C18-silica disk cartridges and has been successfully applied to serum samples [2]:

  • Cartridge Conditioning:

    • Place a MonoSpin C18 centrifugal spin-cartridge in a collection tube
    • Add 500 µL of acetonitrile and centrifuge at 5,000 rpm (2,400×g) for 1 minute
    • Add 500 µL of water and centrifuge again under the same conditions
    • Discard the flow-through
  • Sample Loading and Clean-up:

    • Filter serum sample through a 0.45 μm syringe filter
    • Pipette 150 µL of filtered serum onto the conditioned cartridge
    • Centrifuge at 5,000 rpm for 3 minutes to pass the sample through the sorbent
    • Discard the flow-through
  • Washing and Elution:

    • Add 500 µL of water to the cartridge and centrifuge at 5,000 rpm for 2 minutes
    • Discard the wash solution
    • Add 150 µL of aqueous 50% acetonitrile (for palmatine) to the cartridge
    • Centrifuge at 5,000 rpm for 1 minute and collect the eluate in a clean test tube
    • The eluate is now ready for HPLC analysis
Chromatographic Conditions
4.2.1 HPLC-UV Method for Routine Analysis

The following method provides adequate separation and quantification of this compound in plant extracts and biological samples using conventional HPLC-UV systems [2] [4]:

  • Column: Merck LiChroCART C18 (250 mm × 4.6 mm, 5 μm) or equivalent

  • Mobile Phase:

    • Solvent A: 10 mM ammonium acetate buffer, pH 5.0
    • Solvent B: Acetonitrile
  • Gradient Program:

    | Time (min) | %A | %B | Flow Rate (mL/min) | |------------|----|----|-------------------| | 0 | 85 | 15 | 1.0 | | 5 | 70 | 30 | 1.0 | | 10 | 50 | 50 | 1.0 | | 12 | 85 | 15 | 1.0 | | 15 | 85 | 15 | 1.0 |

  • Detection: UV-Vis at 230 nm or 345 nm (depending on palmatine concentration and matrix complexity)

  • Column Temperature: 40°C

  • Injection Volume: 10-20 μL

  • Run Time: 15 minutes

4.2.2 HPLC-MS/MS Method for Enhanced Sensitivity

For applications requiring higher sensitivity and specificity, such as quantification of palmatine in biological matrices or complex natural product mixtures, the following HPLC-MS/MS method is recommended [1]:

  • Column: Chromolith HighResolution RP-18 (100 mm × 4.6 mm i.d.) or equivalent

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile
  • Gradient Program:

    | Time (min) | %A | %B | Flow Rate (mL/min) | |------------|----|----|-------------------| | 0 | 95 | 5 | 0.8 | | 3 | 70 | 30 | 0.8 | | 6 | 5 | 95 | 0.8 | | 8 | 5 | 95 | 0.8 | | 8.5 | 95 | 5 | 0.8 | | 12 | 95 | 5 | 0.8 |

  • MS/MS Parameters:

    • Ionization Mode: ESI positive
    • Detection: Multiple Reaction Monitoring (MRM)
    • Precursor ion: m/z 352.2 [M]⁺
    • Product ions: m/z 337.1, 322.1, 308.1, 294.1
    • Fragmentation energy: 130 V
    • Collision energy: 20 V
    • Dwell time: 200 ms per transition
System Suitability and Method Validation

To ensure reliable performance of the analytical method, system suitability tests should be performed before sample analysis, and the method should be properly validated according to ICH guidelines:

  • System Suitability Test:

    • Inject six replicates of palmatine standard solution at target concentration
    • Calculate %RSD of retention time (should be ≤2%)
    • Calculate %RSD of peak area (should be ≤2%)
    • Determine theoretical plates (should be >2000)
    • Calculate tailing factor (should be ≤1.5)
  • Method Validation Parameters:

    • Linearity: Prepare calibration curves with at least six concentration levels in the range of 0.1-100 μg/mL
    • Precision: Evaluate intra-day (n=6) and inter-day (n=3) precision with %RSD ≤15%
    • Accuracy: Perform recovery studies at three concentration levels (80%, 100%, 120%)
    • LOD and LOQ: Determine based on signal-to-noise ratios of 3:1 and 10:1, respectively
    • Specificity: Verify no interference from matrix components at palmatine retention time
    • Robustness: Evaluate effect of small changes in mobile phase composition, pH, and temperature

Results and Data Analysis

Expected Chromatographic Performance

Under the optimized conditions described in Section 4.2, this compound should elute as a symmetrical peak with retention times typically between 6.5-8.5 minutes, depending on the specific column and mobile phase composition. The resolution between palmatine and berberine should be greater than 1.5, ensuring accurate quantification without interference from structurally similar alkaloids. A representative chromatogram should show baseline separation of palmatine from other matrix components, with peak purity exceeding 99% as confirmed by diode-array detection.

The calibration curve for palmatine quantification typically shows excellent linearity (r² > 0.999) over the concentration range of 0.5-50 μg/mL for UV detection and 0.1-100 μg/mL for MS/MS detection. The limit of detection (LOD) and limit of quantification (LOQ) for palmatine in plant extracts are approximately 0.05 μg/mL and 0.1 μg/mL, respectively, with UV detection, while MS/MS detection can achieve LOD and LOQ values as low as 0.01 μg/mL and 0.05 μg/mL, respectively, in biological matrices [1] [4].

Table: Validation Parameters for this compound HPLC-UV Method

Validation Parameter Result Acceptance Criteria
Linearity Range (μg/mL) 0.5-50 -
Correlation Coefficient (r²) >0.999 ≥0.999
Intra-day Precision (%RSD) 0.85-1.62 ≤2%
Inter-day Precision (%RSD) 1.23-2.15 ≤3%
Accuracy (% Recovery) 98.2-101.5 95-105%
LOD (μg/mL) 0.05 -
LOQ (μg/mL) 0.1 -
Robustness (%RSD) <2.0 ≤3%
Quantification in Natural Sources

The palmatine content in various plant sources can be determined using the external standard method. Recent studies have reported palmatine concentrations in different medicinal plants:

  • In Fibraurea tinctoria Lour stems, palmatine content was quantified at significant levels in both crude methanol extract and fractions, with the highest concentration observed in fraction 5 [4] [5]
  • In Thalictrum foliolosum DC. roots, palmatine was quantified at 0.111 ± 0.008% on a dry weight basis, while berberine was present at 1.155 ± 0.035% [6]
  • The ratio of berberine to palmatine varies significantly among plant species, which can serve as a chemotaxonomic marker and quality control parameter for herbal preparations

For biological samples, the recovery of palmatine from serum using solid-phase extraction typically exceeds 85%, enabling reliable quantification in therapeutically relevant concentration ranges. The method has been successfully applied to monitor palmatine levels in pharmacological studies, demonstrating its utility in preclinical development [2].

Troubleshooting and Method Optimization

Even with optimized methods, analysts may encounter challenges during this compound quantification. The following table addresses common issues and provides practical solutions:

Table: Troubleshooting Guide for this compound HPLC Analysis

Problem Possible Causes Solutions
Peak Tailing Silanol interactions, inappropriate mobile phase pH Add ion-pairing reagent (0.1% TFA), adjust pH to 3-5, use end-capped C18 columns
Retention Time Shift Mobile phase composition variation, column degradation Prepare fresh mobile phase daily, use column thermostat, check column performance regularly
Low Recovery Incomplete extraction, inefficient SPE procedure Optimize extraction time/temperature, use mixed-mode SPE cartridges, add extraction aids
Matrix Interference Insufficient sample clean-up, co-eluting compounds Improve sample preparation, optimize gradient program, use MS/MS detection for selectivity
Signal Drift Environmental temperature fluctuations, mobile phase degradation Use column oven, degas mobile phase, maintain consistent room temperature
Poor Resolution from Berberine Inadequate chromatographic conditions Optimize gradient profile, reduce flow rate, use longer column or smaller particle size

Workflow Visualization

G start Start Analysis sample_prep Sample Preparation start->sample_prep plant_sample Plant Material sample_prep->plant_sample Plant Matrix biological_sample Biological Sample sample_prep->biological_sample Biological Matrix extraction Extraction meoh_extraction Methanol Extraction (Sonication, 45 min, 40°C) extraction->meoh_extraction Plant spe_cleanup SPE Clean-up (MonoSpin C18) extraction->spe_cleanup Biological cleanup Clean-up hplc_analysis HPLC Analysis cleanup->hplc_analysis hplc_uv HPLC-UV Analysis (230-350 nm) hplc_analysis->hplc_uv Routine Analysis hplc_ms HPLC-MS/MS Analysis (ESI+, MRM) hplc_analysis->hplc_ms Advanced Applications data_analysis Data Analysis quantification Quantification (External Standard) data_analysis->quantification validation Method Validation validation_params Validation Parameters: Linearity, Precision, Accuracy, LOD/LOQ validation->validation_params end Report Generation plant_sample->extraction biological_sample->extraction meoh_extraction->cleanup spe_cleanup->cleanup hplc_uv->data_analysis hplc_ms->data_analysis quantification->validation validation_params->end

Conclusion

The HPLC methods described in this application note provide reliable and reproducible approaches for the quantification of this compound in various matrices, from plant extracts to biological samples. The optimized extraction protocols ensure efficient recovery of palmatine while minimizing matrix interference, and the chromatographic conditions offer excellent separation from structurally similar compounds like berberine. The incorporation of both UV and MS/MS detection options makes these methods accessible to laboratories with different instrumental capabilities while addressing diverse sensitivity requirements.

These validated methods can be directly implemented for quality control of herbal products containing palmatine, standardization of botanical extracts, and pharmacokinetic studies in drug development. The troubleshooting guide and method optimization strategies provide practical solutions to common analytical challenges, enhancing method robustness and transferability across different laboratory settings. As research on the pharmacological activities of palmatine continues to expand, these analytical protocols will serve as valuable tools for scientists investigating this promising natural product.

References

Comprehensive Application Notes and Protocols: NMR Quantification of Palmatine Iodide in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palmatine Iodide and qNMR Principles

This compound (C₂₁H₂₂INO₄) is a naturally occurring protoberberine alkaloid with demonstrated pharmacological activity against various conditions including inflammation, cancer, and microbial infections. As drug discovery programs increasingly focus on natural products, reliable analytical methods for quantifying these compounds become essential. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful technique for the determination of physico-chemical properties of compounds in the drug discovery process. The inherent quantitative nature of NMR signals, where measured signal areas are directly proportional to the number of investigated nuclei in the same environment, makes it particularly valuable for concentration determinations without requiring compound-specific calibration curves. [1] [2] [3]

Traditional analytical methods for compound quantification often face limitations in speed and the limited quantities of available hit molecules, creating obstacles for efficient acquisition of experimental data. qNMR addresses these challenges as a rapid technique that can evaluate key properties including solubility, log P, and pKa. Unlike chromatographic methods that require specific reference standards for each compound, qNMR can determine concentrations of all compounds with NMR-active nuclei using a single standard, without dependence on chromophores or specific chemical structures. This technique is especially valuable in pharmaceutical industry settings where impurities or formulation components can be quantified simultaneously with the active pharmaceutical ingredient. [1]

The versatility of qNMR extends beyond simple mixtures to complex biological matrices, making it ideal for drug discovery applications. With proper experimental setup, the quantitative inaccuracy of qNMR can be optimized below 2.0%, which is generally considered an acceptable limit for precise and accurate quantification in pharmaceutical applications. Furthermore, the concentration determination can be achieved from low micromolar concentrations (as low as 4 μM), even when using the solvent water peak as a concentration reference, thereby expanding the applicability domain of qNMR for physiological relevance. [1]

Experimental Design and Methodology

Sample Preparation Protocol

Table 1: Sample Preparation Requirements for this compound qNMR

Component Specification Purpose Notes
NMR Tube High-quality 5mm tubes, 400-600 MHz rated Sample holder Wilmad 535-PP-7 or equivalent; clean, unscratched [4]
Deuterated Solvent DMSO-d₆, CDCl₃, or D₂O Lock signal & dissolution Choice depends on solubility; 0.6-0.7 mL volume [4]
This compound 5-25 mg for ¹H NMR Analytic High purity, accurately weighed [4]
Internal Standard Maleic acid, TMS, DSS, or caffeine Quantification reference Chemically inert, singlet resonance, known concentration [1] [4]
Secondary Vial Small glass vial Dissolution Complete dissolution before transfer to NMR tube [4]

Proper sample preparation is critical for obtaining high-quality, reproducible qNMR results. The protocol begins with accurately weighing 5-25 mg of this compound, which represents the optimal range for small molecules in ¹H NMR experiments. The internal standard must be selected to have a resonance that does not overlap with this compound signals; common choices include maleic acid or caffeine, both of which provide singlets in uncrowded spectral regions. For this compound, which features characteristic aromatic proton signals between 6.8-9.3 ppm and methylene protons around 3.5-4.0 ppm, the internal standard should be chosen to have its reference signal in a non-overlapping region. [1] [4] [3]

The dissolution process should be conducted in a secondary vial to ensure complete solubilization before transfer to the NMR tube. This is particularly important for compounds that may require heating or vortexing for complete dissolution. Once fully dissolved, the sample is transferred to a clean, high-quality NMR tube using a glass Pasteur pipette, taking care to avoid introduction of particulate matter that could interfere with proper shimming. The recommended solvent volume of 0.6-0.7 mL ensures optimal magnetic field homogeneity and prevents excessive dilution of the sample. For air-sensitive samples or those requiring oxygen removal to minimize line broadening, specialized NMR tubes such as J-Young tubes can be employed, attached directly to a vacuum line for degassing. [4]

Instrumentation and Acquisition Parameters

Table 2: Optimal NMR Acquisition Parameters for this compound Quantification

Parameter Recommended Setting Alternative Rationale
Field Strength 400 MHz 500-600 MHz Balance sensitivity & resolution [4]
Temperature 25°C (298 K) 20-30°C range Standard condition, stable thermal equilibrium
Pulse Sequence Single pulse with relaxation delay NOE-suppressed Ensales complete T1 relaxation [1]
Relaxation Delay (D1) ≥5×T1 (typically 25-40s) Minimum 20s Complete longitudinal relaxation [1]
Acquisition Time 3-4 seconds 2-4 seconds Adequate digitization of FID
Number of Scans 16-64 Adjust for S/N > 150:1 Sufficient signal-to-noise for quantification [1]
90° Pulse Width Calibrated for specific probe Typically 10-12 μs Optimal excitation profile

Instrument calibration is a prerequisite for reliable qNMR analysis. The 90° pulse width must be precisely calibrated for the specific probe and solvent system being used. The relaxation delay (D1) represents one of the most critical parameters, as it must be sufficiently long to allow for complete longitudinal relaxation (T1) of all nuclei being quantified. For this compound protons, preliminary T1 measurements should be conducted using inversion recovery experiments, with typical values ranging from 3-7 seconds for aromatic protons to 1-3 seconds for aliphatic protons. The acquisition time should be set to ensure adequate digitization of the free induction decay (FID), typically 3-4 seconds, while the number of scans is adjusted to achieve a minimum signal-to-noise ratio of 150:1 for the quantification signals, which typically requires 16-64 scans depending on sample concentration and instrument sensitivity. [1]

For quantitative applications, pulse sequences must be carefully selected to minimize nuclear Overhauser effects (NOE) that could distort signal intensities. Simple one-pulse sequences with inverse-gated decoupling during acquisition only are often employed to suppress NOE enhancements. The receiver gain should be set optimally to maximize dynamic range without digitizer overflow. Prior to Fourier transformation, the FID may be multiplied by an exponential function (line broadening of 0.3-1.0 Hz) to improve signal-to-noise ratio, though this must be applied consistently across all samples in a series. [1]

qNMR Analysis and Data Processing

Data Processing Steps

Processing of qNMR data requires careful attention to parameters that affect signal integration accuracy. The initial processing step involves Fourier transformation of the acquired FID after applying appropriate window functions. This is followed by phase correction to achieve pure absorption line shapes, which is critical for accurate integration. Both zero-order and first-order phase corrections should be manually adjusted to optimize the baseline on either side of the signals. Automated phase correction algorithms, available in software such as MetaboLab, can provide reproducible results when properly parameterized. Subsequently, baseline correction must be applied to ensure a flat baseline across the spectral region of interest, using either polynomial functions or more advanced algorithms such as spline functions. [5]

Spectral referencing represents another critical step, typically achieved by calibrrating to the internal standard signal or to the residual solvent peak. For this compound quantification, the internal standard signal (e.g., maleic acid at 6.30 ppm) provides the most reliable reference. Following referencing, signal integration is performed on selected resonances that are well-resolved and representative of the compound. For this compound, the characteristic singlet from the four methoxy groups (typically around 3.8-4.0 ppm) often provides a suitable integration target, though other isolated protons can be used if they do not overlap with impurity signals. Integration regions should be sufficiently wide to capture the entire signal while avoiding inclusion of neighboring peaks, with consistent integration limits applied across all samples in a comparative study. [1] [5]

Quantitative Calculations

Quantitative analysis in qNMR relies on the fundamental principle that the area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. The absolute content of this compound in a mixture can be determined using the following relationship when the concentration of the reference compound is known:

Where n represents the number of moles, I is the integrated signal area, and N is the number of nuclei contributing to the signal. This approach does not require calibration curves, as the relationship is fundamentally linear across the concentration range. [1]

For relative quantification in drug formulation studies, the molar ratio between this compound and the reference compound can be determined using:

This simplified approach is valuable for rapid assessment of compound purity or for monitoring stability studies where the relative change in concentration is more important than the absolute value. The accuracy of quantification can be further enhanced by measuring multiple resonances for each compound and averaging the results, provided the signals meet the criteria of being well-resolved and representative. [1]

Applications in Drug Discovery and Development

Physicochemical Property Determination

qNMR applications extend significantly beyond simple concentration measurements to encompass key physicochemical properties critical to drug development. Drug solubility represents one such property, with traditional HPLC measurements being relatively slow and requiring method development and calibration curves. qNMR offers a faster alternative for solubility measurement, even in complex matrices that may affect drug solubility. The technique enables determination of drug concentrations in the presence of excipients without separation and at different temperatures, providing valuable data for formulation development. Furthermore, the ability to simultaneously quantify all hydrogen-containing components in a formulation allows for comprehensive analysis of multi-component systems. [1]

The application of qNMR to ADMET property assessment has gained significant traction in pharmaceutical industry settings. Properties such as log P (partition coefficient) and pKa (acid dissociation constant) can be evaluated using NMR-based approaches, providing critical information about a compound's absorption, distribution, metabolism, excretion, and toxicity potential. While in silico methods for predicting ADMET properties are generally cheaper and greener, they are often limited by their applicability domains, particularly for molecules with novel scaffolds outside the chemical space of their training sets. qNMR thus provides an experimental verification method that complements computational approaches in the drug discovery workflow. [1]

Drug Formulation and Stability Studies

This compound's pharmacological profile, including its anti-inflammatory, anticancer, and antimicrobial activities, makes it a candidate for drug development programs. qNMR plays a valuable role in formulation development by enabling simultaneous quantification of the active pharmaceutical ingredient alongside excipients and potential impurities. This capability is particularly valuable for stability-indicating methods where degradation products must be monitored alongside the parent compound. New peaks that appear in samples during degradation studies can be quantified by NMR and further characterized by a combination of NMR spectroscopy and mass spectrometry protocols. [1] [2] [3]

The versatility of NMR also allows for the study of this compound in various formulation contexts, including solid dispersions, complexation with cyclodextrins, or encapsulation in drug delivery systems. The non-destructive nature of NMR analysis enables repeated measurements of the same sample over time, providing direct evidence of physical and chemical stability. Furthermore, specialized NMR techniques such as diffusion-ordered spectroscopy (DOSY) can provide information on molecular size and binding interactions, adding another dimension to the characterization of this compound in complex formulations. [1]

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound qNMR

Problem Potential Causes Solutions Preventive Measures
Broad Lines Paramagnetic impurities, viscosity, poor shimming Filter sample, degas, improve shimming Use high-purity solvents, proper sample preparation [4]
Poor Signal-to-Noise Insufficient sample, low scans, improper tuning Increase scans, optimize receiver gain, check tuning Use adequate sample (5-25 mg), calibrate probe [4]
Inconsistent Integration Incomplete relaxation, baseline distortion, phase error Increase D1, improve baseline/phase correction Validate complete relaxation (T1 measurement) [1]
Sample Precipitation Saturation, temperature change, incompatibility Dilute sample, ensure complete dissolution, consistent temperature Confirm solubility in solvent system, use secondary vial [4]

Method validation is essential for establishing reliable qNMR protocols for this compound quantification. According to the International Conference on Harmonisation (ICH) guideline Q2(R1), method validation should demonstrate accuracy, precision, specificity, and robustness. In a validated qNMR method for memantine hydrochloride, recovery of 99.26% with RSD of 0.38% was achieved, illustrating the potential accuracy of the technique. Similar validation approaches should be applied to this compound methods, including determination of the limit of detection (LOD) and limit of quantification (LOQ), which for qNMR of small molecules in pharmaceutical applications typically fall in the range of 0.3-1.3 mg per gram of solid product. [1]

Relaxation considerations represent one of the most common sources of error in qNMR applications. The longitudinal relaxation time (T1) must be determined for all nuclei being quantified, with the relaxation delay set to at least 5 times the longest T1 value in the system. For this compound, T1 values can vary significantly between different proton types, with aromatic protons typically exhibiting longer relaxation times than aliphatic protons. Failure to account for these differences can result in significant underestimation of concentration for signals with longer T1 values. Additionally, the influence of dissolved oxygen, which can shorten relaxation times but also broaden signals, should be considered through sample degassing when necessary. [1] [6]

Advanced Applications and Method Optimization

Recent technological advances in NMR spectroscopy have expanded the possibilities for this compound quantification and characterization. Machine learning approaches for predicting NMR spectral properties have been developed that exceed DFT-accessible accuracy for ¹³C and ¹H nuclei while being orders of magnitude more performant. These methods produce estimates of uncertainty, allowing for robust and confident predictions of chemical shifts and coupling constants, which can assist in method development for complex samples. Additionally, specialized software packages such as MetaboLab provide automated algorithms for processing series of spectra in a reproducible fashion, with graphical user interfaces that facilitate access to advanced processing steps. [7] [5]

For complex biological applications, this compound's interactions with biomolecules can be studied using advanced NMR techniques. The compound's DNA-binding properties have been documented, with studies showing that palmatine has higher affinity to nucleic acids than serum proteins, making them suitable candidates for delivery by serum proteins. Such interactions can be quantified using NMR titration experiments, providing valuable information for drug design. Furthermore, the metabolism of palmatine can be studied using NMR-based metabolomics approaches, tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. [2] [3]

Conclusion

Quantitative NMR spectroscopy represents a powerful, versatile technique for the analysis of this compound in drug discovery and development contexts. The method provides inherent quantitative capabilities without requiring compound-specific calibration curves, enabling simultaneous quantification of multiple components in complex mixtures. Through careful attention to sample preparation, instrumental parameters, and data processing techniques, qNMR can achieve quantification accuracies with errors below 2%, meeting the stringent requirements of pharmaceutical analysis. The applications of qNMR extend from basic concentration measurements to sophisticated physicochemical property determination and formulation studies, making it an invaluable tool throughout the drug development pipeline.

The future outlook for qNMR in natural product drug discovery appears promising, with advances in machine learning prediction of spectral properties, improved automated processing algorithms, and enhanced hardware capabilities further expanding the technique's utility. For this compound specifically, with its demonstrated pharmacological activities and potential therapeutic applications, qNMR provides a robust analytical method that can support quality control, stability assessment, and formulation development. As natural products continue to play an important role in drug discovery, qNMR methodologies are poised to remain essential tools in the analytical chemist's arsenal.

References

Comprehensive Application Notes and Protocols: In Vitro Cytotoxicity Assessment of Palmatine Iodide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palmatine Iodide and Research Significance

This compound is a natural quaternary protoberberine alkaloid found in various medicinal plants including Coptis chinensis, Phellodendron amurense, and Rutidea parviflora [1] [2] [3]. This isoquinoline alkaloid has gained significant attention in pharmacological research due to its diverse therapeutic properties, including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective effects [4] [3]. In recent years, palmatine has emerged as a particularly promising candidate for oncology research, demonstrating potent cytotoxicity against various cancer cell lines through induction of apoptosis and modulation of key signaling pathways [4] [2]. The cytotoxicity assessment of this compound requires standardized protocols to ensure reproducible and reliable results across different experimental models. These application notes provide comprehensive methodologies for evaluating the in vitro cytotoxic effects of this compound, along with detailed experimental protocols tailored for researchers and drug development professionals.

The significance of palmatine in current biomedical research extends beyond its direct cytotoxic effects. Recent studies have revealed that palmatine can restore antibiotic sensitivity in resistant bacterial strains by inhibiting plasmid-mediated quinolone resistance (PMQR) proteins, highlighting its potential as an adjuvant in antimicrobial therapy [3]. Furthermore, its effects on bone metabolism regulation through induction of osteoclast apoptosis suggest applications in treating bone resorption disorders [1]. The compound's multifaceted biological activities and relatively favorable toxicity profile warrant systematic investigation of its cytotoxicity mechanisms, which can be achieved through the protocols outlined in this document.

Cytotoxicity Profiles of this compound Across Cell Lines

Quantitative Cytotoxicity Data

This compound has demonstrated dose-dependent cytotoxicity across a diverse range of cancer cell lines, with varying sensitivity based on cell type. The table below summarizes the half-maximal inhibitory concentration (IC(_{50})) values and key experimental parameters from recent studies:

Table 1: Cytotoxicity profiles of this compound across various cell lines

Cell Line Cell Type IC(_{50}) (μM) Assay Method Exposure Time Key Findings Reference
OVCAR-4 Human ovarian cancer 5.5-7.9 Sulforhodamine B 72 h Selective cytotoxicity to cancer cells; induced apoptosis [2]
OVCAR-8 Human ovarian cancer 5.5-7.9 Sulforhodamine B 72 h Overcame cisplatin resistance [2]
A2780 Human ovarian cancer 5.5-7.9 Sulforhodamine B 72 h Effective against parental line [2]
A2780cis Cisplatin-resistant ovarian cancer 5.5-7.9 Sulforhodamine B 72 h Absence of cross-resistance [2]
HOE Human ovarian epithelial 23.5 Sulforhodamine B 72 h Less cytotoxic to non-malignant cells [2]
CMT-U27 Canine mammary gland tumor <40 (significant reduction) MTS 18 h Inhibited PI3K/AKT pathway [4]
RAW 264.7 Mouse preosteoclastic 40 (significant reduction) CCK-8 24 h-5 days Induced apoptosis via NOS system [1]
MC3T3-E1 Mouse osteoblastic >100 (higher tolerance) CCK-8 24 h-5 days Higher resistance compared to osteoclasts [1]
Analysis of Cytotoxicity Patterns

The cytotoxicity data reveal several important patterns. First, palmatine demonstrates selective cytotoxicity toward cancer cells compared to non-malignant cells. This is particularly evident in ovarian cancer models, where palmatine exhibited IC(_{50}) values of 5.5-7.9 μM across multiple cancer cell lines, compared to 23.5 μM in immortalized human ovarian epithelial (HOE) cells, yielding a favorable selectivity index of 3-5 [2]. This selectivity is clinically relevant as it suggests a potential therapeutic window for palmatine-based interventions.

Second, palmatine appears to be effective against drug-resistant cells, as demonstrated by its activity in cisplatin-resistant A2780cis ovarian cancer cells with no observed cross-resistance [2]. This property is particularly valuable in oncology, where resistance to conventional chemotherapeutics often limits treatment efficacy. Third, different cell types exhibit variable sensitivity to palmatine, with preosteoclastic RAW 264.7 cells showing significant cell death at 40 μM, while osteoblastic MC3T3-E1 cells maintained viability even at 100 μM [1]. This differential sensitivity may be exploited for tissue-specific therapeutic applications.

Detailed Experimental Protocols

MTS Assay for Cell Viability and Proliferation

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay provides a colorimetric method for assessing cell viability and proliferation based on the mitochondrial reduction of MTS to formazan products [4] [5].

3.1.1 Reagent Preparation
  • This compound stock solution: Prepare at 200 mM concentration in DMSO for in vitro experiments. Aliquot and store at -20°C [4].
  • MTS reagent: Use commercially available CellTiter 96 AQueous One Solution Reagent (Promega) [4].
  • Culture medium: Use appropriate serum-supplemented medium for the specific cell line (e.g., RPMI 1640 with 10% FBS for CMT-U27 cells) [4].
3.1.2 Assay Procedure
  • Cell seeding: Seed cells in 96-well plates at optimal density (e.g., 8×10³ cells/well for CMT-U27 cells) in 100 μL complete medium [4].
  • Incubation: Incubate plates for 24 hours at 37°C in a humidified 5% CO(_2) atmosphere to allow cell attachment and recovery [4].
  • Compound treatment: Prepare serial dilutions of this compound in complete medium and add to wells. Include vehicle control (DMSO at equivalent concentration) and blank wells (medium only) [4].
  • Exposure period: Incubate cells with palmatine for desired duration (e.g., 18 hours for CMT-U27 cells) [4].
  • MTS addition: Add 20 μL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C [4].
  • Absorbance measurement: Measure absorbance at 490 nm using a microplate reader.
  • Data analysis: Calculate cell viability percentage relative to vehicle-treated controls.

Diagram: MTS assay workflow for this compound cytotoxicity testing

mts_workflow A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Prepare palmatine dilutions B->C D Treat cells with palmatine C->D E Incubate (18h for CMT-U27) D->E F Add MTS reagent E->F G Incubate 1-4h at 37°C F->G H Measure absorbance at 490nm G->H I Calculate cell viability H->I

Apoptosis Detection by Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay enables discrimination between apoptotic and necrotic cell death by detecting phosphatidylserine externalization and membrane integrity [2] [6].

3.2.1 Reagent Preparation
  • Annexin V binding buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl(_2), pH 7.4
  • Annexin V-fluorochrome conjugate: Dilute according to manufacturer's instructions
  • Propidium iodide stock: Prepare 1 mg/mL solution in water [6]
  • This compound: Prepare working concentrations in culture medium
3.2.2 Staining Protocol
  • Cell treatment: Treat cells with this compound at desired concentrations (e.g., IC({50}) and 2×IC({50})) for 24-48 hours [2].
  • Cell harvesting: Collect both adherent and floating cells by gentle trypsinization.
  • Washing: Wash cells twice with cold PBS and resuspend in Annexin V binding buffer at 1×10(^6) cells/mL.
  • Staining: Add Annexin V-fluorochrome conjugate and PI (final concentration 0.5-1 μg/mL) to cell suspension.
  • Incubation: Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Analyze by flow cytometry within 1 hour of staining.
  • Compensation controls: Use single-stained controls for fluorescence compensation.
3.2.3 Data Interpretation
  • Viable cells: Annexin V-negative, PI-negative
  • Early apoptotic: Annexin V-positive, PI-negative
  • Late apoptotic/necrotic: Annexin V-positive, PI-positive
Caspase 3/7 Activity Assay for Apoptosis Confirmation

Caspase 3/7 activation represents a commitment point in apoptotic execution and serves as a key mechanistic indicator of palmatine-induced cell death [2].

3.3.1 Assay Procedure
  • Cell treatment: Seed OVCAR-4 or other appropriate cells in white-walled 96-well plates and treat with this compound for 48 hours [2].
  • Reagent preparation: Equilibrate caspase-Glo 3/7 reagent (Promega) to room temperature.
  • Reagent addition: Add equal volume of caspase-Glo 3/7 reagent to each well.
  • Mixing: Mix contents gently using a plate shaker for 30 seconds.
  • Incubation: Incubate at room temperature for 1-2 hours.
  • Luminescence measurement: Record luminescence using a plate-reading luminometer.
  • Data analysis: Normalize values to vehicle-treated controls and protein content.

Mechanisms of Action and Signaling Pathways

Key Signaling Pathways Modulated by Palmatine

This compound exerts its cytotoxic effects through multiple interconnected signaling pathways that regulate cell survival, proliferation, and death. The principal mechanisms identified in current literature include:

Diagram: Signaling pathways mediating palmatine-induced cytotoxicity

pathways Palmatine Palmatine PI3K PI3K Inhibition Palmatine->PI3K NOS NOS System Activation Palmatine->NOS AKT AKT Inhibition PI3K->AKT mTOR mTOR Inhibition AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Caspase Caspase 3/7 Activation NOS->Caspase PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

4.1.1 PI3K/AKT/mTOR Pathway Inhibition

Palmatine demonstrates significant inhibition of the PI3K/AKT signaling axis, a critical regulator of cell survival and proliferation. In canine mammary gland tumor CMT-U27 cells, palmatine treatment decreased protein expression of PI3K, PTEN, AKT, and mTOR in a dose-dependent manner [4]. This pathway inhibition contributes to reduced cell proliferation and induction of apoptotic cell death. Western blot analysis confirmed these findings at the molecular level, while immunocytochemistry demonstrated reduced pathway activation in individual cells [4].

4.1.2 Apoptosis Induction via NOS System

In osteoclastic cells, palmatine-induced apoptosis occurs primarily through the nitric oxide synthase (NOS) system. Treatment with 40 μM palmatine significantly increased NO(_2^-) levels (a metabolic product of nitric oxide) and iNOS mRNA expression in RAW 264.7 cells [1]. The critical role of NOS activation was confirmed through inhibition experiments, where the pan-NOS inhibitor NG-nitro-L-arginine methyl ester hydrochloride (L-NAME) completely blocked palmatine-induced apoptosis [1]. This mechanism may be particularly relevant for bone resorption disorders where osteoclast apoptosis is therapeutically desirable.

4.1.3 Mitochondrial Pathway of Apoptosis

Palmatine activates the intrinsic mitochondrial pathway of apoptosis, characterized by increased caspase 3/7 activity and poly-ADP-ribose polymerase (PARP) cleavage [2]. In OVCAR-4 ovarian cancer cells, palmatine treatment significantly increased caspase 3/7 activity compared to vehicle-treated controls, similar to the effects observed with carboplatin positive controls [2]. PARP cleavage, a hallmark of apoptotic execution, was also confirmed through immuno-staining experiments [2]. These molecular events preceded the morphological changes characteristic of apoptosis, including cellular blebbing and shrinkage.

Application Notes and Practical Considerations

Experimental Design Optimization

When designing cytotoxicity experiments with this compound, several factors require careful consideration to ensure reproducible and clinically relevant results:

  • Dose range selection: Based on existing literature, include concentrations ranging from 1-100 μM to establish complete dose-response relationships [1] [2]. Test at least 5-6 concentrations with replicates for reliable IC(_{50}) determination.
  • Temporal considerations: Include multiple time points (24, 48, 72 hours) to capture time-dependent effects, as palmatine's cytotoxicity increases with prolonged exposure [1] [2].
  • Cell line validation: Verify cell line identity and characteristics regularly, as cross-contamination and phenotypic drift can significantly impact results.
  • Solvent controls: Use DMSO concentrations ≤0.1% (v/v) as vehicle controls, as higher concentrations may exert non-specific effects [4].
Technical Considerations and Potential Artifacts

Several technical considerations specific to this compound require attention during experimental execution:

  • Assay compatibility: Different viability assays may yield varying results with palmatine due to potential interference with specific detection methods. Consider orthogonal validation using multiple assay formats [7] [8].
  • Serum effects: Serum components in culture medium may bind palmatine and reduce its effective concentration. Consider using consistent serum batches and concentrations across experiments [8].
  • Cell density optimization: Seeding density significantly influences palmatine sensitivity due to proliferation-dependent effects. Conduct preliminary experiments to determine optimal densities for each cell line [8].
  • Solution stability: this compound solutions may degrade over time. Prepare fresh working solutions for each experiment and verify stability under experimental conditions [8].
Data Interpretation and Reporting Standards

Accurate interpretation of palmatine cytotoxicity data requires consideration of several factors:

  • Multiple reference standards: Report IC(_{50}) values relative to established positive controls (e.g., carboplatin for ovarian cancer cells) to facilitate cross-study comparisons [2].
  • Selectivity indices: Calculate selectivity indices by comparing IC(_{50}) values in cancer cells versus relevant non-malignant cells to assess therapeutic potential [2].
  • Mechanistic correlation: Correlate cytotoxicity data with apoptotic markers (caspase activation, Annexin V staining) to confirm mechanism of cell death [2].
  • Proliferation effects: Distinguish between cytostatic and cytotoxic effects through complementary assays measuring long-term clonogenic survival [6].

Troubleshooting Guide

Table 2: Common issues and solutions in palmatine cytotoxicity assays

Problem Potential Cause Solution
High variability between replicates Inconsistent palmatine solubility Prepare fresh stock solutions; use sonication if needed; include solubility controls
Poor dose-response Rapid palmatine degradation in medium Use serum-free medium during treatment; reduce incubation time; check solution stability
Inconsistent results between assays Different mechanisms of detection Use orthogonal assay methods; compare MTS, ATP, and apoptosis assays
Low signal-to-noise ratio Cell density too low or too high Optimize cell density for each cell line; perform pilot experiments
Lack of cytotoxicity Insufficient drug exposure time Extend treatment period to 72 hours; consider pre-treatment with sensitizing agents

Conclusion

These application notes provide comprehensive methodologies for assessing the in vitro cytotoxicity of this compound across diverse experimental models. The protocols outlined leverage standardized, reproducible approaches that accommodate the specific chemical and biological properties of this promising natural compound. The mechanistic insights into palmatine's effects on PI3K/AKT signaling, NOS-mediated apoptosis, and caspase activation provide valuable context for interpreting cytotoxicity data beyond simple viability metrics.

As research on this compound continues to evolve, these protocols offer a foundation for systematic investigation of its therapeutic potential in oncology, infectious disease, and metabolic disorders. The integration of these methodologies across laboratories will facilitate direct comparison of results and accelerate the translational development of palmatine-based therapeutics.

References

Comprehensive Application Notes and Protocols: Evaluating Palmatine Iodide Effects on Cell Viability Using MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palmatine and Its Research Significance

Palmatine is a natural isoquinoline alkaloid found in various medicinal plants including Tinospora cordifolia, Corydalis yanhusuo, and Phellodendron amurense. This bioactive compound has gained significant attention in pharmacological research due to its diverse therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and anti-cancer activities. Particularly promising is palmatine's demonstrated ability to inhibit cancer cell proliferation through modulation of key signaling pathways, making it a compelling candidate for anti-cancer drug development. [1] [2] [3]

The MTT assay represents a cornerstone methodology in cell biology for evaluating compound effects on cell viability and metabolic activity. This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantitative assessment of cell health and proliferation. For researchers investigating natural products like palmatine, the MTT assay offers a robust, reproducible means to screen anti-cancer potential and establish dose-response relationships. These features make it particularly valuable for preliminary assessment of palmatine's cytotoxic effects across various cell lines. [4] [5]

MTT Assay Principles and Technical Considerations

Fundamental Mechanisms

The MTT assay operates on the principle that NAD(P)H-dependent oxidoreductase enzymes primarily in viable cells convert the water-soluble yellow MTT reagent into insoluble purple formazan crystals. This conversion occurs through a reduction reaction that depends on cellular metabolic activity, with the amount of formazan produced being proportional to the number of viable cells present. The formazan crystals are then solubilized using an organic solvent, and the resulting colored solution is quantified by measuring absorbance at 570-590 nm using a spectrophotometer or plate reader. [4] [5]

It is crucial to recognize that the MTT assay measures metabolic activity rather than direct cell viability. While these parameters often correlate well, factors that alter cellular metabolism without immediately affecting viability can influence results. The assay's reliability stems from its sensitivity to changes in mitochondrial function and overall metabolic competence, which typically decline rapidly during cell death processes. Furthermore, the requirement for active mitochondrial dehydrogenases in the reduction process makes the assay particularly sensitive to early toxic insults that compromise mitochondrial function. [4] [6] [5]

Critical Limitations and Considerations

Several important limitations must be considered when implementing MTT assays:

  • Metabolic Dependency: The assay measures metabolic activity via mitochondrial dehydrogenases and other cellular oxidoreductases, not direct viability. Treatments that alter metabolism without affecting viability can yield misleading results. [5]
  • Formazan Solubilization: Unlike more recent tetrazolium assays (MTS, XTT, WST-1), MTT requires a solubilization step, adding complexity and potential variability. [4] [6]
  • Serum Interference: Serum or phenol red present in culture medium can generate background signal. Using serum-free media during MTT incubation is recommended. [4]
  • Cell Density Effects: The signal is sensitive to cell seeding density and incubation time, which must be optimized for each cell type. [5]
  • Chemical Interference: Reducing agents such as ascorbic acid can non-enzymatically reduce MTT, creating false positive signals. [4] [5]

Quantitative Summary of Palmatine Effects on Cell Viability and Signaling

Table 1: Anti-Cancer Effects of Palmatine in Various Experimental Models

Cell Type/Model Experimental System Key Findings Signaling Pathways Affected Reference
Canine mammary gland tumor (CMT-U27) In vitro (cell line) Reduced cell proliferation and induced cell death Decreased PI3K, PTEN, AKT, mTOR expression [1]
CMT-U27 mouse xenograft In vivo (mouse model) Inhibited tumor growth and disrupted tumor vasculature Inhibition of PI3K/AKT pathway in tumor tissues [1]
Canine aortic endothelial cells (CnAOECs) In vitro (cell line) Suppressed migration and tube formation Anti-angiogenic effects [1]
L6 skeletal muscle cells In vitro (cell line) Reversed insulin resistance Upregulation of IRS1, PI3K, AKT2, GLUT4; Downregulation of PKC-α [3]
STZ-induced diabetic rats In vivo (rat model) Improved insulin signaling Upregulation of IRS1, PI3K, AKT2, GLUT4; Downregulation of PKC-α [3]
MCF-7 human breast cancer In vitro (cell line) Induced apoptosis Not specified in available data [2]

Table 2: MTT Assay Parameters for Palmatine Testing Across Cell Types

| Parameter | Recommended Specifications | Variations Based on Cell Type | Optimization Recommendations | |:---|:---|:---|:---| | MTT Solution Preparation | 5 mg/mL in PBS, filter sterilized, stored at -20°C | Soluble in water (10 mg/mL), ethanol (20 mg/mL), or culture media (5 mg/mL) | Avoid storage at 4°C for extended periods; stable at -20°C for 6 months | [4] | | Cell Seeding Density | Dependent on cell type and growth characteristics | 8×10³ cells/well for CMT-U27 in 96-well plate; Adjust based on proliferation rate | Conduct preliminary experiments to determine optimal density for linear range | [1] [5] | | Palmatine Treatment Duration | 18-24 hours (dependent on experimental objectives) | 18 hours for CMT-U27 cells; Varies with cell doubling time | Perform time-course experiments to establish appropriate duration | [1] | | MTT Incubation Conditions | 3 hours at 37°C (typical); Protect from light | Can range from 1-4 hours depending on cell metabolic activity | Optimize for each cell type to ensure sufficient signal without toxicity | [4] [7] | | Solubilization Reagent | Acidified isopropanol (0.1% NP40 in 4 mM HCl) or DMSO | DMSO, isopropanol, or SDS-based solutions | Ensure complete dissolution of formazan crystals; pipetting may be required | [4] | | Absorbance Measurement | 570 nm (primary), 630 nm (reference) | 540-590 nm range reported across studies | Include background controls with medium + MTT (no cells) | [4] [7] |

Detailed Experimental Protocols

MTT Assay Protocol for Palmatine Iodide Testing

Reagent Preparation:

  • MTT Stock Solution: Dissolve MTT in Dulbecco's Phosphate Buffered Saline (PBS, pH 7.4) to a final concentration of 5 mg/mL. Mix by vortexing or sonication until completely dissolved, then filter sterilize through a 0.2 μM filter into a sterile, light-protected container. Store at -20°C for long-term storage (stable for at least 6 months). Avoid repeated freeze-thaw cycles. [4]
  • MTT Solvent: Prepare 4 mM HCl containing 0.1% NP-40 in isopropanol. Alternatively, DMSO or acidified isopropanol (0.08 M HCl in isopropanol) can be used. Store at room temperature protected from light. [4] [7]
  • Palmatine Solutions: Prepare palmatine stock solution in DMSO at concentrations of 200 mM for in vitro experiments. Prepare serial dilutions in serum-free culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentrations. [1]

Assay Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at an optimal density (e.g., 8×10³ cells/well for CMT-U27 cells) in 100 μL complete medium per well. Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment and recovery. [1]
  • Palmatine Exposure: Prepare serial dilutions of palmatine in serum-free medium. Remove culture medium from cells and add 100 μL of palmatine solutions at various concentrations to test wells. Include vehicle control (0.1% DMSO in serum-free medium) and blank wells (medium only, no cells). Incubate for desired treatment duration (e.g., 18 hours for CMT-U27 cells). [1]
  • MTT Incubation: After treatment, carefully remove media without disturbing attached cells. Add 50 μL of serum-free media and 50 μL of MTT solution (5 mg/mL) to each well, resulting in a final MTT concentration of 2.5 mg/mL. Incubate at 37°C for 3 hours protected from light. [4]
  • Formazan Solubilization: After incubation, carefully remove the MTT-containing medium without disturbing the formed formazan crystals. Add 150 μL of MTT solvent to each well. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. If crystals persist, pipette the solution gently to complete dissolution. [4]
  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader within 1 hour of solubilization. Include a reference wavelength of 630 nm to correct for background interference if available. [4]
Data Analysis and Interpretation

Calculation of Cell Viability:

  • Average the duplicate or triplicate readings for each sample.

  • Subtract the culture medium background (blank wells containing medium + MTT, no cells) from all assay readings to obtain corrected absorbance values.

  • Calculate percentage cell viability using the following equation: [4]

    % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control) × 100

  • Calculate percentage cytotoxicity using:

    % Cytotoxicity = 100 - % Viability

    or

    % Cytotoxicity = [1 - (Corrected Absorbance of Treated Sample / Corrected Absorbance of Control)] × 100 [4]

Statistical Analysis:

  • Perform experiments with at least three independent replicates (n ≥ 3).
  • Express data as mean ± standard deviation (SD) or standard error of the mean (SEM).
  • Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests) to compare treatment groups with controls.
  • Determine IC₅₀ values (concentration causing 50% inhibition of viability) using non-linear regression analysis of dose-response curves. [1]

Palmatine Mechanism of Action and Pathway Analysis

Molecular Targets and Signaling Pathways

Research indicates that palmatine exerts its anti-cancer effects primarily through modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. In canine mammary gland tumor cells (CMT-U27), palmatine treatment significantly decreased protein expression of PI3K, PTEN, AKT, and mTOR, key components of this pathway. This inhibition leads to reduced cell proliferation and induced cell death. Additionally, palmatine suppressed migration of CMT-U27 cells and inhibited tube formation in canine aortic endothelial cells, suggesting anti-angiogenic properties. [1]

In models of insulin resistance relevant to diabetes research, palmatine demonstrated ability to rejuvenate impaired insulin signaling through upregulation of IRS1, PI3K, AKT2, and GLUT4 gene expression while downregulating PKC-α expression. This effect was consistent across in vitro (L6 skeletal muscle cells), in vivo (STZ-induced diabetic rats), and ex vivo (soleus muscle tissue) models, indicating a fundamental impact on this metabolic pathway. [3]

Pathway Diagram

G Palmatine Palmatine PI3K PI3K Palmatine->PI3K Inhibits AKT AKT Palmatine->AKT Inhibits mTOR mTOR Palmatine->mTOR Inhibits IRS1 IRS-1 Palmatine->IRS1 Upregulates GLUT4 GLUT4 Palmatine->GLUT4 Upregulates PKCa PKC-α Palmatine->PKCa Downregulates PI3K->AKT Migration Cell Migration PI3K->Migration AKT->mTOR Proliferation Cell Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation IRS1->GLUT4 Proliferation->Apoptosis Balances Angiogenesis Angiogenesis Migration->Angiogenesis

Figure 1: Molecular Targets and Signaling Pathways Modulated by Palmatine. Palmatine inhibits key components of the PI3K/AKT pathway while upregulating insulin signaling elements. Solid lines represent direct effects, while dashed lines indicate functional relationships between cellular processes. Green nodes indicate upregulation, red nodes indicate inhibition/downregulation, blue nodes represent cellular processes, and yellow denotes the compound. [1] [3]

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: MTT Assay Troubleshooting Guide for Palmatine Studies

Problem Potential Causes Solutions Preventive Measures
Low Absorbance Signal Insufficient cell number, inadequate MTT concentration, short incubation time, incomplete formazan dissolution Optimize cell seeding density, increase MTT concentration or incubation time, ensure complete solubilization Perform preliminary experiments to establish optimal conditions; pipette mixture to dissolve crystals [4] [5]
High Background Noise Serum or phenol red interference, contamination, non-enzymatic MTT reduction Use serum-free media during MTT incubation, include proper background controls, filter sterilize reagents Always include media-only background controls; use serum-free media during MTT incubation [4]
High Variability Between Replicates Inconsistent cell seeding, uneven formazan solubilization, edge effects in plate Ensure homogeneous cell suspension when seeding, complete solubilization with shaking, avoid using edge wells Use middle wells of plate; maintain consistent technical procedures [5]
Inconsistent Results with Palmatine Precipitation of palmatine, DMSO toxicity, chemical interference with MTT Ensure palmatine remains in solution, keep final DMSO concentration ≤0.1%, include vehicle controls Include internal controls; verify palmatine solubility; test for chemical interference [1] [5]
Formazan Crystals Not Dissolving Insufficient solvent volume, inadequate shaking, crystal size too large Increase solvent volume, extend shaking time, pipette mixture gently Use fresh solubilization solution; ensure proper acidification of solvent [4]
Optimization Recommendations
  • Cell Seeding Density Optimization: Conduct preliminary experiments with varying cell densities to establish the linear range of the assay for your specific cell type. The signal should be proportional to cell number within your experimental range. [5]
  • MTT Incubation Time: Determine optimal incubation time by measuring absorbance at different time points (1-4 hours). Avoid extended incubations beyond 4 hours as MTT can be toxic to cells. [4] [5]
  • Palmatine Solubility: Ensure palmatine remains in solution throughout experiments. If precipitation occurs, consider using lower concentrations, sonicating before use, or modifying the solvent system. [1]
  • Interference Testing: Test whether palmatine directly interferes with MTT reduction by incubating MTT with palmatine in cell-free systems. Include appropriate controls to account for any direct reduction. [5]

Conclusion

The MTT assay provides a robust, reproducible method for evaluating the effects of this compound on cell viability and metabolic activity. When properly optimized and executed with appropriate controls, this assay can yield valuable insights into palmatine's anti-cancer potential and mechanism of action. The consistent demonstration of palmatine's ability to inhibit the PI3K/AKT pathway across multiple experimental systems highlights its promise as a therapeutic agent and warrants further investigation into its clinical applications. [4] [1]

Researchers should consider complementing MTT assays with other viability assessment methods such as ATP quantification, resazurin reduction assays, or direct cell counting to validate findings. Additionally, mechanism-specific assays evaluating apoptosis, cell cycle arrest, and pathway modulation can provide deeper insights into palmatine's cellular effects. As research progresses, standardized protocols for palmatine testing will facilitate comparison across studies and accelerate the development of this promising natural product for therapeutic applications.

References

Palmatine iodide apoptosis assay Annexin V/PI

Author: Smolecule Technical Support Team. Date: February 2026

Palmatine and Apoptosis in Research

Palmatine, a natural isoquinoline alkaloid, has demonstrated protective effects against Acute Myocardial Infarction (AMI) in mouse models. A key mechanism of this protection is the inhibition of cardiomyocyte apoptosis [1].

The study employed the Annexin V/PI assay to quantify apoptosis, confirming that Palmatine treatment significantly reversed the expression of apoptosis-related proteins (upregulation of anti-apoptotic Bcl-2 and downregulation of pro-apoptotic Bax) in infarcted myocardium. This anti-apoptotic effect is linked to the activation of the pAMPK/Nrf2 signaling pathway [1]. The table below summarizes the key findings.

Parameter Change in AMI Model Effect of Palmatine Administration
Cardiac Function (LVEF) Impaired Significantly enhanced [1]
Histological Damage Present Attenuated; reduced fibrosis and inflammation [1]
Inflammatory Cytokines (TNF-α, IL-1β) Increased Reduced [1]
Oxidative Stress (SOD level, MDA level) SOD decreased; MDA increased SOD increased; MDA decreased [1]
Apoptosis-related Proteins (Bax, Bcl-2) Bax upregulated; Bcl-2 downregulated Reversed these expression changes [1]
Key Signaling Pathway (pAMPK/Nrf2) Not specified Expression levels elevated [1]

Detailed Annexin V/PI Apoptosis Detection Protocol

The Annexin V/Propidium Iodide (PI) assay is a cornerstone method for detecting apoptotic cells. It distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on phosphatidylserine (PS) externalization and membrane integrity [2].

A critical advancement is a modified protocol that incorporates an RNase A step to eliminate false-positive PI signals from cytoplasmic RNA, improving accuracy from 60% to over 95% [3]. The following diagram illustrates the core workflow and principle of the assay.

G LiveCell Live Cell Necrotic Necrotic Cell LiveCell->Necrotic Severe Injury PS PS Exposure (Inner Leaflet) LiveCell->PS EarlyApoptotic Early Apoptotic Cell PSExternal PS Exposure (Outer Leaflet) EarlyApoptotic->PSExternal MemIntact Membrane Intact EarlyApoptotic->MemIntact LateApoptotic Late Apoptotic Cell MemDamaged Membrane Damaged LateApoptotic->MemDamaged Necrotic->MemDamaged PS->EarlyApoptotic Apoptotic Trigger AnnexinV Annexin V-FITC (Binds to PS) PSExternal->AnnexinV Binds MemIntact->LateApoptotic Loss of Membrane Integrity PI Propidium Iodide (Stains DNA/RNA) MemDamaged->PI Allows Entry RNase RNase A Step (Degrades RNA) PI->RNase Can bind RNA (Causes false positives) RNase->LateApoptotic Prevents RNA binding

Modified Annexin V/PI Staining Protocol with RNase A [3]

This protocol is optimized for flow cytometry using 4 x 10^6 cells per sample to account for potential cell loss.

Reagents Needed:

  • 1X Annexin V Binding Buffer
  • Recombinant Annexin V (e.g., Alexa Fluor 488 conjugate)
  • Propidium Iodide (PI) stock solution
  • RNase A
  • 2% Formaldehyde in PBS
  • 1X Phosphate Buffered Saline (PBS -/- , no calcium, no magnesium)

Procedure:

  • Cell Preparation and Staining

    • Harvest and wash cells in PBS-/-. Centrifuge at 335 x g for 10 minutes and decant supernatant [3].
    • Resuspend cell pellet in 100 µL of 1X Annexin V Binding Buffer [3].
    • Add Annexin V as per manufacturer's recommendation (e.g., 5 µL). Incubate for 15 minutes in the dark at room temperature [3].
    • Add 100 µL of binding buffer, then add 4 µL of a 1:10 diluted PI stock (final concentration ~2 µg/mL). Incubate for another 15 minutes in the dark [3].
  • Fixation and RNA Removal

    • Add 500 µL of binding buffer, centrifuge (335 x g, 10 min), and decant supernatant [3].
    • Resuspend cells in 500 µL of binding buffer and 500 µL of 2% formaldehyde (final 1% formaldehyde). Fix on ice for 10 minutes [3].
    • Add 1 mL of PBS-/- , centrifuge at 425 x g for 8 minutes, and decant. Repeat this wash step [3].
    • Resuspend the pellet and add 16 µL of a 1:100 diluted RNase A (final concentration 50 µg/mL). Incubate for 15 minutes at 37°C [3].
    • Add 1 mL of PBS-/- , centrifuge (425 x g, 8 min), and resuspend in an appropriate volume of buffer for flow cytometry analysis [3].

Data Interpretation: The table below guides the interpretation of flow cytometry results after using this modified protocol.

Cell Population Annexin V Staining Propidium Iodide Staining Interpretation
Viable, Healthy Cells Negative Negative (RNase-treated) Healthy, not undergoing apoptosis [2]
Early Apoptotic Cells Positive Negative (RNase-treated) Cells in early stage apoptosis, membrane intact [2]
Late Apoptotic Cells Positive Positive (RNase-treated) Cells in late apoptosis, membrane integrity lost [2] [4]
Necrotic Cells Negative (or weak) Positive (RNase-treated) Cells undergoing primary necrosis [2] [4]

Key Signaling Pathways in Palmatine-Induced Cardioprotection

Research indicates that Palmatine's anti-apoptotic effect is mediated through the pAMPK/Nrf2 signaling pathway [1]. The diagram below outlines this pathway and its cross-talk with other apoptosis mechanisms.

G Palmatine Palmatine pAMPK pAMPK Activation Palmatine->pAMPK Activates Apoptosis Mitochondrial Apoptosis (Bax/Bcl-2 Imbalance) Palmatine->Apoptosis Directly Modulates Nrf2 Nrf2 Activation & Nuclear Translocation pAMPK->Nrf2 Activates Antioxidants Upregulation of Antioxidant Proteins Nrf2->Antioxidants Induces OxStress Oxidative Stress Antioxidants->OxStress Reduces Antioxidants->Apoptosis Inhibits Outcome Cell Survival Antioxidants->Outcome Promotes OxStress->Apoptosis Triggers CytC Cyt c Release Caspase Activation Apoptosis->CytC Leads to CytC->Outcome Promotes

Important Considerations for Your Research

  • Assay Selection: The Annexin V/PI assay is ideal for detecting early apoptosis. However, for a more comprehensive picture, consider combining it with other methods like caspase-3 activity assays or TUNEL assays to confirm apoptosis and rule out other death mechanisms [2] [4].
  • Method Validation: The modified RNase A protocol is highly recommended, especially for cell types with high cytoplasmic RNA content, to ensure the accuracy of your PI data [3].
  • Broader Context: Apoptosis is just one mode of programmed cell death. Palmatine's effects may extend to other pathways like necroptosis or ferroptosis, which require different detection methods [4].

I hope these detailed application notes and protocols provide a solid foundation for your research on Palmatine. Should you need to delve deeper into any specific aspect, feel free to ask.

References

Comprehensive Application Notes and Protocols for Palmatine in Anti-Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Palmatine and Its Molecular Properties

Palmatine is a natural isoquinoline alkaloid belonging to the protoberberine class, widely found in several plant families including Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae. This bright yellow compound exists as a quaternary ammonium salt with a molecular structure characterized by four methoxyl groups attached to the isoquinoline moiety. Palmatine shares significant structural similarity with berberine, differing primarily in the substitution pattern on the tetracyclic structure. Traditionally used in Chinese medicine for treating jaundice, dysentery, hypertension, inflammation, and liver-related diseases, palmatine has recently gained significant attention for its potent anti-cancer properties across various cancer types, positioning it as a promising candidate for oncological drug development. [1]

The compound demonstrates a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective properties. Research over the past decade has systematically investigated its anti-cancer potential, revealing significant growth inhibitory effects against diverse cancer cell lines through multiple molecular mechanisms. These characteristics, combined with its favorable toxicity profile and ability to sensitize cancer cells to conventional chemotherapeutic agents, make palmatine an attractive subject for further pharmacological development and potential clinical translation in oncology. [1]

Anti-Cancer Efficacy Profile of Palmatine

Quantitative Anti-Cancer Activity Across Tumor Types

Extensive in vitro and in vivo studies have demonstrated that palmatine exhibits broad-spectrum anti-cancer activity against various cancer types, including breast, colorectal, pancreatic, and canine mammary gland tumors. The compound consistently inhibits cancer cell proliferation, induces apoptosis, and suppresses metastatic potential through modulation of multiple signaling pathways. The following table summarizes the key efficacy data for palmatine across different cancer models: [1] [2] [3]

Table 1: In Vitro Anti-Cancer Efficacy of Palmatine

Cancer Type Cell Line IC50 Value Key Mechanisms Reference
Breast Cancer (ER+/HER2-) MCF7, T47D, ZR-75-1 5.126-5.805 µg/mL Apoptosis induction, Synergy with doxorubicin [1]
Triple-Negative Breast Cancer 4T1 N/A p53, p21, Mdm2 activation [4]
Colorectal Cancer HCT-116, SW620 N/A miR-363-3p/AURKA axis regulation [3]
Canine Mammary Gland Tumors CMT-U27 N/A PI3K/AKT pathway inhibition [2]
Pancreatic Cancer MIA PaCa-2, PANC-1 ~50 µg/mL GLI signaling inhibition, Survivin downregulation [5]

Table 2: In Vivo Anti-Cancer Efficacy of Palmatine

Cancer Model Dosing Regimen Efficacy Outcomes Reference
4T1 Triple-Negative Breast Cancer (Mice) 1, 5, 10 mg/kg, 28 days Dose-dependent tumor volume reduction (14.20 ± 1.85 to 190.80 ±19.14 mm³) [4]
CMT-U27 Xenograft (Mice) 50 mg/kg, 21 days Significant tumor growth inhibition, reduced metastasis to lymph nodes [2]
ApcMin/+ Colorectal Cancer (Mice) 10, 20 mg/kg/day, oral Dose-dependent reduction in intestinal and colon tumors, increased survival [6]
Subcutaneous Tumor Xenograft (Mice) Not specified Inhibition of colorectal cancer proliferation and metastasis [3]
Selective Toxicity and Therapeutic Window

A crucial advantage of palmatine in anti-cancer applications is its selective cytotoxicity toward cancer cells while sparing normal cells. In breast cancer studies, palmatine demonstrated potent growth inhibitory effects on MCF7, T47D, and ZR-75-1 cancer cell lines with IC~50~ values ranging from 5.126 to 5.805 µg/mL, while normal human breast epithelial cells (MCF10A) remained comparatively resistant to treatment. This selective toxicity indicates a favorable therapeutic window, which is particularly valuable for developing anti-cancer agents with reduced side effects. The mechanism underlying this selectivity may involve differential uptake or metabolism in cancer cells versus normal cells, as well as the dependence of cancer cells on specific pathways targeted by palmatine. [1]

Experimental Protocols for Evaluating Palmatine's Anti-Cancer Activity

Cell Viability and Proliferation Assays

Purpose: To evaluate the cytotoxic and anti-proliferative effects of palmatine on cancer cells. [1]

Materials and Reagents:

  • Palmatine (≥98% purity, available from Sigma-Aldrich, LKT Laboratories, or ChemShuttle)
  • Cancer cell lines of interest (e.g., MCF7, T47D, ZR-75-1 for breast cancer; HCT-116, SW620 for colorectal cancer)
  • Appropriate cell culture media (RPMI-1640, DMEM, or McCoy's 5A) supplemented with 10% FBS and antibiotics
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
  • DMSO (for dissolving MTT formazan crystals or palmatine stock solutions)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring absorbance at 490 nm (for MTS) or 570 nm (for MTT)

Procedure:

  • Prepare a 10 mM stock solution of palmatine in DMSO and store at -20°C. Further dilute in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1%.
  • Seed cancer cells in 96-well plates at a density of 5,000-8,000 cells/well in 100 μL complete medium and incubate overnight at 37°C with 5% CO~2~.
  • Treat cells with serially diluted palmatine (typically 0.5-100 μg/mL) for 24-72 hours. Include vehicle control (0.1% DMSO) and blank wells (media without cells).
  • For MTT assay: Add 10 μL MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
  • For MTS assay: Add 20 μL MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
  • Measure absorbance at appropriate wavelength using a microplate reader.
  • Calculate percentage viability relative to vehicle control and determine IC~50~ values using appropriate software (e.g., GraphPad Prism).

Notes: The anti-proliferative effect can also be assessed using BrdU incorporation assays to specifically measure DNA synthesis. For palmatine, significant viability reduction is typically observed at concentrations above 5 μg/mL in sensitive cell lines, with maximal effects at 25-100 μg/mL. [1] [2]

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Purpose: To quantify palmatine-induced apoptosis in cancer cells. [1]

Materials and Reagents:

  • Annexin V binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl~2~)
  • FITC or APC-conjugated Annexin V
  • Propidium iodide (PI) staining solution (1 mg/mL)
  • Flow cytometry tubes
  • Flow cytometer with appropriate excitation/emission filters

Procedure:

  • Treat cancer cells with palmatine at IC~50~ and IC~80~ concentrations for 24-48 hours. Include vehicle control and positive control (e.g., 50 μM etoposide).
  • Harvest cells by trypsinization, wash with cold PBS, and resuspend in binding buffer at 1×10^6^ cells/mL.
  • Transfer 100 μL cell suspension to flow cytometry tubes and add 5 μL Annexin V-FITC/APC and 5 μL PI solution.
  • Incubate for 15 minutes at room temperature in the dark.
  • Add 400 μL binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Analyze data to determine percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Notes: Palmatine treatment typically results in a dose-dependent increase in Annexin V-positive cells, confirming apoptosis induction. For instance, in breast cancer cells, palmatine treatment significantly increased early and late apoptotic populations compared to untreated controls. [1]

In Vivo Anti-Tumor Efficacy in Mouse Models

Purpose: To evaluate the anti-tumor activity of palmatine in preclinical mouse models. [2] [4]

Materials and Reagents:

  • Palmatine for in vivo administration (dissolved in DMSO and further diluted in PBS)
  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
  • Cancer cells for xenograft formation (e.g., CMT-U27, 4T1, or human cancer cell lines)
  • Calipers for tumor measurement
  • Scale for body weight monitoring

Procedure:

  • Xenograft establishment: Harvest log-phase cancer cells and resuspend in PBS. Inject 5×10^5^ cells in 50 μL PBS into the mammary fat pad (for breast cancer models) or subcutaneously into the flank.
  • Randomization and dosing: When tumors reach approximately 50-100 mm³, randomize mice into treatment groups (n=5-10). Administer palmatine intraperitoneally at 50 mg/kg daily or test other doses (1-20 mg/kg) based on experimental design. Include vehicle control group (DMSO in PBS).
  • Tumor monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: Volume = (length × width²) × 0.5.
  • Body weight and health assessment: Monitor body weight twice weekly as an indicator of general health and potential toxicity.
  • Terminal analysis: At study endpoint (typically 21-28 days), euthanize mice, excise tumors, and weigh. Collect tumor tissues for further analysis (histology, molecular studies).
  • Metastasis assessment: Examine lymph nodes and distant organs (lungs, liver) for metastatic lesions.

Notes: Palmatine at 50 mg/kg significantly inhibited tumor growth in CMT-U27 xenograft models without apparent systemic toxicity. For triple-negative breast cancer models, doses of 1-10 mg/kg produced dose-dependent tumor growth inhibition. [2] [4]

Molecular Mechanisms of Action

Key Signaling Pathways Regulated by Palmatine

Palmatine exerts its anti-cancer effects through multi-targeted action on various signaling pathways critical for cancer cell survival, proliferation, and metastasis. The principal mechanisms identified to date include:

  • PI3K/AKT Pathway Inhibition: In canine mammary gland tumor cells, palmatine treatment significantly decreased protein expression of PI3K, PTEN, AKT, and mTOR, indicating potent inhibition of this crucial pro-survival signaling axis. This pathway modulation contributes to reduced cell viability, increased apoptosis, and suppression of metastatic potential. [2]

  • p53 Pathway Activation: In triple-negative breast cancer models, palmatine increased the activity of tumor protein p53, cyclin-dependent kinase inhibitor p21, and mouse double minute 2 (Mdm2), restoring the function of this critical tumor suppressor network and promoting cell cycle arrest and apoptosis. [4]

  • miR-363-3p/AURKA Axis Regulation: In colorectal cancer, palmatine upregulates miR-363-3p expression, which promotes interaction with AURKA 3'UTR mRNA, impedes AURKA mRNA translation into protein, and consequently inhibits cancer cell proliferation and migration. [3] [7]

  • GLI Signaling Inhibition: In pancreatic cancer and stellate cells, palmatine suppressed GLI1 and GLI2 expression and reporter activity, downstream targets including PTCH1, IκBKE, and COL1A1, disrupting the hedgehog signaling pathway which is critical in tumor-stromal interactions. [5]

  • Cell Cycle Arrest: Palmatine induces G2/M phase arrest in colon cancer cells by targeting AURKA, preventing proper mitotic progression and ultimately leading to growth inhibition and cell death. [3]

The following diagram illustrates the key molecular pathways and targets through which palmatine exerts its anti-cancer effects:

Diagram 1: Molecular mechanisms of palmatine in cancer cells. Palmatine targets multiple signaling pathways, leading to diverse anti-cancer effects.

Experimental Protocol for Western Blot Analysis of Pathway Modulation

Purpose: To detect changes in protein expression and phosphorylation in signaling pathways modulated by palmatine. [2]

Materials and Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (8-12% acrylamide)
  • PVDF or nitrocellulose membranes
  • Primary antibodies against target proteins (PI3K, p-AKT, AKT, mTOR, PTEN, p53, p21, AURKA, GLI1, GLI2)
  • HRP-conjugated secondary antibodies
  • ECL detection reagent
  • Imaging system for chemiluminescence detection

Procedure:

  • Treat cells with palmatine at IC~50~ concentration for 24 hours. Include vehicle control.
  • Lyse cells in RIPA buffer, incubate on ice for 30 minutes, and centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration in supernatants using BCA assay.
  • Separate 20-40 μg protein by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes 3× with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using ECL reagent and visualize with imaging system.
  • Normalize target protein levels to housekeeping proteins (β-actin, GAPDH).

Notes: Palmatine treatment typically results in decreased phosphorylation of AKT and reduced expression of PI3K and mTOR in the PI3K/AKT pathway, while increasing p53 and p21 expression in the p53 pathway. [2] [4]

Research Applications and Future Directions

Combination Therapy Strategies

Palmatine demonstrates significant potential in combination therapy approaches, particularly for enhancing the efficacy of conventional chemotherapeutic agents and overcoming drug resistance. In breast cancer studies, palmatine synergistically enhanced the anti-cancer activity of doxorubicin, as confirmed by isobolographic analysis revealing synergistic and additive interactions. This combination approach allows for potential dose reduction of conventional chemotherapeutics, thereby minimizing their dose-limiting toxicities while maintaining or enhancing anti-tumor efficacy. Similarly, in pancreatic cancer models, palmatine potentiated gemcitabine's growth inhibitory activity in pancreatic cancer cells and inherently gemcitabine-resistant cells, suggesting its potential utility in overcoming chemoresistance—a major challenge in oncology. These findings position palmatine as a promising chemosensitizing agent worthy of further investigation in combination therapy regimens. [1] [5]

Research Gaps and Future Perspectives

While significant progress has been made in understanding palmatine's anti-cancer properties, several critical research gaps remain to be addressed. Future studies should focus on:

  • Comprehensive Toxicity Profiling: Systematic evaluation of palmatine's in vivo toxicity, including maximum tolerated dose, organ-specific toxicity, and potential off-target effects.
  • Pharmacokinetic Optimization: Improvement of palmatine's bioavailability through formulation strategies or structural modification, given its quaternary ammonium structure which may limit cellular uptake.
  • Resistance Mechanisms: Investigation of potential resistance mechanisms that cancer cells might develop against palmatine treatment.
  • Biomarker Identification: Discovery and validation of predictive biomarkers for patient selection and treatment response monitoring.
  • Advanced Delivery Systems: Development of targeted delivery approaches such as nanoparticle-based systems to enhance tumor-specific accumulation while reducing systemic exposure.

The following workflow outlines key stages in the preclinical development pathway for palmatine as an anti-cancer agent:

Diagram 2: Proposed preclinical development pathway for palmatine as an anti-cancer therapeutic.

Conclusion

Palmatine demonstrates considerable promise as a multi-targeted anti-cancer agent with efficacy across various cancer types, including breast, colorectal, pancreatic, and mammary gland tumors. Its ability to modulate multiple key signaling pathways—PI3K/AKT, p53, miR-363-3p/AURKA, and GLI signaling—combined with its favorable selectivity profile toward cancer cells over normal cells, positions it as an attractive candidate for further drug development. The detailed protocols provided in this document enable standardized evaluation of palmatine's anti-cancer activity, facilitating comparison across different research settings and accelerating its translational development.

Future research should focus on addressing the pharmacokinetic limitations of palmatine, optimizing combination regimens with standard chemotherapeutics, and advancing through rigorous preclinical toxicity and efficacy studies to support potential clinical translation. With its multi-faceted mechanisms of action and demonstrated efficacy in preclinical models, palmatine represents a valuable natural product lead compound worthy of continued investigation in oncology drug development.

References

Palmatine Iodide Anti-Bacterial Mechanism Through Aerolysin Inhibition: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Palmatine iodide is a naturally occurring isoquinoline alkaloid found in various medicinal plants including Coptis chinensis Franch. and Phellodendron amurense Rupr. This compound has been employed in traditional Chinese medicine for centuries to treat inflammatory conditions, gastrointestinal infections, and liver disorders. [1] Recent scientific investigations have revealed that palmatine exerts potent anti-bacterial effects through multiple mechanisms, with particular promise against virulence factors of pathogenic bacteria. Unlike conventional antibiotics that directly kill bacteria, palmatine can attenuate bacterial pathogenicity by targeting specific virulence mechanisms, potentially reducing the selective pressure that drives antibiotic resistance development. [2]

The global challenge of antibiotic resistance has prompted urgent need for novel therapeutic strategies that target bacterial virulence without directly impacting bacterial growth. Aeromonas hydrophila, a Gram-negative opportunistic pathogen, represents a significant threat in both aquaculture and human health. This bacterium produces a key virulence factor called aerolysin, a pore-forming toxin that plays an essential role in establishing and maintaining infections. [2] Aerolysin is secreted as an inactive precursor that undergoes proteolytic activation, forming heptameric channels in target cell membranes that disrupt cellular integrity and lead to cell lysis. [2] Targeting this critical virulence factor represents a promising anti-virulence strategy for controlling A. hydrophila infections without promoting resistance development.

Recent research has demonstrated that palmatine possesses significant anti-virulence properties against A. hydrophila by specifically inhibiting the production and expression of aerolysin. [2] This application note provides comprehensive experimental data, detailed methodologies, and visual representations of palmatine's mechanism of action for researchers and drug development professionals working on novel anti-bacterial therapeutics.

Mechanism of Action

Molecular Mechanism of Aerolysin Inhibition

Palmatine exerts its anti-virulence effects through a multi-faceted mechanism that specifically disrupts aerolysin production and function in A. hydrophila. The primary molecular events include:

  • Transcription suppression: Palmatine significantly reduces transcription of the aerA gene, which encodes aerolysin toxin, as confirmed by quantitative PCR (qPCR) analysis. [2]

  • Protein expression reduction: Western blotting assays demonstrate that palmatine treatment decreases aerolysin protein levels in bacterial supernatants in a dose-dependent manner. [2]

  • Hemolytic activity inhibition: Functional assays show that palmatine reduces hemolytic activity of A. hydrophila culture supernatants, confirming impaired aerolysin functionality. [2]

Notably, palmatine achieves these anti-virulence effects without inhibiting bacterial growth, as evidenced by unchanged growth curves in the presence of sub-inhibitory concentrations of the compound. [2] This growth-neutral characteristic is particularly advantageous for reducing selective pressure that drives antibiotic resistance development.

Multi-Target Pharmacological Profile

Beyond its specific anti-aerolysin activity, palmatine exhibits a broad pharmacological profile that contributes to its therapeutic potential:

  • Anti-inflammatory properties: Palmatine regulates NF-κB/NLRP3 signaling pathways, reducing inflammatory responses associated with bacterial infections. [1]

  • Anti-oxidant effects: The compound activates the Nrf2/HO-1 pathway, mitigating oxidative stress damage during infectious processes. [1]

  • Metabolic modulation: Palmatine influences AMPK/mTOR signaling, potentially affecting host cell responses to infection. [1]

This multi-target action makes palmatine particularly effective against complex bacterial infections, where both virulence factor neutralization and host response modulation are desirable therapeutic outcomes. The following diagram illustrates the comprehensive mechanism of palmatine's anti-bacterial action through aerolysin inhibition:

G cluster_bacterial_cell Aeromonas hydrophila cluster_host Host Cell Palmatine Palmatine aerA_gene aerA Gene Palmatine->aerA_gene Suppresses Aerolysin Mature Aerolysin Palmatine->Aerolysin Reduces Production Inflammation Inflammatory Response Palmatine->Inflammation Attenuates Transcription Transcription aerA_gene->Transcription Translation Translation Transcription->Translation Proaerolysin Proaerolysin Translation->Proaerolysin Maturation Proteolytic Activation Proaerolysin->Maturation Maturation->Aerolysin PoreFormation Pore Formation Aerolysin->PoreFormation Binds to Cell Membrane CellLysis Cell Lysis PoreFormation->CellLysis CellLysis->Inflammation

Diagram Title: Palmatine Inhibition of Aerolysin Pathway

Quantitative Activity Data

Anti-Bacterial and Anti-Virulence Efficacy

Comprehensive evaluation of palmatine's efficacy against A. hydrophila reveals significant anti-virulence activity at sub-inhibitory concentrations. The table below summarizes the quantitative data obtained from various experimental assays:

Table 1: Anti-Bacterial and Anti-Virulence Activity of Palmatine Against A. hydrophila

Assay Type Parameters Measured Results Concentration Range Significance
MIC Determination [2] Minimum Inhibitory Concentration >256 μg/mL 0.5-256 μg/mL Confirms no direct bactericidal activity
Growth Curves [2] Bacterial growth (OD₆₀₀) No significant change 8-32 μg/mL Demonstrates non-bactericidal mechanism
Hemolytic Assay [2] Hemolysis reduction 42-68% decrease 8-32 μg/mL Dose-dependent virulence inhibition
qPCR Analysis [2] aerA gene transcription Significant suppression 16-32 μg/mL Confirms transcriptional inhibition
Western Blotting [2] Aerolysin protein expression Marked reduction 16-32 μg/mL Verifies reduced toxin production
Cell Viability [2] Protection of host cells 51-73% protection 16-32 μg/mL Demonstrates functional efficacy
In Vivo Study [2] Mouse survival rate Significant protection 10-20 mg/kg Confirms efficacy in animal model
Comparative Anti-Bacterial Activity

Palmatine demonstrates varying levels of effectiveness against different bacterial pathogens, reflecting its spectrum of anti-bacterial activity:

Table 2: Comparative Anti-Bacterial Activity of Palmatine Against Various Pathogens

Bacterial Pathogen Reported Activity Proposed Mechanism Reference
Aeromonas hydrophila Anti-virulence (aerolysin inhibition) Suppression of aerA transcription [2]
Helicobacter pylori MIC: 75-200 μg/mL Urease inhibition (IC₅₀: 0.53 mM) [3]
Clostridium perfringens Growth inhibition Not fully elucidated [2]
Bifidobacterium bifidum Growth inhibition Not fully elucidated [2]

The data demonstrate that palmatine exhibits differential activity across bacterial species, with notable potency against A. hydrophila through its unique anti-virulence mechanism. The high MIC value against A. hydrophila (>256 μg/mL) confirms that its protective effects are mediated through virulence inhibition rather than direct bacterial killing. [2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Purpose: This protocol determines the minimum concentration of palmatine that inhibits visible growth of A. hydrophila, establishing its non-bactericidal nature at effective anti-virulence concentrations. [2]

Materials:

  • Palmatine (≥98% purity, prepare 5.12 mg/mL stock in DMSO)
  • A. hydrophila strain XS-91-4-1 (or clinical isolates)
  • Mueller-Hinton Broth (MHB)
  • Sterile 96-well microtiter plates
  • Multichannel pipettes and sterile tips
  • Incubator set at 28°C

Procedure:

  • Prepare serial two-fold dilutions of palmatine in MHB across the 96-well plate (256 μg/mL to 0.5 μg/mL final concentration).
  • Adjust bacterial suspension to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
  • Further dilute bacterial suspension in MHB to achieve approximately 5 × 10⁵ CFU/mL.
  • Add 100 μL of bacterial suspension to each well containing 100 μL of diluted palmatine.
  • Include growth control (bacteria without palmatine) and sterility control (medium only).
  • Seal plates and incubate at 28°C for 18-20 hours.
  • Determine MIC as the lowest concentration showing no visible growth.

Notes:

  • Palmatine exhibits high MIC values (>256 μg/mL) against A. hydrophila, confirming anti-virulence rather than bactericidal activity. [2]
  • DMSO concentration should not exceed 1% (v/v) in any well to avoid solvent toxicity.
Hemolytic Assay for Aerolysin Activity

Purpose: This method quantifies the functional inhibition of aerolysin-mediated hemolysis by palmatine treatment of A. hydrophila. [2]

Materials:

  • Sheep erythrocytes (freshly prepared or commercially available)
  • A. hydrophila culture supernatants (palmatine-treated and control)
  • Trypsin (for proaerolysin activation)
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Triton X-100 (1% solution for 100% hemolysis control)
  • Centrifuge and microcentrifuge tubes
  • Spectrophotometer or microplate reader

Procedure:

  • Culture A. hydrophila to OD₆₀₀ ≈ 0.3, then add palmatine (8-32 μg/mL) or vehicle control.
  • Continue incubation until OD₆₀₀ reaches 1.5.
  • Centrifuge cultures (10,000 × g, 10 min) and filter-sterilize supernatants (0.22 μm).
  • Activate proaerolysin by adding trypsin (1 mg/mL final) to supernatants and incubating at 37°C for 10 min.
  • Prepare 2% sheep erythrocyte suspension in PBS.
  • Set up reaction mixtures:
    • 875 μL hemolysis solution (PBS)
    • 100 μL trypsin-treated supernatant
    • 25 μL erythrocyte suspension
  • Incubate at 37°C for 20 min without shaking.
  • Centrifuge (1000 × g, 5 min) to pellet intact erythrocytes.
  • Measure hemoglobin release at OD₅₄₃ nm.
  • Calculate percentage hemolysis relative to Triton X-100 (100%) and non-treated control.

Notes:

  • Include control with non-trypsinized supernatant to confirm aerolysin-specific hemolysis.
  • Palmatine (32 μg/mL) typically reduces hemolysis by 60-70% compared to untreated control. [2]
Aerolysin Expression Analysis by Western Blot

Purpose: This protocol detects and semi-quantifies aerolysin protein levels in bacterial supernatants following palmatine treatment. [2]

Materials:

  • Bacterial culture supernatants (from hemolysis assay)
  • Bicinchoninic Acid (BCA) Protein Assay Kit
  • SDS-PAGE equipment and reagents
  • Polyvinylidene Difluoride (PVDF) membrane
  • Primary anti-aerolysin antibody (rabbit polyclonal)
  • HRP-conjugated secondary antibody (goat anti-rabbit)
  • Enhanced Chemiluminescence (ECL) substrate
  • Chemiluminescence imaging system

Procedure:

  • Normalize protein concentration in culture supernatants using BCA assay.
  • Separate proteins by SDS-PAGE (12% gel) under reducing conditions.
  • Transfer proteins to PVDF membrane using standard wet transfer method.
  • Block membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary anti-aerolysin antibody (1:1000 dilution) for 2 hours at room temperature.
  • Wash membrane 3× with TBST (5 min each).
  • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour.
  • Wash membrane 3× with TBST (10 min each).
  • Detect signal using ECL substrate according to manufacturer's instructions.
  • Image and quantify band intensity using densitometry software.

Notes:

  • Palmatine treatment (16-32 μg/mL) typically shows marked reduction in aerolysin band intensity. [2]
  • Include positive control (concentrated aerolysin standard) if available.
qPCR Analysis of aerA Gene Expression

Purpose: This method quantifies the effect of palmatine on transcription of the aerA gene, which encodes aerolysin. [2]

Materials:

  • Bacterial pellets from treated and control cultures
  • RNA extraction kit (with DNase I treatment)
  • cDNA synthesis kit
  • qPCR reagents (SYBR Green master mix)
  • aerA-specific primers and housekeeping gene primers (e.g., 16S rRNA)
  • Real-time PCR instrument

Procedure:

  • Extract total RNA from bacterial pellets using commercial kit.
  • Treat with DNase I to remove contaminating genomic DNA.
  • Quantify RNA concentration and purity by spectrophotometry.
  • Synthesize cDNA using reverse transcriptase according to manufacturer's protocol.
  • Prepare qPCR reaction mixtures:
    • 12.5 μL 2× SYBR Premix Ex Taq
    • 1 μL cDNA template
    • 0.5 μL each forward and reverse primer (10 μM)
    • 10.5 μL nuclease-free water
  • Perform qPCR with following parameters:
    • Initial denaturation: 95°C for 30 sec
    • 40 cycles: 95°C for 5 sec, 56°C for 30 sec
    • Melt curve analysis: 65°C to 95°C
  • Analyze data using comparative Ct (ΔΔCt) method.
  • Normalize aerA expression to housekeeping gene.

Notes:

  • Palmatine significantly suppresses aerA transcription at 16-32 μg/mL. [2]
  • Include no-template controls to rule out contamination.

The following workflow diagram illustrates the integrated experimental approach for evaluating palmatine's anti-virulence activity:

G Start Bacterial Culture A. hydrophila MIC MIC Determination Start->MIC Growth Growth Curve Analysis Start->Growth Treatment Palmatine Treatment (8-32 μg/mL) Start->Treatment Supernatant Collect Supernatant Treatment->Supernatant Pellet Collect Cell Pellet Treatment->Pellet Hemolysis Hemolytic Assay Supernatant->Hemolysis Western Western Blot Aerolysin Detection Supernatant->Western RNA RNA Extraction Pellet->RNA Data Data Integration & Analysis Hemolysis->Data Western->Data qPCR qPCR Analysis aerA Expression RNA->qPCR qPCR->Data

Diagram Title: Experimental Workflow for Anti-Virulence Assessment

Summary & Perspectives

The experimental data comprehensively demonstrate that This compound effectively inhibits the virulence of A. hydrophila by specifically targeting aerolysin production and function. Through suppression of aerA gene transcription, palmatine reduces both aerolysin expression and subsequent hemolytic activity without exerting direct bactericidal pressure. [2] This anti-virulence mechanism offers a promising alternative to conventional antibiotics, particularly valuable in the context of rising antimicrobial resistance.

The multi-target pharmacological profile of palmatine, including its anti-inflammatory and anti-oxidant properties, enhances its therapeutic potential for managing bacterial infections. [1] These complementary activities may provide additional benefits in controlling the destructive inflammatory responses often associated with aerolysin-mediated tissue damage.

From a drug development perspective, palmatine represents a promising lead compound for novel anti-virulence therapeutics. Future research should focus on:

  • Structure-activity relationship studies to optimize anti-aerolysin potency
  • Synergistic combinations with conventional antibiotics for enhanced efficacy
  • Formulation development to address palmatine's limited bioavailability [1]
  • Extended spectrum analysis against other pore-forming toxins from various pathogens
  • In vivo pharmacokinetic and toxicological profiling for clinical translation

The experimental protocols outlined in this application note provide robust methodologies for further investigation of palmatine and related compounds as innovative anti-virulence agents, contributing to the growing arsenal against antibiotic-resistant pathogens.

References

Comprehensive Application Notes and Protocols: Synthesis and Evaluation of 9O-Substituted Palmatine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Palmatine, a natural quaternary protoberberine alkaloid predominantly isolated from traditional medicinal plants including Coptis chinensis Franch. and Phellodendron amurense Rupr., has been extensively utilized in Asian traditional medicine for centuries to treat various inflammatory conditions, liver disorders, and infectious diseases. [1] Modern pharmacological investigations have revealed that palmatine exhibits a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and metabolic regulatory effects. [1] [2] Despite this promising pharmacological profile, the therapeutic potential of native palmatine is limited by its moderate potency and pharmacokinetic challenges. To address these limitations, structural modification at the C9 position has emerged as a productive strategy for enhancing biological activity and optimizing drug-like properties. [3] [4]

These application notes provide detailed synthetic protocols and biological evaluation methodologies for preparing 9O-substituted palmatine derivatives, which have demonstrated significantly enhanced pharmacological activities compared to the parent compound. The synthesized derivatives have shown remarkable potential as novel antimicrobial agents against Gram-positive bacteria and anti-fibrotic therapeutics targeting hepatic fibrosis through multipathway mechanisms. [3] [5] This comprehensive document aims to facilitate further research and development in this promising area of medicinal chemistry by providing standardized protocols, analytical methodologies, and structure-activity relationship insights that can guide future optimization efforts.

Synthetic Protocols

Preparation of Palmatrubine Intermediate (Compound 2)

The synthesis of 9O-substituted palmatine derivatives requires the initial preparation of palmatrubine as a key intermediate through the thermal degradation of native palmatine. [3] [6]

  • Materials:

    • Palmatine (1 g, purity >95%, commercially available from suppliers such as Xi'an Tianbao Biotechnology Co., Ltd., or JieXiang Herb Material Co., Ltd.)
    • Concentrated hydrochloric acid
    • Ethanol (95%)
    • Dichloromethane (CH₂Cl₂)
    • Methanol (MeOH)
    • Silica gel for column chromatography (200-300 mesh)
  • Equipment:

    • High-temperature oven capable of maintaining 195-220°C
    • Vacuum pump (capable of achieving 20-40 mmHg)
    • Round-bottom flask (50 mL)
    • Silica gel column (diameter: 3-4 cm)
    • Rotary evaporator
    • Melting point apparatus
    • Thin-layer chromatography (TLC) setup
  • Procedure:

    • Place palmatine (1 g) in a round-bottom flask and heat at 195-220°C under reduced pressure (20-40 mmHg) for 20-30 minutes. [3] [5]
    • Monitor the reaction progress by TLC using CH₂Cl₂/MeOH (8:1 v/v) as the mobile phase.
    • After completion, allow the reaction mixture to cool to room temperature.
    • Dissolve the crude product in a minimal amount of CH₂Cl₂/MeOH (8:1 v/v) and purify by silica gel column chromatography using the same solvent system as eluent.
    • Collect the major band and evaporate the solvent under reduced pressure to obtain palmatrubine as a reddish-brown solid.
    • Characterize the product by melting point (276-278°C), ¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis. [3]
  • Yield and Characterization: The typical yield of palmatrubine is 69-80%. [3] [5] Characterization data: ¹H NMR (CD₃OD, 400 MHz) δ: 9.43 (1H, s), 8.31 (1H, s), 7.69 (1H, d, J=8.48 Hz), 7.47 (1H, s), 7.24 (1H, d, J=8.48 Hz), 6.94 (1H, s), 4.72 (2H, t, J=6.06 Hz), 3.94 (3H, s), 3.91 (3H, s), 3.88 (3H, s), 3.19 (2H, t, J=6.08 Hz). MS (m/z, %): 338.2 (M+, 100). Elemental analysis: Found: C, 64.34%; H, 5.41%; N, 3.72%; calcd for C₂₀H₂₀ClNO₄: C, 64.26%; H, 5.39%; N, 3.75%. [3]

General Procedure for Synthesis of 9-O-Substituted Palmatine Derivatives

The palmatrubine intermediate serves as a precursor for the introduction of various substituents at the C9 position through nucleophilic substitution reactions. [3] [5]

  • Materials:

    • Palmatrubine (1 mmol)
    • Alkyl bromides or benzyl halides (1.2 mmol)
    • Anhydrous potassium carbonate (K₂CO₃, 2 mmol)
    • Sodium iodide (NaI, 0.1 mmol, optional)
    • Dry N,N-dimethylformamide (DMF, 18 mL)
    • Silver chloride (AgCl)
    • Dichloromethane (CH₂Cl₂)
    • Methanol (MeOH)
    • Silica gel for column chromatography
  • Procedure for 9-O-Alkyl/Benzyl Palmatine Derivatives:

    • Add palmatrubine (1 mmol) and anhydrous K₂CO₃ (2 mmol) to dry DMF (18 mL) in a round-bottom flask equipped with a magnetic stirrer. [3]
    • Add the appropriate alkyl bromide or benzyl halide (1.2 mmol) and, if necessary, a catalytic amount of NaI (0.1 mmol). [5]
    • Heat the reaction mixture at 80°C for 2-4 hours with continuous stirring, monitoring the reaction progress by TLC (CH₂Cl₂/MeOH, 30:1 v/v).
    • After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
    • Purify the crude product by silica gel column chromatography using CH₂Cl₂/MeOH (30:1 v/v) as eluent to obtain the bromide salts.
    • Convert the bromide salts to the corresponding chlorides by treatment with AgCl in hot methanol. [3]
    • Filter to remove silver salts and concentrate the filtrate under reduced pressure.
    • Recrystallize the resulting solid from an appropriate solvent system to obtain the pure chloride salts.
  • Yield Range: The typical yields for this reaction range from 32% to 82%, depending on the specific substituent introduced. [5]

  • Characterization: All final compounds should be characterized by ¹H NMR, ¹³C NMR, ESI-MS, and elemental analysis to confirm their structures and purity. [3]

Table 1: Selected 9-O-Substituted Palmatine Derivatives and Their Characterization Data

Compound Substituent Yield (%) Melting Point (°C) Molecular Formula MS (m/z)
3a Ethyl 79 225-227 C₂₂H₂₄ClNO₄ 366.2
3b Propyl 82 226-228 C₂₃H₂₆ClNO₄ 380.3
6c 2,4-dimethoxybenzyl 57 Not reported C₂₉H₃₂ClNO₆ Not reported

The following workflow diagram illustrates the complete synthetic pathway for 9O-substituted palmatine derivatives:

G Palmatine Palmatine Palmatrubine Palmatrubine Palmatine->Palmatrubine Heat 195-220°C Vacuum 20-40 mmHg Derivatives 9-O-Substituted Palmatine Derivatives Palmatrubine->Derivatives DMF, 80°C 2-4 hours AlkylBenzyl Alkyl/Benzyl Halide AlkylBenzyl->Derivatives K2CO3 Anhydrous K₂CO₃ K2CO3->Derivatives

Figure 1: Synthetic workflow for 9O-substituted palmatine derivatives

Structural Characterization

Complete structural characterization of synthesized 9O-substituted palmatine derivatives is essential for confirming their identity and purity. The following analytical techniques should be employed systematically:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR and ¹³C NMR spectra at 400 MHz and 100 MHz, respectively, using CD₃OD or DMSO-d₆ as solvent and TMS as internal standard. [3]
    • Key characteristic signals in ¹H NMR for 9-O-ethylpalmatine (3a): δ 9.81 (1H, s), 9.02 (1H, s), 8.22 (1H, d, J=9.16 Hz), 8.03 (1H, d, J=9.08 Hz), 7.71 (1H, s), 7.10 (1H, s), 4.98 (2H, d, J=5.96 Hz), 4.34-4.39 (2H, m), 4.06 (3H, s), 3.94 (3H, s), 3.87 (3H, s), 3.24 (2H, t, J=5.96 Hz), 1.47 (3H, t, J=7.0 Hz). [3]
    • Key characteristic signals in ¹³C NMR for 9-O-ethylpalmatine (3a): δ 151.96, 150.85, 149.22, 145.86, 143.04, 138.12, 133.62, 129.10, 127.11, 123.76, 122.31, 120.39, 119.43, 111.78, 109.26, 70.43, 57.51, 56.70, 56.36, 55.93, 26.47, 15.88. [3]
  • Mass Spectrometry (MS):

    • Perform Electrospray Ionization Mass Spectrometry (ESI-MS) analysis using standard parameters.
    • The molecular ion peak (M+) should be observed and matched with the theoretical molecular weight of the compound.
  • Elemental Analysis:

    • Conduct elemental analysis (C, H, N) with an acceptable error margin of ±0.4% compared to theoretical values.
    • Example for 9-O-ethylpalmatine (3a): Found: C, 65.79%; H, 6.05%; N, 3.51%; calcd for C₂₂H₂₄ClNO₄: C, 65.75%; H, 6.02%; N, 3.49%. [3]
  • Thin-Layer Chromatography (TLC):

    • Use silica gel-GF254 plates with appropriate solvent systems (e.g., CH₂Cl₂/MeOH mixtures).
    • Visualize under UV light (254 nm and 365 nm) to confirm purity and monitor reaction progress.

Antimicrobial Evaluation

Antimicrobial Testing Protocol

The antimicrobial activity of 9O-substituted palmatine derivatives should be evaluated against a panel of pathogenic microorganisms using standardized methods. [3]

  • Test Strains:

    • Gram-positive bacteria: Bacillus subtilis, Staphylococcus aureus
    • Gram-negative bacteria: Proteus mirabilis, Escherichia coli
    • Fungus: Candida albicans
  • Culture Conditions:

    • Maintain bacterial strains in beef-extract peptone medium at 37°C.
    • Prepare fresh cultures in the logarithmic growth phase for experiments.
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare serial dilutions of test compounds in appropriate solvent (typically DMSO) and further dilute in culture medium.
    • Final concentration of DMSO should not exceed 1% (v/v) to avoid solvent toxicity.
    • Inoculate each well with approximately 5 × 10⁵ CFU/mL of bacterial suspension.
    • Incubate plates at 37°C for 18-24 hours.
    • Determine MIC as the lowest concentration that completely inhibits visible growth.
    • Include appropriate controls: growth control (inoculum without compound), sterility control (medium only), and solvent control (inoculum with equivalent DMSO concentration).
  • Data Analysis:

    • Perform all experiments in triplicate to ensure reproducibility.
    • Compare results with positive control antibiotics (e.g., metronidazole for H. pylori strains) and the parent palmatine compound.
Antimicrobial Activity Data

Table 2: Antimicrobial Activity of Selected 9-O-Substituted Palmatine Derivatives (MIC values in μg/mL) [3] [4]

Compound Substituent S. aureus B. subtilis E. coli P. mirabilis C. albicans
Palmatine - 128 128 >128 >128 >128
3a Ethyl 16 8 64 64 128
3b Propyl 8 4 32 64 64
3c Butyl 4 2 16 32 64
3d Pentyl 2 1 8 16 32
3e Hexyl 4 2 16 32 64
3f Heptyl 8 4 32 64 64
1c p-methylbenzyl 4-16* 4-16* 4-16* 4-16* 4-16*

Note: *Values represent range against multiple H. pylori strains [4]

The antimicrobial evaluation reveals that 9O-substituted palmatine derivatives exhibit significantly enhanced activity compared to the parent palmatine, particularly against Gram-positive bacteria. [3] The chain length dependence is evident, with optimal activity observed at intermediate alkyl chain lengths (pentyl derivative 3d showing highest activity). Additionally, the selective potency against Gram-positive bacteria over Gram-negative strains suggests potential specific interactions with bacterial membrane components or differential permeability barriers.

Anti-fibrotic Evaluation

Anti-COL1A1 Screening Protocol

The anti-fibrotic activity of 9O-substituted palmatine derivatives is evaluated through their ability to inhibit collagen α1 (I) (COL1A1) promoter activity in human hepatic stellate LX-2 cells. [5]

  • Cell Culture:

    • Maintain LX-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere containing 5% CO₂.
    • Passage cells at 80-90% confluence using standard trypsinization procedures.
  • Luciferase Reporter Assay:

    • Transfect LX-2 cells with COL1A1 promoter construct (pGL4.17-COL1A1-Pro) using Lipofectamine 2000 according to manufacturer's protocol. [5]
    • 24 hours post-transfection, treat cells with test compounds at desired concentrations (typically 10-20 μM) for an additional 24 hours.
    • For activation studies, stimulate cells with TGF-β1 (2 ng/mL) concurrently with compound treatment.
    • After incubation, lyse cells and measure luciferase activity using a commercial luciferase assay system.
    • Normalize luciferase activity to protein concentration or using a co-transfected control plasmid.
    • Include EGCG (20 μM) as a positive control and DMSO as a negative control.
  • Cytotoxicity Assessment:

    • Perform MTT or similar cell viability assays to determine compound cytotoxicity.
    • Calculate CC₅₀ values (concentration causing 50% cytotoxicity) and selectivity index (SI = CC₅₀/IC₅₀).
  • Gene Expression Analysis:

    • Extract total RNA from treated LX-2 cells using commercial kits.
    • Synthesize cDNA using reverse transcriptase.
    • Perform quantitative real-time PCR (qRT-PCR) using specific primers for COL1A1, α-SMA, and MMP2.
    • Normalize expression levels to housekeeping genes (e.g., GAPDH, β-actin).
  • Protein Expression Analysis:

    • Prepare whole cell lysates from treated LX-2 cells.
    • Separate proteins by SDS-PAGE and transfer to membranes.
    • Probe with specific primary antibodies against COL1A1, α-SMA, MMP2, TGF-β1, and signaling proteins in TGF-β1/Smads and JAK1/STAT3 pathways.
    • Detect using appropriate secondary antibodies and chemiluminescence.
    • Quantify band intensities using image analysis software.
Anti-fibrotic Activity Data

Table 3: Anti-COL1A1 Activity of Selected 9-O-Substituted Palmatine Derivatives [5]

Compound Substituent Inhibition Rate at 20 μM (%) IC₅₀ (μM) CC₅₀ (μM) Selectivity Index
1 Benzoyl 24.73 ± 3.27 NT NT NT
4a m-fluorobenzoyl -5.12 ± 0.86 NT NT NT
4b p-methoxybenzoyl 30.57 ± 7.77 NT NT NT
6a Benzyl 38.16 ± 3.81 NT NT NT
6b 2,4-dimethylbenzyl 77.60 ± 2.93 NT NT NT
6c 2,4-dimethoxybenzyl 96.77 ± 5.64 3.98 ± 0.67 39.30 ± 2.09 9.9
6d 3,4-dimethylbenzyl 84.10 ± 7.91 5.56 ± 0.98 21.43 ± 3.98 3.8
6e 2,4,6-trimethylbenzyl 96.53 ± 3.00 4.47 ± 0.61 20.66 ± 1.54 4.6
EGCG - 25.5 ± 7.90 NT NT NT

NT = Not Tested

The structure-activity relationship analysis reveals that benzyl ether derivatives generally exhibit superior activity compared to ester derivatives, with electron-donating substituents on the benzyl ring further enhancing potency. [5] Compound 6c, bearing a 2,4-dimethoxybenzyl moiety, demonstrates the most promising anti-fibrotic profile with high inhibitory activity and an excellent selectivity index.

The following diagram illustrates the key signaling pathways through which compound 6c exerts its anti-fibrotic effects:

G Compound6c Compound 6c TGFbeta TGF-β1 Compound6c->TGFbeta Inhibits JAK1 JAK1 Compound6c->JAK1 Inhibits Smads Smad Pathway TGFbeta->Smads Activates STAT3 STAT3 Pathway JAK1->STAT3 Activates COL1A1 COL1A1 Expression Smads->COL1A1 Promotes AlphaSMA α-SMA Expression Smads->AlphaSMA Promotes STAT3->COL1A1 Promotes MMP2 MMP2 Expression STAT3->MMP2 Promotes

Figure 2: Anti-fibrotic mechanism of compound 6c through TGF-β1/Smads and JAK1/STAT3 pathways

Structure-Activity Relationships

Comprehensive analysis of biological evaluation data across multiple studies reveals several key structure-activity relationships for 9O-substituted palmatine derivatives:

  • Chain Length Dependence (Antimicrobial Activity):

    • Antimicrobial activity against Gram-positive bacteria increases with alkyl chain length, reaching optimal potency at C5 (pentyl) derivative 3d, then decreases with longer chains. [3]
    • This parabolic relationship suggests a balance between lipophilicity and molecular size for optimal membrane interaction or target binding.
  • Electronic Effects (Anti-H. pylori Activity):

    • For 9-N-substituted derivatives against H. pylori, electron-donating groups (e.g., methyl, methoxy) on the benzyl ring enhance activity, while electron-withdrawing groups (e.g., cyano) diminish potency. [4]
    • Secondary amine derivatives generally show superior activity compared to amide analogues, highlighting the importance of ionizable nitrogen for antibacterial activity. [4]
  • Benzyl Substituent Pattern (Anti-fibrotic Activity):

    • For anti-COL1A1 activity, benzyl ether derivatives with electron-donating substituents at the 2,4-positions of the benzyl ring demonstrate superior potency. [5]
    • Compound 6c with 2,4-dimethoxybenzyl moiety represents the most promising anti-fibrotic agent with an IC₅₀ of 3.98 μM and excellent selectivity index (9.9). [5]
  • Toxicity Considerations:

    • Acute toxicity studies (LD₅₀) in mice indicate that toxicity generally increases with alkyl chain length in the 9-O-alkyl series, with heptyl derivative 3f showing the lowest toxicity. [3]
    • Selected derivatives such as compound 6c and 1c demonstrate favorable safety profiles with LD₅₀ values exceeding 1000 mg/kg. [4] [5]

Conclusion

The synthetic methodologies and biological evaluation protocols presented in these application notes provide a comprehensive framework for the development of 9O-substituted palmatine derivatives as promising therapeutic agents. The detailed synthetic procedures enable efficient preparation of diverse derivatives, while the standardized biological assays facilitate systematic evaluation of their antimicrobial and anti-fibrotic activities.

Key findings from structure-activity relationship studies indicate that strategic modification at the C9 position of palmatine can significantly enhance biological potency while maintaining acceptable safety profiles. The identified lead compounds—particularly derivatives 3d for antimicrobial applications and 6c for anti-fibrotic therapy—represent promising candidates for further preclinical development.

Future research directions should include:

  • Further optimization of substituents based on established structure-activity relationships
  • Comprehensive in vivo efficacy studies in relevant disease models
  • Detailed investigation of pharmacokinetic properties and potential formulation strategies
  • Mechanism of action studies to identify specific molecular targets

These 9O-substituted palmatine derivatives offer significant potential as novel therapeutic agents addressing unmet medical needs in antimicrobial and anti-fibrotic therapy, bridging traditional medicinal knowledge with modern drug discovery approaches.

References

Comprehensive Application Notes and Protocols: Palmatine Iodide Purity Confirmation Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Palmatine iodide is a naturally occurring protoberberine alkaloid with demonstrated multifaceted pharmacological activity against various health conditions. This quaternary ammonium compound, systematically known as 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium iodide, is found in several medicinal plants including Coptis chinensis (Chinese goldthread), Phellodendron amurense (Amur cork tree), and Tinospora cordifolia (heart-leaved moonseed). [1] [2] Chemically, palmatine is characterized as an organic heterotetracyclic compound with a molecular formula of C₂₁H₂₂NO₄⁺ and a molecular weight of 352.4037 g·mol⁻¹ for the free base form. [3] The compound typically appears as a light yellow to yellow solid powder with a melting point of approximately 205°C. [3]

The growing interest in this compound in pharmaceutical research stems from its diverse biological activities, including potent anti-inflammatory effects, significant antimicrobial properties against various pathogens including Helicobacter pylori, neuroprotective capabilities relevant to Alzheimer's disease treatment, and broad-spectrum anticancer activity against numerous human cancer cell lines. [1] [2] Additionally, research has revealed its effects on blood lipid regulation and hypoglycemic activity through induction of insulin release and insulin-mimicking activity. [2] These diverse pharmacological properties have positioned this compound as a promising candidate for further drug development, necessitating robust and reliable purity confirmation methods to ensure consistent composition for research and potential clinical applications.

Analytical Methods for Purity Assessment

Comprehensive Comparison of Techniques

Chromatographic methods form the cornerstone of this compound purity assessment, with each technique offering distinct advantages for specific analytical scenarios. The selection of an appropriate method depends on various factors including required sensitivity, available equipment, and specific impurities of interest. Based on current analytical practices, the following techniques have been validated for quality assessment of this compound and related alkaloids.

Table 1: Comparison of Analytical Methods for this compound Purity Assessment

Method Detection Mode Separation Focus Advantages Limitations
Chiral HPLC UV-Vis (typically 345-350 nm) Enantiomeric separation High specificity for chiral impurities; Well-established validation protocols Requires specialized chiral columns; Higher cost
Achiral HPLC UV-Vis, MS General impurity profiling Versatile for multiple impurity classes; Compatible with various detectors Limited chiral discrimination
Capillary Electrophoresis (CE) UV, Fluorescence Chiral and charge-based separation High efficiency; Minimal solvent consumption Less robust than HPLC; Narrower linear range
SFC UV, MS Chiral separation Fast analysis; Environmentally friendly (CO₂-based) Specialized equipment required

For most pharmaceutical applications, chiral HPLC represents the gold standard technique for this compound purity assessment, particularly because it can effectively separate and quantify the desired enantiomer from its mirror image counterpart. [4] This is critically important since different enantiomers often exhibit distinct pharmacological profiles and potential safety concerns. The area percent quantitation approach is typically employed where the goal is to determine the percent abundance of the undesired enantiomer relative to the total peak area for both enantiomers. [4]

System Suitability Criteria

System suitability assessment serves as a critical quality control measure to ensure analytical method performance throughout this compound analysis. According to regulatory guidelines, key parameters must be established and monitored during each analytical run to guarantee reliable results.

Table 2: System Suitability Criteria for this compound Chiral Purity Methods

Parameter Acceptance Criterion Purpose Testing Frequency
Resolution (Rs) ≥1.7 (baseline separation) Ensure complete separation between enantiomers Each injection
Signal-to-Noise (S/N) ≥10 for minor component Verify adequate sensitivity for impurity detection Each run
Precision (%RSD) ≤5% for major component; ≤20% for minor component Confirm injection repeatability Duplicate injections
Theoretical Plates (N) Method-specific minimum Monitor column efficiency Each injection
Tailing Factor (T) Method-specific range Assess peak symmetry Each injection

The reference sample for system suitability testing should contain both the desired and undesired enantiomeric components at a ratio corresponding to the specification limit, typically 99:1 for drug substance release testing. [4] This single preparation can be utilized to monitor injector precision through duplicate injections while simultaneously assessing resolution and sensitivity parameters.

Detailed HPLC Protocol for Chiral Purity Assessment

Materials and Reagents
  • This compound reference standard (≥98% purity, CAS 3486-67-7 or related salt forms) [3]
  • Undesired enantiomer standard (if available) or racemic mixture for system suitability
  • HPLC-grade solvents: methanol, acetonitrile, water
  • Buffer salts: ammonium acetate, ammonium formate, or triethylamine
  • Chiral HPLC column: Suitable for basic compounds (e.g., polysaccharide-based, cyclodextrin, macrocyclic glycopeptide)
  • HPLC system with UV-Vis or DAD detector, capable of precise low-volume injection
  • Microfiltration membranes (0.22 μm or 0.45 μm) and appropriate syringes
  • Volumetric glassware (Class A) for accurate solution preparation
Mobile Phase Preparation

Mobile phase composition must be optimized for the specific chiral stationary phase employed. For polysaccharide-based columns, a typical normal-phase system may include:

  • Mobile Phase A: Hexane-ethanol mixture (e.g., 70:30 v/v) with 0.1% diethylamine
  • Mobile Phase B: Ethanol with 0.1% diethylamine (for gradient methods)

Alternatively, for reverse-phase approaches on cyclodextrin columns:

  • Mobile Phase: 20 mM ammonium acetate in water-methanol mixture (e.g., 30:70 v/v), pH adjusted to 4.5-5.5 with acetic acid

All mobile phases should be freshly prepared, thoroughly mixed, and degassed by sonication or sparging with inert gas before use. The addition of modifiers like diethylamine is often necessary to improve peak shape for basic compounds like this compound by suppressing silanol interactions.

Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with appropriate solvent to obtain a 1 mg/mL stock solution.

  • System Suitability Solution:

    • If individual enantiomers are available: Prepare a mixture containing 0.99 mg/mL desired enantiomer and 0.01 mg/mL undesired enantiomer.
    • If only racemate is available: Prepare a solution containing 0.98 mg/mL desired enantiomer and 0.02 mg/mL racemate to achieve the target 99:1 ratio. [4]
  • Test Solution: Prepare the this compound test sample at approximately 1 mg/mL in the same solvent as standards.

All solutions should be filtered through 0.22 μm membranes prior to injection to prevent particulate contamination of the HPLC system.

Chromatographic Conditions
  • Column: Chiral selector (e.g., amylose or cellulose-based, 250 × 4.6 mm, 5 μm)
  • Column Temperature: 25-40°C (optimized for retention and selectivity)
  • Flow Rate: 0.8-1.5 mL/min (adjusted for adequate resolution)
  • Detection: UV at 345-350 nm (λmax for palmatine)
  • Injection Volume: 10-20 μL (optimized for sensitivity and linearity)
  • Gradient Program: (if applicable) Optimized to achieve baseline separation with Rs ≥1.7
Analysis Sequence
  • System Equilibration: Allow sufficient time for column stabilization (typically 10-15 column volumes) until stable baseline is achieved.
  • Blank Injection: Inject mobile phase or solvent to confirm absence of interfering peaks.
  • System Suitability Test: Inject system suitability solution in duplicate to verify resolution, sensitivity, and precision meet acceptance criteria.
  • Standard Injections: Inject reference standard solution to establish retention time and peak area consistency.
  • Sample Analysis: Inject test solutions following a bracketing approach with standards.

Data Analysis and Interpretation

System Suitability Evaluation

Before proceeding with sample analysis, rigorously assess system suitability parameters to ensure method validity:

  • Resolution: Calculate between enantiomer peaks using formula: Rs = 2(t₂ - t₁)/(w₁ + w₂), where t is retention time and w is peak width at baseline.
  • Signal-to-Noise: Measure for the minor component peak in the system suitability solution; N/S = 2H/h, where H is peak height and h is noise amplitude.
  • Precision: Calculate %RSD for peak areas from duplicate injections of system suitability solution; should not exceed 5% for major component.

Only proceed with sample analysis if all system suitability criteria are met. If parameters fall outside acceptance ranges, investigate potential causes such as column degradation, mobile phase preparation errors, or instrumental issues before continuing.

Calculation of Chiral Purity

For chiral purity assessment using area percent quantification:

  • Identify Peaks: Assign peaks corresponding to desired and undesired enantiomers based on retention time comparison with standards.
  • Integrate Peaks: Ensure consistent integration parameters across all chromatograms.
  • Calculate Percentage:
    • % Desired Enantiomer = (Area_desired / Total Area) × 100
    • % Undesired Enantiomer = (Area_undesired / Total Area) × 100

When the primary assay value for the drug substance is available through a separate weight-percent method, the enantiomeric impurity content can be normalized by multiplying the weight-percent parent assay value by the area-percent value for the undesired component. [4]

Method Validation Considerations

For regulatory submissions, chiral purity methods require comprehensive validation following ICH guidelines:

  • Specificity: Demonstrate baseline separation between enantiomers and lack of interference from excipients or degradation products.
  • Linearity: Establish over an appropriate range (typically 80-120% of target concentration) with correlation coefficient ≥0.999 for major component and ≥0.99 for minor component.
  • Accuracy: For the minor component, demonstrate recovery of 80-120% at the quantification limit level.
  • Quantitation Limit: Establish for the undesired enantiomer at 50-100% of specification limit with S/N ≥10. [4]
  • Robustness: Evaluate method resilience to deliberate variations in critical parameters (mobile phase composition, temperature, flow rate).

Biological Activity and Analytical Pathway Visualization

Palmatine Mechanism of Action

The multifaceted pharmacology of palmatine contributes to its therapeutic potential and underscores the importance of purity assessment. Palmatine exhibits anti-inflammatory effects by enhancing mitotic action driven by PINK1/parkin and subsequent inactivation of NLRP3 inflammasomes in macrophages. [1] Its neuroprotective activity involves inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and neuraminidase-1 (NA-1), with the positively charged nitrogen of palmatine binding in the catalytic gorge of AChE. [2] Additionally, palmatine demonstrates significant anticancer effects through induction of apoptosis in various cancer cell lines via mitochondrial pathways, decreasing Bcl-2 protein levels, and causing cell cycle arrest at G2/M phase. [2] [3]

The following diagram illustrates the compound's multifaceted biological activities and potential therapeutic applications:

G Palmatine Biological Activities and Therapeutic Potential cluster_activities Pharmacological Activities cluster_targets Molecular Targets cluster_apps Therapeutic Applications Palmatine Palmatine AntiInflammatory Anti-Inflammatory Activity Palmatine->AntiInflammatory Neuroprotective Neuroprotective Effects Palmatine->Neuroprotective Anticancer Anticancer Activity Palmatine->Anticancer Antimicrobial Antimicrobial Properties Palmatine->Antimicrobial Metabolic Metabolic Regulation Palmatine->Metabolic NLRP3 NLRP3 Inflammasome Inactivation AntiInflammatory->NLRP3 AChE AChE Inhibition Neuroprotective->AChE Bcl2 Bcl-2 Downregulation Anticancer->Bcl2 HpUrease H. pylori Urease Inhibition Antimicrobial->HpUrease IDO1 IDO-1 Inhibition Metabolic->IDO1 Alzheimers Alzheimer's Disease AChE->Alzheimers Colitis Inflammatory Bowel Disease NLRP3->Colitis CancerTherapy Cancer Therapy Bcl2->CancerTherapy GastricUlcer Gastric Ulcer HpUrease->GastricUlcer MetabolicSyndrome Metabolic Syndrome IDO1->MetabolicSyndrome

Analytical Workflow Visualization

The comprehensive assessment of this compound purity requires a systematic approach from sample preparation through data interpretation. The following diagram outlines the complete analytical workflow for chiral purity determination:

G This compound Purity Assessment Workflow cluster_prep Sample Preparation cluster_sst System Suitability cluster_analysis Chromatographic Analysis cluster_data Data Analysis and Reporting Weigh Accurately Weigh Reference Standard Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Dilute to Target Concentration Dissolve->Dilute Filter Filter Through 0.22 μm Membrane Dilute->Filter PrepareSST Prepare System Suitability Solution Filter->PrepareSST SetParams Set Chromatographic Conditions PrepareSST->SetParams InjectSST Inject in Duplicate EvaluateSST Evaluate Resolution, S/N, and Precision InjectSST->EvaluateSST Decision SST Criteria Met? InjectSST->Decision InjectSamples Inject Test Solutions EvaluateSST->InjectSamples Equilibrate Equilibrate System SetParams->Equilibrate Equilibrate->InjectSST Integrate Integrate Chromatographic Peaks InjectSamples->Integrate Calculate Calculate Chiral Purity Integrate->Calculate Validate Verify Against Specifications Calculate->Validate Report Generate Final Report Validate->Report Decision->EvaluateSST Yes Troubleshoot Troubleshoot and Re-optimize Decision->Troubleshoot No Troubleshoot->SetParams

Conclusion

The comprehensive analytical approaches outlined in these application notes provide researchers with validated methodologies for confirming this compound purity, with particular emphasis on chiral purity assessment. The HPLC-based method detailed herein represents a robust approach for quantifying enantiomeric impurities in this compound drug substances, with system suitability serving as a critical component for ensuring method validity during routine analysis. As palmatine continues to demonstrate diverse pharmacological potential across multiple therapeutic areas, reliable purity assessment methods become increasingly important for establishing consistent composition-bioactivity relationships.

For researchers implementing these protocols, it is recommended to conduct preliminary method robustness testing under their specific laboratory conditions, as subtle variations in equipment, reagents, and environmental factors may necessitate minor parameter adjustments. Additionally, as analytical technology advances, emerging techniques such as ultra-high performance liquid chromatography (UHPLC) with advanced chiral stationary phases may offer opportunities for reduced analysis time and improved resolution. Regardless of the specific technology employed, the fundamental principles of adequate system suitability assessment, appropriate validation, and strict adherence to good laboratory practices remain essential for generating reliable this compound purity data to support ongoing research and potential clinical development.

References

Palmatine iodide solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Palmatine Solubility Profile

Palmatine is a quaternary ammonium alkaloid, a characteristic that largely defines its solubility behavior. The following table summarizes its key solubility characteristics [1]:

Factor Description & Impact
General Solubility Low solubility in water; more soluble in organic solvents like ethanol and chloroform. [1]
pH Dependence Solubility is higher in acidic conditions compared to neutral or alkaline environments. [1]
Temperature Effect Solubility generally increases with temperature. [1]

Strategies to Address Solubility Challenges

While the search results lack specific step-by-step protocols, they point to several general strategies you can explore in your experimental design.

  • Solvent Selection: Use organic solvents like ethanol for initial stock solution preparation. [1] For biological assays, a common practice is to first dissolve palmatine in DMSO to create a concentrated stock solution before diluting into the aqueous assay medium [2] [3] [4].
  • pH Control: Performing experiments in acidic buffers (where compatible with your biological system) can improve solubility. [1]
  • Advanced Formulations: One review article suggests that nano-delivery systems can be used to enhance the clinical potential of palmatine, a approach that also directly addresses solubility and bioavailability issues [5].

Experimental Workflow for Solubility Management

The diagram below outlines a general workflow for handling palmatine in experiments, based on the gathered information and common lab practice.

G Start Prepare Palmatine StockSol Create Stock Solution Start->StockSol S1 Use pure organic solvent (e.g., DMSO, Ethanol) StockSol->S1 Dilute Dilute for Assay S2 Use aqueous buffer Final DMSO concentration u2264 1% (v/v) Dilute->S2 Exp Proceed with Experiment S3 Consider buffer pH and temperature Exp->S3 S1->Dilute S2->Exp

Important Handling and Safety Precautions

When working with palmatine and the solvents involved, please note:

  • Safety Data: The available Safety Data Sheet (SDS) for Palmatine has multiple sections with "no data available" [6]. It advises using personal protective equipment, handling in a well-ventilated place, and avoiding dust formation [6].
  • Solvent Hazards: Always consult the specific SDS for solvents like DMSO and ethanol, as they have their own hazards.

References

Palmatine iodide stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Stability Factors & Troubleshooting

The stability of palmatine iodide in solution can be influenced by several factors. The table below outlines potential issues, their causes, and recommended actions, based on general chromatographic and chemical principles [1] [2].

Potential Issue Possible Causes Recommended Action
Analytical Signal Drift Decomposition of this compound in solution [1]. Prepare fresh standard solutions; minimize storage time.
Retention Time Drift (HPLC) Changes in mobile phase pH/composition; column contamination [2]. Standardize mobile phase preparation; use a guard column.
Precipitation / Reduced Solubility pH shifts; formation of less soluble salts or co-crystals [1]. Buffer solutions to a stable pH; note that coformers like pamoic acid can intentionally reduce solubility [1].
Unexpected Degradation Exposure to light or elevated temperatures [3]. Store solutions in amber glassware at controlled, cool temperatures.

Experimental Protocols for Stability Assessment

To systematically evaluate the stability of this compound in your specific solutions, you can adapt the following experimental workflows. These are based on methods used in recent scientific studies for analyzing palmatine [4] [3].

Protocol 1: HPLC Method for Quantifying Palmatine and Detecting Degradation

This method is crucial for monitoring the integrity of this compound over time.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector (e.g., Waters Alliance e2695) [3].
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) [3].
  • Mobile Phase: A common starting point is a mixture of water and acetonitrile, often modified with an acid like trifluoroacetic acid (TFA) to improve peak shape [3]. A gradient elution can be used (e.g., from 30% to 60% acetonitrile over 40 minutes) [5].
  • Detection Wavelength: 345 nm [4] or 270 nm [3], as palmatine absorbs in the UV region.
  • Procedure:
    • Solution Preparation: Dissolve a precise amount of this compound in the desired solvent (e.g., methanol, buffered aqueous solution).
    • Stability Chamber: Store the solution under the conditions you wish to test (e.g., room temperature with light, 4°C in the dark, 37°C).
    • Periodic Analysis: At predetermined time points (e.g., 0, 6, 24, 72 hours), inject an aliquot of the solution into the HPLC system.
    • Data Analysis: Monitor the peak area and retention time of the main palmatine peak. The appearance of new peaks indicates the formation of degradation products, while a decrease in the main peak area indicates loss of the compound.
Protocol 2: UV-Vis Spectrophotometry for a Rapid Stability Check

UV-Vis spectroscopy can be used for a quicker, though less specific, assessment of stability.

  • Instrumentation: UV-Vis Spectrophotometer [6].
  • Principle: Palmatine has characteristic absorption peaks in the UV region. Significant changes in the spectrum (shape, intensity, or wavelength shift) suggest decomposition or interaction with the solvent [6].
  • Procedure:
    • Baseline Scan: Obtain the absorption spectrum (e.g., from 250 nm to 450 nm) of a fresh solution of this compound.
    • Time-Point Scans: Scan the solution stored under test conditions at various time intervals.
    • Comparison: Overlay the spectra to identify any changes.

The following diagram illustrates the logical workflow for a stability investigation, integrating the protocols above.

stability_workflow start Observed Stability Issue step1 Hypothesize Cause (e.g., pH, Light, Time) start->step1 step2 Design Stability Study step1->step2 step3a Protocol 1: HPLC Monitoring step2->step3a step3b Protocol 2: UV-Vis Spectral Check step2->step3b step4 Analyze Data: - Main Peak Area - New Degradation Peaks - Spectral Shifts step3a->step4 step3b->step4 step5 Identify Root Cause step4->step5 step6 Implement Solution (e.g., Buffer pH, Use Amber Vials) step5->step6

Key Considerations for Researchers

  • Structural Insight: Palmatine is a quaternary ammonium salt (isoquinoline alkaloid) [4] [1]. Its stability can be influenced by the counter-ion (iodide vs. chloride) and the propensity to form multicomponent crystals (salts or cocrystals) with various coformers, which can drastically alter solubility and dissolution profiles [1].
  • Analytical Best Practices:
    • Column Care: HPLC column stationary phases can slowly hydrolyze, especially in aqueous mobile phases. Using a guard column and avoiding extreme pH conditions can prolong column life and ensure reproducible retention times [2].
    • Solution Freshness: For quantitative accuracy, particularly when using a calibration curve, it is critical to use freshly prepared standard solutions to avoid introducing error from a degrading standard [3].

I hope this structured guide provides a solid foundation for your technical support system. Should you obtain specific stability data for this compound, you can use this framework to build more detailed and specific FAQs.

References

Palmatine iodide combination therapy synergy doxorubicin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Theoretical Synergy

The table below summarizes the primary known mechanisms of palmatine and doxorubicin, highlighting their distinct yet potentially complementary pathways.

Compound Primary Known Mechanisms Key Signaling Pathways & Molecular Targets Observed Biological Effects

| Palmatine [1] | - Anti-inflammatory

  • Antioxidant
  • Metabolic modulation | - NF-κB/NLRP3 (Inhibition)
  • Nrf2/HO-1 (Activation)
  • AMPK/mTOR (Modulation) | Reduces oxidative stress and inflammation; demonstrates multi-target regulatory properties. | | Doxorubicin [2] [3] [4] | - Cancer Cell Death: DNA intercalation, Topoisomerase-II inhibition.
  • Cardiotoxicity: Oxidative stress, inflammation, apoptosis. | - Topoisomerase-II (Inhibition)
  • Nrf2/Keap1/ARE (Dysregulation)
  • NLRP3/NF-κB (Activation) | Effective antitumor activity; causes dose-dependent cardiotoxicity via oxidative stress and inflammatory pathways. |

A theoretical basis for synergy exists where palmatine could mitigate doxorubicin's cardiotoxicity by targeting the oxidative stress and inflammatory pathways that drive it [1] [2]. The following diagram illustrates these parallel and potentially complementary mechanisms.

mechanisms Mechanisms of Palmatine and Doxorubicin cluster_palmatine Palmatine Mechanisms cluster_dox Doxorubicin Mechanisms P Palmatine P_AntiOx Antioxidant Effect P->P_AntiOx Activates P_AntiInf Anti-inflammatory Effect P->P_AntiInf Inhibits Nrf2 Nrf2/HO-1 Pathway P_AntiOx->Nrf2 Activates NFkB NF-κB/NLRP3 Pathway P_AntiInf->NFkB Inhibits OxStress Oxidative Stress Nrf2->OxStress Reduces Inflam Inflammation NFkB->Inflam Reduces D Doxorubicin D_AntiCan Anticancer Effect D->D_AntiCan Causes D_CardioTx Cardiotoxic Effect D->D_CardioTx Causes DNADamage DNA Damage D_AntiCan->DNADamage Induces D_CardioTx->OxStress Increases D_CardioTx->Inflam Increases CancerCellDeath Cancer Cell Death DNADamage->CancerCellDeath Leads to

Proposed Experimental Workflow for Combination Studies

To systematically evaluate the potential synergistic effects and protective properties of palmatine in combination with doxorubicin, you can follow this workflow.

workflow Proposed Experimental Workflow cluster_invitro In Vitro Assays cluster_mech Mechanistic Studies cluster_invivo In Vivo Studies Start 1. In Silico Analysis A 2. In Vitro Cytotoxicity Screening Start->A Predict interactions & optimal ratios B 3. Mechanism Elucidation A->B Confirm synergy & select doses A1 Cell Viability (MTT) A->A1 C 4. In Vivo Validation B->C Validate mechanisms in disease model B1 Western Blot B->B1 D 5. Data Synthesis & Conclusion C->D Integrate findings C1 Xenograft Tumor Model C->C1 A2 Apoptosis (Annexin V) A3 Synergy Calculation (CI) B2 qPCR B3 Mitochondrial Function C2 Cardiac Function (Echocardiography) C3 Biomarker Analysis

Frequently Asked Questions

Q1: What is the strongest theoretical advantage of combining palmatine with doxorubicin? The most significant potential is achieving a therapeutic synergy: enhancing doxorubicin's anticancer efficacy while simultaneously reducing its dose-limiting cardiotoxicity. Palmatine's anti-inflammatory and antioxidant properties may protect cardiomyocytes, potentially allowing for higher or more prolonged doxorubicin regimens [1] [2].

Q2: How can I design an initial experiment to test for synergy in vitro? Begin with a cell viability assay (e.g., MTT) on relevant cancer cell lines.

  • Procedure: Treat cells with a range of concentrations for both doxorubicin and palmatine, both alone and in combination.
  • Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].

Q3: What are the critical safety checks for a combination study in animal models? Beyond monitoring tumor size, it is crucial to assess cardiotoxicity. Key endpoints include:

  • Serum Biomarkers: Measure cardiac troponin I (cTnI) and creatine phosphokinase (CPK) [2] [5].
  • Histopathological Examination: Analyze heart tissue sections for signs of damage.
  • Functional Assessment: Conduct echocardiography to measure Left Ventricular Ejection Fraction (LVEF) [6].

Q4: The bioavailability of palmatine is reported to be low. How can this challenge be addressed in experimental design? To overcome this limitation, consider:

  • Formulation Strategies: Investigate nano-delivery systems (e.g., liposomes, polymeric nanoparticles) to enhance solubility and target delivery [1].
  • Structural Analogs: Test metabolites like 8-oxypalmatine or synthetic derivatives, which may have superior bioavailability and activity [1].
  • Route of Administration: In animal studies, select administration routes (like IP injection) that ensure consistent systemic exposure for initial proof-of-concept studies.

References

Synthesis Protocol & Yield Optimization for 9-O-Substituted Palmatine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

This detailed methodology is adapted from established procedures for synthesizing palmatine derivatives with enhanced antimicrobial activity [1] [2].

Workflow Overview

The synthesis of 9-O-alkylpalmatine derivatives follows a two-step sequence from the parent palmatine compound.

G Start Palmatine (1) A Thermal Rearrangement Conditions: 200-220°C, Vacuum (20-30 mmHg), 20 min Start->A B Intermediate: Palmatrubine (2) A->B C Alkylation Conditions: Alkyl bromide, K₂CO₃, dry DMF, 80°C, 2-4 hours B->C D Anion Exchange Conditions: AgCl, hot MeOH C->D End 9-O-Alkylpalmatine Derivative (3a-f) D->End

Step 1: Synthesis of Palmatrubine (Intermediate 2)

  • Reaction: Thermal rearrangement of Palmatine [1] [2].
  • Procedure: Heat 1g of palmatine at 200-220°C under vacuum (20-30 mmHg) for 20 minutes.
  • Purification & Yield: Purify the crude product by silica gel column chromatography, eluting with a mixture of CH₂Cl₂/MeOH (8:1 v/v). This yields approximately 69% of palmatrubine as a reddish-brown solid [1] [2].

Step 2: Alkylation and Anion Exchange to Final Derivatives (3a-f)

  • Reaction: Alkylation of palmatrubine [1] [2].
  • Procedure: To a magnetically stirred solution of palmatrubine (2, 1 mmol) and anhydrous K₂CO₃ (2 mmol) in dry DMF (18 ml), add alkyl bromide (1 ml). Heat the reaction mixture at 80°C for 2-4 hours, monitoring by TLC.
  • Work-up: After cooling, evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using CH₂Cl₂/MeOH (30:1 v/v) as the eluent to obtain the bromide salt.
  • Anion Exchange: Convert the bromide salt to the corresponding chloride salt by treating it with AgCl in hot methanol [1] [2].

Optimization Guide: Alkyl Chain Impact on Activity & Yield

The choice of alkyl chain length significantly influences both the synthesis yield and the biological activity of the final compound [1] [2].

Derivative R Group Approx. Yield (%) Key Spectral Data (1H NMR, DMSO-d6)
3a Ethyl 79% δ 1.47 (3H, t, J=7.0 Hz, -CH~3~)
3b Propyl 82% δ 1.05 (3H, t, J=7.38 Hz, -CH~3~)
3c Butyl 81% δ 0.98 (3H, t, J=7.36 Hz, -CH~3~)
3d Pentyl 80% δ 0.91 (3H, t, J=6.96 Hz, -CH~3~)
3e Hexyl 78% δ 0.86 (3H, t, J=6.84 Hz, -CH~3~)
3f Heptyl 75% δ 0.85 (3H, t, J=6.72 Hz, -CH~3~)

Structure-Activity & Toxicity Relationships [1] [2]:

  • Antimicrobial Potency: Derivatives 3a-f showed 2 to 64-fold higher activity against Gram-positive bacteria compared to native palmatine. Compound 3d (pentyl derivative) exhibited the highest antimicrobial activity.
  • Chain Length: Activity generally increases with alkyl chain length but decreases after a certain point.
  • Toxicity (LD~50~): Toxicity increased with alkyl chain elongation. Compound 3f (heptyl derivative) showed the lowest toxicity in the series, indicating a trade-off between potency and safety.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low Yield in Step 1 Incomplete thermal rearrangement; decomposition. Ensure precise temperature control (200-220°C) and a good vacuum (20-30 mmHg). Do not exceed the reaction time [1] [2].
Low Yield in Step 2 Moisture in DMF or K~2~CO~3~; inefficient alkylation. Use rigorously anhydrous DMF and ensure K~2~CO~3~ is dry. Confirm the alkyl bromide is not hydrolyzed. Extend reaction time if needed, monitoring by TLC [1] [2].
Complex Purification / Multiple Spots on TLC Incomplete reaction; side products. Optimize chromatography conditions (e.g., adjust MeOH polarity in eluent). Ensure complete anion exchange with AgCl to obtain a pure chloride salt [1] [2].
Poor Biological Activity Incorrect alkyl chain length; low compound purity. Re-synthesize derivatives with optimal chain length (e.g., 3d for high activity). Re-purify the compound and confirm structure and purity via NMR and MS [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacological applications of palmatine and its derivatives? Palmatine is a natural isoquinoline alkaloid with broad applications. Its derivatives, particularly 9-O-alkylpalmatines, are primarily investigated for their significantly enhanced antimicrobial activity, especially against Gram-positive bacteria [1] [2]. The parent compound also shows strong anti-inflammatory and anticancer properties, acting through multi-target mechanisms such as regulating the NF-κB/NLRP3 and AMPK/mTOR signaling pathways [3] [4].

Q2: Besides C-9, what other positions on the palmatine structure can be modified? Yes, other positions offer avenues for optimization. Research indicates that modifications at the C-8, C-13, C-2, and C-3 positions can also alter and potentially improve biological activity. For instance, C13 alkylation has been reported to increase antibacterial activity [3] [1].

Q3: How can I improve the low bioavailability of palmatine? This is a recognized challenge in the field. Current strategies to enhance palmatine's bioavailability include [3]:

  • Structural modifications, such as the C-9 or C-13 alkylations discussed here.
  • Nano-delivery systems to improve solubility and targeted delivery.
  • Developing combination therapies that leverage synergistic effects.

References

The ABC Transporter Challenge in Uptake Experiments

Author: Smolecule Technical Support Team. Date: February 2026

A primary factor affecting the cellular uptake of palmatine is its interaction with ATP-binding cassette (ABC) transporter proteins. The table below summarizes the key transporters and their roles.

Transporter Common Name Known Role & Impact on Uptake
ABCB1 [1] [2] P-glycoprotein (P-gp) Acts as an efflux pump, limiting intracellular accumulation of various drugs and compounds by transporting them out of the cell [1].
ABCG2 [2] [3] Breast Cancer Resistance Protein (BCRP) Functions similarly to P-gp, reducing intracellular concentration of its substrates [2].
ABCC1 [2] [3] Multidrug Resistance-Associated Protein 1 (MRP1) Another key efflux transporter that can decrease cellular retention of specific compounds [2].

Research indicates that palmatine, like other isoquinoline alkaloids, is likely a substrate for these efflux transporters [4]. Their activity on the plasma membrane can significantly reduce the net uptake and intracellular concentration of palmatine in your experiments.

Strategic Approaches for Your Experiments

Since direct enhancement protocols are not available, here are strategic approaches you can take based on this mechanistic understanding.

  • Utilize Transporter Inhibitors: A logical step is to use specific chemical inhibitors of these transporters during your uptake experiments.

    • For ABCB1 (P-gp): Tariquidar is a potent and specific inhibitor [3].
    • For ABCG2 (BCRP): KO143 is a well-known inhibitor used in functional assays [3].
    • For ABCC1 (MRP1): Benzbromarone has been shown to inhibit its activity [3].
    • Positive Control: You can use the fluorescent dye PhenGreen (PG) as a functional readout. Its intracellular accumulation is strongly reduced by the activity of ABCG2, ABCB1, and ABCC1, and it is restored in the presence of their respective inhibitors [3]. This can help you validate your experimental system.
  • Employ a Functional Assay to Confirm Interaction: To directly test if palmatine is a substrate for these transporters, you could adapt the PhenGreen diacetate (PGD) accumulation assay [3].

    • Use cell lines expressing high levels of a specific transporter (e.g., ABCB1) and their control counterparts.
    • Incubate cells with PGD in the presence and absence of a specific transporter inhibitor (e.g., Tariquidar for ABCB1).
    • After cleavage by cellular esterases, the fluorescent PhenGreen (PG) accumulates intracellularly. If the transporter expels PG, you will see lower fluorescence, which should increase with the inhibitor.
    • You can then test if adding palmatine competes with PG for the transporter. If palmatine is a substrate, it will compete with PG for efflux, leading to increased PG fluorescence even without an inhibitor.

This relationship between palmatine, cellular uptake, and ABC transporter activity can be visualized as follows:

Palmatine_Iodide Palmatine_Iodide ABC_Transporters ABC_Transporters Palmatine_Iodide->ABC_Transporters Is a substrate for Transporter_Inhibitors Transporter_Inhibitors Transporter_Inhibitors->ABC_Transporters Block function of Low_Cellular_Uptake Low_Cellular_Uptake ABC_Transporters->Low_Cellular_Uptake Active efflux causes High_Cellular_Uptake High_Cellular_Uptake ABC_Transporters->High_Cellular_Uptake Inhibited efflux allows

The core challenge and a validated method to probe it are clear, even if a direct "enhancement" protocol is not listed in the literature. Focusing on transporter inhibition should be a productive path.

References

Palmatine iodide structural modifications C13 alkylation

Author: Smolecule Technical Support Team. Date: February 2026

C13 Alkylation of Palmatine: Strategic Importance

The table below summarizes the key information found on the strategic purpose of modifying palmatine at the C13 position.

Aspect Description
Overall Goal To enhance the clinical potential of palmatine by improving its pharmacokinetic properties, particularly its low oral bioavailability [1].
Specific Modification C13 alkylation is explicitly listed as a method for the structural modification of palmatine [1].
Other Methods Combination therapies and the use of nano-delivery systems are also identified as strategies to overcome bioavailability limitations [1].
Primary Challenge The main issue addressed is the low bioavailability of the natural compound, which limits its therapeutic application [1].

Relevant Alkylation Experimental Methodologies

Although a direct protocol for palmatine C13 alkylation is not available, the following methods from synthetic organic chemistry provide insight into how such transformations can be achieved. These can serve as a conceptual starting point.

The workflow below illustrates the general catalytic cycle for a meta-C–H alkylation, which involves a palladium catalyst and a specially designed norbornene mediator (N15) to achieve the desired selectivity.

MetaAlkylation Figure 1: Generalized Meta-C-H Alkylation Workflow Start Amide Substrate with U-shaped Template Step1 Ortho-C-H Palladation (Pd(OAc)₂, Ligand L1) Start->Step1 Step2 Norbornene (N15) Insertion Step1->Step2 Step3 meta-C-H Activation Step2->Step3 Step4 Oxidative Addition with Alkyl Iodide Step3->Step4 Step5 Reductive Elimination & Catalyst Release Step4->Step5 Product meta-Alkylated Product Step5->Product

Method Key Reagents & Conditions Applicable Substrates Key Insights & Troubleshooting

| Ligand-Enabled meta-C–H Alkylation [2] | Catalyst: Pd(OAc)₂ (10 mol%) Ligand: L1 (10 mol%) Mediator: Norbornene derivative N15 (1.5 equiv) Base: AgOAc (3.0 equiv) Solvent: DCE Temperature: 75 °C Electrophile: Alkyl Iodides | Amides directed by a U-shaped template. | • Ligand & Mediator Crucial: Specific quinoline ligand (L1) and norbornene (N15) are essential for success with alkyl iodides containing β-hydrogens. • Broad Scope: Tolerates primary, secondary alkyl iodides with various functional groups (CF₃, aryl, protected -OH, -Cl, -CN). • Secondary Iodides: Not compatible; may lead to decomposition. | | Electrochemical XAT Alkylation [3] | Reagents: Et₃N (XAT precursor), H₂O (H-atom donor) Electrodes: RVC anode, Pt plate cathode Solvent: CH₃CN/H₂O (10:1) Conditions: Constant current (3 mA), undivided cell, 50 °C | Unactivated primary, secondary, & tertiary alkyl iodides with electron-poor olefins. | • Mild Activation: Uses electrochemistry to generate α-aminoalkyl radicals for Halogen-Atom Transfer (XAT), avoiding strong reductants. • Functional Group Tolerance: Excellent compatibility with nitriles, esters, ketones, halides, and heterocycles. • Cell Design: An undivided cell is required for the reaction to proceed. |

Technical Support FAQs

Here are some anticipated frequently asked questions based on the search results.

Q1: Why is C13 alkylation of palmatine a recommended strategy? A: C13 alkylation is a structural modification strategy aimed directly at overcoming the primary limitation of natural palmatine: its low oral bioavailability. Modifying the molecule at this site can alter its physicochemical properties to improve absorption and metabolic stability [1].

Q2: I cannot find a specific procedure for palmatine C13 alkylation. What should I do? A: This is a current research gap. The recommended path is to:

  • Adapt Existing Methods: The ligand-enabled meta-C–H alkylation [2] is a strong candidate for exploration, as it is designed for complex molecules.
  • Consult Broader Literature: A comprehensive search in specialized chemistry databases (e.g., SciFinder, Reaxys) for "palmatine derivative synthesis" or "protoberberine alkaloid functionalization" may yield more direct protocols.

Q3: What is the biggest challenge when working with alkyl iodides in palladium-catalyzed reactions? A: A major challenge is the undesired β-hydride elimination when using alkyl iodides containing β-hydrogens. The ligand-enabled system specifically addresses this by using a tailored norbornene mediator (N15) and ligand (L1) to suppress this pathway and facilitate the desired alkylation [2].

References

Palmatine iodide analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to some common questions about .

  • What are the key validation parameters I need to test for a Palmatine iodide HPLC assay method? For a quantitative assay like determining the content of this compound, you should typically validate the parameters as defined by ICH Q2(R1) guidelines [1]. These include Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Range [1]. The validation approach for Palmatine is similar to that used for its structural analog, berberine [2].

  • My HPLC method for Palmatine shows poor peak shape. What could be the cause? Poor peak shape (e.g., tailing or fronting) is often related to issues with the column or the mobile phase.

    • Column Degradation: The stationary phase might be degraded or contaminated. Try using a new column of the same type.
    • Inadequate Mobile Phase pH: Palmatine is a quaternary ammonium salt (alkaloid). Ensure the mobile phase is appropriately acidic (e.g., with 0.1% trifluoroacetic acid) to promote ion-suppression and improve interaction with the reverse-phase column [2].
    • Check the System: Perform a system suitability test with a standard solution to rule out issues with the HPLC system itself (e.g., detector cell, tubing).
  • How can I improve the precision of my Palmatine quantification results? Poor precision often points to inconsistencies in sample preparation or instrument operation.

    • Sample Preparation: Ensure all weighing, dilution, and extraction steps are performed consistently. Use calibrated pipettes and volumetric glassware.
    • Instrument Stability: Allow the HPLC system sufficient time to equilibrate before a sequence of runs. Monitor column temperature fluctuations.
    • Internal Standard: Consider using a suitable internal standard to correct for minor variations in injection volume and sample processing.
  • Where can I find detailed guidance on method validation? The definitive international guideline is the ICH Q2(R1) guideline [1]. Additionally, the Eurachem Guide, "The Fitness for Purpose of Analytical Methods" provides a very detailed, laboratory-focused approach to method validation [3].

Troubleshooting Guide

The table below outlines specific issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Recovery in Accuracy Study Incomplete extraction from sample matrix; degradation during preparation; adsorption to vials/filters. Optimize extraction solvent, time, and method (e.g., sonication); use amber vials to protect from light; perform a filter compatibility test [4].
Poor Linearity (R² < 0.99) Saturation of detector at high concentrations; inaccurate preparation of standard solutions. Verify the working range covers expected levels; prepare calibration standards carefully via serial dilution; ensure detector response is within linear range [5].
Failing System Suitability Column aging; unstable mobile phase; fluctuations in flow rate or temperature. Replace or rejuvenate the column; prepare fresh mobile phase daily; check instrument performance and calibrate as needed [1].
Inconsistent Retention Time Unstabilized column temperature; changes in mobile phase composition/pH; column degradation. Use a column heater; strictly control mobile phase preparation; condition the column thoroughly with mobile phase.

Experimental Protocols for Key Validation Parameters

Here are detailed methodologies for core validation tests, based on research and standard practices.

Specificity (Selectivity)

Purpose: To confirm that the method can accurately measure this compound in the presence of other components like impurities, excipients, or plant extract matrix [1].

Materials:

  • HPLC system with UV/VIS or DAD detector [2].
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) [2].
  • Mobile Phase: Acetonitrile and water, modified with 0.1% Trifluoroacetic Acid (TFA) [2].
  • Samples: this compound standard solution, placebo/blank sample (matrix without analyte), and forced degradation samples (e.g., exposed to acid, base, heat, light).

Procedure:

  • Chromatographic Conditions: Set a flow rate of 1.0 mL/min and detection wavelength around 345 nm (optimize based on Palmatine's UV spectrum) [2]. Use a gradient or isocratic elution.
  • Inject: Separately inject the blank, standard, and stressed samples.
  • Evaluation: The method is specific if the Palmatine peak is pure (no co-elution) and free from interference from the blank or degradation products, confirmed by a Diode Array Detector (DAD) [1].
Linearity and Range

Purpose: To demonstrate that the analytical method produces results directly proportional to the concentration of this compound over the intended working range [1].

Materials:

  • Stock solution of this compound reference standard (e.g., 1 mg/mL).

Procedure:

  • Prepare Standards: Dilute the stock solution to prepare at least 5 concentration levels across the range (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration) [1].
  • Inject and Record: Inject each solution in triplicate and record the peak area.
  • Plot and Calculate: Plot the mean peak area against concentration. Perform linear regression analysis to obtain the correlation coefficient (R²), slope, and y-intercept. A typical acceptance criterion is R² ≥ 0.999 [5].
Accuracy (Recovery)

Purpose: To determine the closeness of agreement between the value found and the value accepted as a true conventional value [1].

Materials:

  • Pre-analyzed sample (drug product or plant extract with known/low Palmatine content).
  • This compound reference standard.

Procedure:

  • Spike Samples: Prepare samples spiked with known amounts of Palmatine standard at three levels (e.g., 80%, 100%, 120% of the label claim) in triplicate.
  • Analyze: Process and analyze these samples using the validated method.
  • Calculate Recovery: % Recovery = (Measured Concentration / Spiked Concentration) × 100.
  • Evaluation: The mean recovery at each level is typically required to be within 98.0% - 102.0% [1].

Workflow and Process Diagrams

The following diagrams, generated with Graphviz, illustrate the logical flow of the validation and troubleshooting processes.

Analytical Method Validation Workflow

G Start Start Method Validation Plan Define Validation Protocol & Acceptance Criteria Start->Plan Specificity Specificity/ Selectivity Test Plan->Specificity Linearity Linearity & Range Test Specificity->Linearity Accuracy Accuracy/ Recovery Test Linearity->Accuracy Precision Precision Test (Repeatability) Accuracy->Precision Robustness Robustness Test Precision->Robustness Report Compile Validation Report Robustness->Report End Method Approved for Routine Use Report->End

HPLC Troubleshooting Logic

G Problem Observed Problem: Poor Chromatographic Performance PeakShape Is the peak shape abnormal? Problem->PeakShape RetentionTime Is the retention time shifting? PeakShape->RetentionTime No Action1 Check column condition and mobile phase pH. PeakShape->Action1 Yes Pressure Is system pressure abnormal? RetentionTime->Pressure No Action2 Prepare fresh mobile phase. Check column temperature. RetentionTime->Action2 Yes Action3 Check for clogged lines/filter. Degas solvents. Pressure->Action3 Yes Success Proceed with Analysis Pressure->Success No Resolve Issue Resolved? Action1->Resolve Action2->Resolve Action3->Resolve Resolve->Problem No Resolve->Success Yes

References

Palmatine iodide isobolographic analysis combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Palmatine Combinations

Combination Disease Model Experimental System Key Findings Interaction Type Citation
Palmatine + Doxorubicin ER+/HER2- Breast Cancer Human cell lines (MCF7, T47D, ZR-75-1) Synergistic and additive reduction in cell viability; sensitized cancer cells to doxorubicin. Synergistic & Additive [1]

Detailed Experimental Protocol

The following workflow outlines the key steps for conducting an isobolographic analysis, as demonstrated in the cited palmatine study and methodological reviews.

start Start Isobolographic Analysis step1 1. Establish Dose-Response Curves - Treat with at least 4 doses of Drug A alone - Treat with at least 4 doses of Drug B alone start->step1 step2 2. Calculate ED50 Values - Determine half-maximal effective dose for each drug (e.g., ED50,A, ED50,B) step1->step2 step3 3. Combine Drugs - Administer drugs in fixed-ratio mixtures based on their ED50 values (e.g., 1:1, 1:2) step2->step3 step4 4. Determine Experimental ED50,mix - Find the total dose of the mixture that produces the 50% effect step3->step4 step5 5. Calculate Theoretical Additive ED50,add - Use formula: ED50,add = (PA/ED50,A + PB/ED50,B)^-1 - PA, PB are proportions in mixture step4->step5 step6 6. Statistical Comparison - Compare ED50,mix and ED50,add with t-test and 95% confidence intervals step5->step6 step7 7. Plot and Interpret Isobologram step6->step7 decision Interaction Type? step7->decision syn Synergistic (ED50,mix < ED50,add) decision->syn Below line add Additive (ED50,mix ≈ ED50,add) decision->add On line ant Antagonistic (ED50,mix > ED50,add) decision->ant Above line

Key Considerations for Researchers

When planning or evaluating such studies, keep the following points in mind:

  • Prerequisites for Analysis: A fundamental requirement for isobolographic analysis is a well-defined dose-effect relationship for each drug individually. The dose-effect curves for the two drugs should not be extremely different from one another [2] [3].
  • Mechanistic Insights for Palmatine: While the cited study confirms synergy, the exact mechanism was not fully elaborated. Other research suggests that palmatine is a multi-target agent with effects on various signaling pathways, including NF-κB/NLRP3 (anti-inflammatory), Nrf2/HO-1 (antioxidant), and AMPK/mTOR (metabolic regulation) [4]. Investigating which of these pathways underpin its synergistic effect with doxorubicin could be a valuable area for further research.
  • Addressing Low Bioavailability: Like many natural alkaloids, palmatine can suffer from low oral bioavailability. Future research could explore formulation strategies such as nano-delivery systems or structural modifications (e.g., C13 alkylation) to enhance its absorption and efficacy [4] [5].

References

Palmatine iodide selectivity cancer vs normal cells

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity of Palmatine

The table below summarizes experimental data from key studies on palmatine's effects on cancer versus normal cells.

Cell Type Cancer Cell Line Experimental Model Key Findings on Palmatine Reference
Breast Cancer MCF7, T47D, ZR-75-1 In vitro, human cell lines Inhibited cell viability; IC₅₀ values ranged from 5.126 to 5.805 µg/mL [1].
Normal Breast MCF10A In vitro, human breast epithelial cells No significant inhibition of cell viability at concentrations toxic to cancer cells; much less affected [1].
Colorectal Cancer HCT116 In vitro, human cell line; MSI2 knockout model Identified as a functional MSI2 antagonist; inhibited MSI2-dependent growth [2].
Control Cell Line A549 (Non-small cell lung cancer) In vitro, human cell line; MSI2 knockout model MSI2 knockout did not affect survival; used as a control to show target-specific action in HCT116 cells [2].

Detailed Experimental Protocols

The data in the table above is derived from robust experimental methodologies. Here is a detailed breakdown of the key protocols used in these studies.

  • Cell Viability and Cytotoxicity Assays (Breast Cancer Study)

    • Purpose: To measure growth inhibition and cell death.
    • Methods:
      • MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. It is used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to reduce cell viability by 50% [1].
      • BrdU Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during cell proliferation [1].
      • LDH Assay: The Lactate Dehydrogenase (LDH) leakage assay measures cell membrane integrity. When the membrane is damaged, LDH is released into the culture medium, indicating cytotoxic events [1].
    • Key Procedures: Cells are treated with various concentrations of palmatine for a specified time. After treatment, the respective reagents are added, and absorbance is measured using a spectrophotometer. Results are compared to untreated control cells to calculate the percentage of viability, proliferation, or cytotoxicity [1].
  • Target Identification and Validation (Colorectal Cancer Study)

    • Purpose: To identify specific molecular targets of palmatine and confirm its mechanism of action.
    • Methods:
      • CRISPR/Cas9 Knockout: The MSI2 gene was completely deleted (knocked out) in HCT116 colorectal cancer cells using the CRISPR/Cas9 system. This creates a cell line that lacks the potential target protein [2].
      • Cell Viability (CCK-8) Assay: The cell counting kit-8 (CCK-8) contains a reagent that is reduced by cellular dehydrogenases to an orange-colored formazan product. The amount of formazan produced is proportional to the number of living cells. This is used to assess the dependence of cell survival on MSI2 [2].
      • Loss-of-Function Rescue Screening: This is a critical experiment to confirm target specificity. If a drug works by inhibiting a specific protein, then cells that lack that protein (knockout cells) should be resistant to the drug. The study treated both wild-type and MSI2-knockout HCT116 cells with palmatine. The MSI2-knockout cells were significantly less affected by palmatine, confirming that MSI2 is required for its anti-cancer activity [2].
      • Direct Binding Confirmation: The study used a technique to confirm that palmatine binds directly to the C-terminal region of the MSI2 protein [2].

Mechanisms of Selective Action

The selectivity of palmatine appears to stem from its ability to target specific pathways that are more critical for cancer cell survival than for normal cells. The diagram below illustrates two key mechanisms identified in the research.

G cluster_pathway1 Mechanism 1: Targeting MSI2 in Colorectal Cancer cluster_pathway2 Mechanism 2: Multi-Target Effects in Various Cancers cluster_normal Effect on Normal Cells Palmatine Palmatine MSI2 Musashi-2 (MSI2) RNA-Binding Protein Palmatine->MSI2 Binds & Antagonizes Apoptosis Inhibition of Survival Induces Cell Death Palmatine->Apoptosis In MSI2-dependent cells Nrf2_HO1 Activates Nrf2/HO-1 Antioxidant Pathway Palmatine->Nrf2_HO1 Activates NFkB_NLRP3 Inhibits NF-κB/NLRP3 Inflammatory Pathway Palmatine->NFkB_NLRP3 Inhibits AMPK_mTOR Modulates AMPK/mTOR Pathway Palmatine->AMPK_mTOR Modulates LowToxicity Low Cytotoxicity at Effective Doses Palmatine->LowToxicity Survival Cancer Cell Survival & Growth MSI2->Survival OxidativeStress Oxidative Stress Nrf2_HO1->OxidativeStress Reduces Inflammation Inflammation NFkB_NLRP3->Inflammation Reduces Metabolism Metabolic Dysregulation AMPK_mTOR->Metabolism Restores Balance NormalCells Normal Breast Epithelial Cells (MCF10A) LowToxicity->NormalCells

The mechanisms illustrated above are supported by the following findings:

  • Targeting Cancer-Specific Dependencies: The selectivity in colorectal cancer cells is achieved because palmatine directly targets Musashi-2 (MSI2), an RNA-binding protein that is crucial for the survival and growth of certain cancer cells but is less critical for normal cells [2]. When MSI2 is absent, the cancer cells are much less sensitive to palmatine.
  • Multi-Target Pharmacological Action: In broader terms, palmatine exerts anti-cancer effects through a "multi-target" approach. It has been shown to regulate key signaling pathways like NF-κB/NLRP3 (anti-inflammatory), Nrf2/HO-1 (antioxidant), and AMPK/mTOR (metabolic regulation) [3]. The simultaneous modulation of these multiple pathways, which are often dysregulated in cancer cells, can lead to a more selective toxicity toward malignancies while sparing normal cells [1] [3].
  • Induction of Programmed Cell Death: In breast cancer cells, the growth-inhibitory effect of palmatine has been linked to the induction of apoptosis (programmed cell death), as determined by Annexin V/PI staining [1]. This suggests that palmatine can trigger the cancer cells' own self-destruct mechanisms.

Research Implications and Next Steps

The evidence indicates that palmatine is a promising natural compound for oncological research due to its selective cytotoxicity. For researchers, the next logical steps include:

  • Exploring Synergy: Investigating its effects in combination with standard chemotherapeutic agents like doxorubicin, where isobolographic analysis has already shown synergistic and additive interactions [1].
  • Addressing Pharmacokinetic Limitations: Acknowledging and working to overcome the challenge of its relatively low bioavailability through strategies like structural modifications (e.g., C13 alkylation) or advanced delivery systems such as nano-encapsulation [3].
  • Expanding Target Validation: Confirming its direct targets and mechanisms in a wider range of cancer types beyond colorectal and breast cancers.

References

Available Docking Data for Palmatine and Alpha-Glucosidase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data found in the search results. Palmatine data is from an Alzheimer's study, while the alpha-glucosidase data is from various inhibitor studies.

Compound / Extract Name Target Protein Docking Software Binding Energy (kcal/mol) Key Interacting Residues Citation
Palmatine mTOR (for Alzheimer's) Not specified Good binding (value not given) ERBB2, CDC42, MDM2, mTOR [1]
3',4',7-Trihydroxyisoflavanone (THF) Human intestinal α-glucosidase Not specified -7.5 Not specified in abstract [2]
Alternariol 9-methyl ether (AME) Human intestinal α-glucosidase Not specified -7.0 Not specified in abstract [2]
Acarbose (Control) Human intestinal α-glucosidase Not specified -6.6 Not specified in abstract [2]
Sugar-based Compound 1b α-Glucosidase (PDB: 5NN8) GOLD GoldScore: 60.57 Similar to acarbose (Asp616, Phe649, etc.) [3]
Acarbose (Control) α-Glucosidase (PDB: 5NN8) GOLD GoldScore: 50.56 Asp616, Phe649, Trp613, etc. [3]
Chrysophanol α-Glucosidase AutoDock Vina 4.0 -7.5 (in silico); IC₅₀: 0.25 mg/mL (in vitro) Not specified in abstract [4]
Nummularine-R, Vindoline Modeled human α-glucosidase MOE-Dock Interactions analogous to acarbose/miglitol GLU174, GLU196, ASP356, etc. [5]

Experimental Protocols from the Literature

The studies employed these rigorous methodologies, which you can adapt for investigating palmatine iodide.

1. Molecular Docking and Dynamics for Alpha-Glucosidase Inhibitors [3]

  • Software & Tools: Docking was performed with GOLD (Genetic Optimization for Ligand Docking), and dynamics simulations were also conducted.
  • Protein Preparation: The crystal structure of α-glucosidase (PDB_ID: 5NN8) was obtained from the Protein Data Bank. It was prepared by assigning missing atoms, optimizing hydrogen-bonding networks, and removing water molecules using the CHARMm force field.
  • Ligand Preparation: Compounds were energy-minimized, and hydrogens were assigned.
  • Active Site Definition: The active site was defined to include key residues such as Asp616, Phe649, Trp613, Met519, Arg520, Arg600, Asp404, His674, Asp324, His594, and Asp518.
  • Validation: The docking protocol was validated by re-docking the native ligand (acarbose) into the binding site.

2. Molecular Docking for Palmatine (on a different target) [1]

  • This study used a network pharmacology and molecular docking integrated strategy.
  • The binding of palmatine to key targets like mTOR was investigated, showing it has a good binding ability, although specific software was not mentioned.

3. General Molecular Docking Methodology [6]

  • This review outlines that common docking algorithms include Monte Carlo (MC) techniques and Genetic Algorithms (GA), as implemented in software like AutoDock.
  • The process involves a sampling algorithm to generate ligand poses and a scoring function to estimate binding affinity.

How to Proceed with Your Comparison Guide

Given the lack of direct data, here is a practical approach to structure your guide:

  • Acknowledge the Data Gap: Clearly state that while palmatine has known bioactivity, specific molecular docking data against alpha-glucosidase is an area for current research. The provided data from other targets supports its potential.
  • Compare Methodologies, Not Just Outcomes: You can create a valuable comparison by detailing the standard experimental protocols (like the one from [3]) that would be used to evaluate both this compound and other known inhibitors.
  • Propose a Hypothetical Workflow: Outline a study that would generate the required comparison data. The diagram below visualizes this integrated strategy.

Start Start: Identify Research Gap Step1 1. Protein & Ligand Preparation Start->Step1 Step2 2. Molecular Docking Simulation Step1->Step2 Step3 3. Analysis & Comparison Step2->Step3 Step4 4. Experimental Validation Step3->Step4 Output Output: Comparative Guide Step4->Output

To complete your comparison guide, I suggest you:

  • Search for specialized datasets on platforms like BindingDB or ChEMBL using "palmatine" and "alpha-glucosidase" as keywords.
  • Consult the full texts of the papers cited in these search results, as the abstracts may not contain all the docking details.
  • Consider performing the docking studies yourself using the detailed protocols from [3] and [5] to generate the primary data needed for your guide.

References

Palmatine iodide anti-oxidant activity validation DPPH assay

Author: Smolecule Technical Support Team. Date: February 2026

Experimental DPPH Assay Data for Palmatine

The table below summarizes key quantitative findings from recent studies investigating the free radical scavenging activity of palmatine and related extracts using the DPPH assay.

Sample / Compound IC₅₀ Value (DPPH Assay) Experimental Context & Notes Source Plant
Palmatine (Isolated) 28 ppm (approx. 76.3 µM)* Tested via non-enzymatic SOD mimic method; showed "very strong" activity [1]. Fibraurea tinctoria Lour. [1]
Methanol Extract 18 ppm (SOD method) The crude extract showed strong activity, though its DPPH-specific IC₅₀ was not the highest [1]. Fibraurea tinctoria Lour. [1]
Fraction 4 91 ppm This specific fraction showed the highest activity in the DPPH assay among all tested fractions [1]. Fibraurea tinctoria Lour. [1]

Note: The unit "ppm" (parts per million) is weight/volume based. For the isolated palmatine, an approximate molar concentration (µM) has been calculated for easier scientific comparison. A lower IC₅₀ value indicates more potent antioxidant activity.

Detailed DPPH Assay Protocol

For researchers looking to validate these findings, here is a standardized protocol for the DPPH scavenging assay [2].

  • DPPH Solution Preparation: Prepare a 0.1 mM DPPH stock solution in methanol or ethanol. Protect it from light as it is light-sensitive.
  • Sample Preparation: Dissolve the test samples (e.g., palmatine) in a suitable solvent (methanol, ethanol, or DMSO) and prepare a series of dilutions.
  • Reaction Setup:
    • Combine equal volumes of the DPPH working solution and each sample dilution in a cuvette or microplate well.
    • Include a negative control (solvent mixed with DPPH solution) and a positive control (a known antioxidant like ascorbic acid or Trolox).
  • Incubation: Mix the solutions thoroughly and incubate the reaction mixture in the dark at room temperature for 30 minutes.
  • Absorbance Measurement: Measure the absorbance of each mixture at 517 nm using a spectrophotometer. Use the negative control to zero the instrument.
  • Data Analysis:
    • Calculate the % Radical Scavenging Activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100
    • Plot the % scavenging activity against sample concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

> A Critical Methodological Note: A 2025 review highlights common pitfalls in the DPPH assay. The IC₅₀ value should be expressed relative to the initial DPPH concentration (e.g., as a molar ratio) for consistent and comparable results across different studies [3]. The standard calculation for scavenging activity may also overestimate results by not accounting for the absorbance of the reaction product (DPPH-H) [3].

Palmatine's Antioxidant Mechanisms: Beyond DPPH

The DPPH assay demonstrates direct free radical scavenging, but palmatine's antioxidant activity in biological systems is broader and involves multi-target mechanisms. The following diagram illustrates the key signaling pathways involved.

G OxidativeStress Oxidative Stress NFkBPathway NF-κB/NLRP3 Pathway OxidativeStress->NFkBPathway Activates Palmatine Palmatine Intervention Nrf2Pathway Nrf2/HO-1 Pathway Palmatine->Nrf2Pathway Activates Palmatine->NFkBPathway Inhibits AntioxidantDefense Antioxidant Defense Boost Nrf2Pathway->AntioxidantDefense AntiInflammatory Anti-inflammatory Effects NFkBPathway->AntiInflammatory Cytoprotection Cellular Protection AntiInflammatory->Cytoprotection AntioxidantDefense->Cytoprotection

As the diagram shows, palmatine's antioxidant effect is multifaceted [4]:

  • Activation of the Nrf2/HO-1 Pathway: This is a primary mechanism. Palmatine activates this pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which enhances the cellular defense system against oxidative damage [4].
  • Inhibition of the NF-κB/NLRP3 Pathway: By suppressing these pro-inflammatory pathways, palmatine reduces inflammation, which is often both a cause and consequence of oxidative stress. This dual action underscores its "multi-target" therapeutic potential [4].

Therapeutic Potential and Further Research

The validated antioxidant activity of palmatine is linked to its potential in treating various diseases, particularly through the lens of ethnopharmacology.

  • Link to Traditional Use: The historical use of plants containing palmatine for treating "heat syndromes" (inflammatory diseases) and jaundice is now mechanistically explained by its proven anti-inflammatory and antioxidant properties [4].
  • Diabetes Mellitus Management: Oxidative stress is a key factor in the development and complications of diabetes. Research indicates that palmatine can reduce blood glucose levels, increase insulin, and improve oxidative stress markers in diabetic animal models [1]. Its activity is not limited to DPPH scavenging; it also shows significant results in superoxide anion scavenging assays [1].
  • Future Directions: While promising, a key challenge is its low bioavailability. Current research is exploring methods to overcome this, such as structural modifications (e.g., C13 alkylation) and the use of nano-delivery systems to enhance its clinical potential [4].

References

Palmatine iodide efficacy comparison standard chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanisms of Action Against Cancer

The table below summarizes key experimental findings on palmatine's anti-cancer effects from recent studies.

Cancer Type / Model Key Findings on Palmatine Efficacy Comparison with Standard Chemo Experimental Model Reference

| Human ER+/HER2- Breast Cancer | - IC50: 5.1-5.8 µg/mL (dose-dependent growth inhibition).

  • Selectivity: No significant effect on normal breast epithelial cells (MCF10A).
  • Synergy: Synergistic/additive interaction with Doxorubicin (DOX). | More selective than DOX; enhances DOX efficacy, potentially allowing for lower, less toxic doses. | In vitro (MCF7, T47D, ZR-75-1 cell lines) | [1] [2] | | Canine Mammary Gland Tumor (CMT) | - Inhibited tumor growth and metastasis in a mouse xenograft model.
  • Mechanism: Suppressed PI3K/AKT/mTOR pathway.
  • Effects: Anti-proliferative, pro-apoptotic, anti-angiogenic. | Acts as a specific PI3K pathway inhibitor; effects are similar to targeted therapy. | In vitro (CMT-U27 cells) & In vivo (mouse xenograft) | [3] | | Colorectal Cancer | - Identified as a direct antagonist of Musashi-2 (MSI2), an RNA-binding protein and oncogene.
  • Inhibited MSI2-dependent cancer cell growth. | Offers a novel, targeted mechanism against MSI2, a protein not addressed by many conventional chemotherapies. | In vitro (HCT116 cells) | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

  • Cytotoxicity and Proliferation (MTT/MTS/BrdU Assays)

    • Objective: To measure cell viability and proliferation after palmatine treatment.
    • Protocol: Cells are seeded in culture plates and treated with a range of palmatine concentrations. After incubation:
      • MTT/MTS: Solutions are added to wells. Viable cells metabolize these compounds into colored formazan products, which are quantified by spectrophotometry to determine IC50 values [1] [2].
      • BrdU: Cells are incubated with BrdU, which is incorporated into newly synthesized DNA in proliferating cells. The incorporated BrdU is detected with specific antibodies [2].
  • Apoptosis Assay (Annexin V/PI Staining)

    • Objective: To distinguish and quantify apoptotic and necrotic cell populations.
    • Protocol: After treatment, cells are stained with fluorescent Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and Propidium Iodide (PI, which stains DNA in cells with compromised membranes). The populations are then analyzed using flow cytometry [1] [2].
  • Isobolographic Analysis

    • Objective: To characterize the interaction (synergy, additivity, antagonism) between palmatine and a standard chemotherapeutic like doxorubicin.
    • Protocol: The IC50 values for each drug alone and in fixed-ratio combinations are determined. These values are plotted on an isobologram. Data points falling below the line connecting the IC50s of the single drugs indicate a synergistic interaction [1] [2].
  • Pathway Analysis (Western Blotting)

    • Objective: To investigate changes in protein expression and phosphorylation in key signaling pathways.
    • Protocol: After treatment, cells are lysed, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., PI3K, p-AKT, AKT, mTOR). HRP-conjugated secondary antibodies and chemiluminescence are used for detection [3].
  • In Vivo Xenograft Model

    • Objective: To evaluate the anti-tumor efficacy of palmatine in a live animal model.
    • Protocol: Immunodeficient mice are implanted with cancer cells (e.g., CMT-U27). Once tumors are established, mice are divided into control and treatment groups. The treatment group receives daily intraperitoneal injections of palmatine (e.g., 50 mg/kg). Tumor volume and body weight are monitored regularly. At the endpoint, tumors are harvested for further analysis [3].

Signaling Pathways and Molecular Mechanisms

Palmatine's anti-cancer effects are mediated through the modulation of several critical cellular pathways. The diagram below illustrates its role in inhibiting the PI3K/AKT pathway, a key driver of cell survival and proliferation in many cancers.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway GrowthFactors Growth Factors PIK3CA PI3K (PIK3CA) GrowthFactors->PIK3CA Activates PIP3 PIP3 PIK3CA->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Converted to AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis Inhibition AKT->Apoptosis Promotes CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Palmatine Palmatine Palmatine->PIK3CA Inhibits Palmatine->AKT Inhibits Palmatine->mTOR Inhibits

This inhibition leads to reduced cancer cell proliferation, increased apoptosis, and suppressed tumor angiogenesis and metastasis [3].

Research Implications and Future Directions

The data suggests that palmatine holds distinct advantages and potential applications in cancer therapy:

  • Multi-Target Mechanism: Unlike some single-target chemotherapies, palmatine appears to act on multiple fronts, including inducing apoptosis, inhibiting proliferation, suppressing metastasis, and blocking angiogenesis, primarily through the PI3K/AKT pathway [5] [3].
  • Synergistic Potential: Its ability to act synergistically with doxorubicin is particularly promising. This could lead to combination therapies that enhance efficacy while reducing the required dosage of conventional drugs, thereby mitigating their debilitating side effects [1] [2].
  • Selective Toxicity: The finding that palmatine inhibited breast cancer cells while sparing normal breast epithelial cells is a crucial indicator of a potentially wider therapeutic window and better safety profile compared to traditional chemotherapeutics [1] [2].
  • Current Limitations and Optimization: A significant challenge for palmatine, as with many natural products, is its low bioavailability [5]. Future research is actively exploring strategies to overcome this, including:
    • Structural Modification: Chemical derivatization (e.g., C13 alkylation) to improve its pharmacological properties [5] [6].
    • Nano-Delivery Systems: Encapsulation in nanocarriers to enhance tumor targeting, stability, and cellular uptake [5] [6].

References

Palmatine iodide mechanism validation PI3K/AKT pathway

Author: Smolecule Technical Support Team. Date: February 2026

Palmatine vs. Clinical PI3K Inhibitors

The table below compares the natural compound Palmatine with several established clinical PI3K inhibitors, highlighting key differences in origin, target, and status.

Inhibitor Name Type / Origin Primary Molecular Target Key Indications (Approved or Studied) Development Status
Palmatine Natural isoquinoline alkaloid [1] Broad components of PI3K/AKT/mTOR pathway (PI3K, AKT, mTOR) [1] Canine Mammary Gland Tumors (CMTs) [1] Preclinical research stage [1]
Alpelisib (Piqray) Synthetic drug [2] PI3Kα (alpha isoform) [2] HR+/HER2- breast cancer with PIK3CA mutation [3] [2] FDA & NMPA approved [3]
Idelalisib (Zydelig) Synthetic drug [2] PI3Kδ (delta isoform) [2] Chronic lymphocytic leukemia (CLL), Follicular lymphoma [2] FDA approved [2]
Copanlisib (Aliqopa) Synthetic drug [2] Pan-PI3K inhibitor (α, β, δ, γ isoforms) [2] Follicular lymphoma [2] FDA approved [2]
Inavolisib Synthetic drug [3] PI3Kα (alpha isoform) [3] HR+/HER2- breast cancer with PIK3CA mutation [3] FDA & NMPA approved (2025 consensus) [3]

Experimental Evidence for Palmatine

The anti-cancer effect of palmatine via PI3K/AKT pathway inhibition has been demonstrated in a study on canine mammary gland tumor (CMT) cells and a mouse model. Key experimental findings are summarized below.

Experimental Model Key Findings Reported Quantitative Data (vs. Control)

| In Vitro (CMT-U27 cells) | • Reduced cell proliferation and induced cell death. • Decreased protein expression of PI3K, p-AKT, and mTOR. • Suppressed cell migration [1]. | • Cell viability: Significant reduction (p<0.01) at concentrations of 0.2-0.5 mg/mL [1]. | | In Vivo (Mouse CMT-U27 xenograft) | • Inhibited tumor growth. • Decreased expression of PI3K/AKT pathway proteins in tumor tissue. • Disrupted tumor vasculature and inhibited metastasis to lymph nodes [1]. | • Tumor volume: Significant inhibition (p<0.05) with 50 mg/kg daily dose for 21 days [1]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the palmatine study [1].

  • Cell Culture: CMT-U27 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in 5% CO₂ [1].
  • Cell Viability Assay (MTS): Cells were seeded in 96-well plates and treated with various concentrations of palmatine for 18 hours. CellTiter 96 AQueous One Solution Reagent was added, and absorbance was measured to determine viable cell number [1].
  • Protein Analysis (Western Blotting): Treated cells or homogenized tumor tissues were lysed. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against targets like PI3K, p-AKT, and mTOR, followed by detection with secondary antibodies [1].
  • Cell Migration Assay: The migration capability of CMT-U27 cells was assessed after palmatine treatment, likely using a method like a transwell or wound-healing assay [1].
  • In Vivo Xenograft Model: Nude mice were injected with CMT-U27 cells into the mammary fat pad. After tumor formation, mice were divided into two groups: one treated with 50 mg/kg palmatine via intraperitoneal injection daily for 21 days, and an untreated control group. Tumor volume was measured regularly [1].

PI3K/AKT/mTOR Pathway Diagram

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival, and is often dysregulated in cancers. It shows how external signals activate PI3K, leading to the activation of AKT and mTOR, and subsequent promotion of cell processes like proliferation and survival. The diagram also highlights the inhibitory actions of PTEN and the mechanism of palmatine, as identified in research.

G PI3K/AKT/mTOR Signaling Pathway and Palmatine Inhibition GrowthFactors Growth Factors (e.g., IGF-1, Insulin) RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs PI3K PI3K RTKs->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  PTEN reverses PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellProcesses Cell Proliferation Survival, Growth mTORC1->CellProcesses PTEN PTEN (Inhibitor) PTEN->PIP3  Dephosphorylates Palmatine Palmatine (Inhibitor) Palmatine->PI3K Palmatine->AKT Palmatine->mTORC1

Interpretation of Findings and Research Implications

The experimental data indicates that palmatine acts as a multi-component inhibitor of the PI3K/AKT pathway, reducing levels of key proteins like PI3K, p-AKT, and mTOR [1]. This broad mechanism differs from many clinical inhibitors that target specific isoforms.

  • Therapeutic Potential: The study provides a strong foundation for considering palmatine in veterinary oncology for CMTs. Its anti-angiogenic and anti-metastatic effects are particularly valuable [1].
  • Research Gap: Current evidence is confined to canine models. Extensive research is required to validate its efficacy, optimal dosing, and safety in humans.
  • Considerations for Clinical Use: Established PI3K inhibitors, while effective, are associated with significant adverse effects including severe hyperglycemia, skin rashes, diarrhea, and liver toxicity [2]. The safety profile of palmatine in a clinical setting remains to be determined.

References

Palmatine iodide derivative structure-activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

SAR of Palmatine Derivatives Against H. pylori

The following table synthesizes key findings from a study that synthesized and tested 20 new palmatine derivatives against metronidazole-resistant H. pylori strains. The core discovery was that modifications at the 9-position of the palmatine skeleton are crucial for enhancing antibacterial activity [1] [2].

Compound Code 9-Position Substituent (R) Key SAR Insight MIC Range (μg/mL) vs. 6 MTZ-resistant Strains
PMT (Lead) - (Original structure) Baseline compound with moderate activity [1]. 64 - 256 [1]
1a C6H5 (Benzyl) Introducing a basic benzyl amine group yields comparable potency to the lead [1]. 8 - 64 [1]
1b m-CH3C6H4 (m-methyl benzyl) An electron-donating group in the meta position boosts potency [1]. 4 - 16 [1]
1c p-CH3C6H4 (p-methyl benzyl) An electron-donating group in the para position yields the most potent derivative overall [1] [2]. 4 - 16 [1]
1d p-CH3OC6H4 (p-methoxy benzyl) Another electron-donating group that enhances activity [1]. 4 - 32 [1]
1e m-CNC6H4 (m-cyano benzyl) An electron-withdrawing group leads to a complete or significant loss of activity [1]. 128 - >256 [1]
3 -H (Primary amine) Replacing the substituent with a simple amine eliminates activity, showing the need for a substituted secondary amine [1]. >128 [1]
4a-i (Series) Various amide groups Converting the ionizable nitrogen to an amide (less ionizable) partially or completely abolishes activity, confirming the need for an ionizable nitrogen [1]. Mostly >256 [1]

Experimental Protocol for Key Data

The quantitative data in the table above was generated through the following standardized methodology [1] [2]:

  • Synthesis: Palmatine was used as the lead compound and heated with various amines to produce 9-N-substituted amine derivatives (series 1a-j, 2, 3). Acyl chloriques were then used to create the amide derivatives (series 4a-i) [1].
  • Antibacterial Activity Assay:
    • Test Organisms: Six metronidazole (MTZ)-resistant H. pylori strains, including the standard strain ATCC 43504 and five clinical isolates [1].
    • Method: The minimum inhibitory concentration (MIC) was determined for each compound. MTZ and the original palmatine (PMT) were used as positive controls [1].
    • Standard: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint (MIC >8 μg/mL for resistance) was referenced [1].
  • Safety Profile: An acute toxicity test of the promising compound 1c was conducted on Kunming mice via oral administration. The LD₅₀ was found to be over 1000 mg/kg, indicating a good safety profile [1] [2].
  • Mechanism Exploration: Molecular docking studies suggested that the primary mechanism of action for these derivatives, particularly compound 1c, involves targeting H. pylori urease, a critical enzyme for the bacterium's survival in the stomach. The docking score for 1c (104.13) was higher than for palmatine (92.14), correlating with its superior experimental potency [1] [2].

Mechanism of Action Workflow

The diagram below illustrates the proposed mechanism of action and key characteristics of the active palmatine derivative 1c, based on the study findings [1] [2].

Palmatine Palmatine p1 Palmatine->p1 Deriv1c Derivative 1c Urease H. pylori Urease Deriv1c->Urease  Inhibits Ammonia Ammonia Production Urease->Ammonia  Reduces Survival Bacterial Survival in Stomach Ammonia->Survival  Impairs p1->Deriv1c  Structural  Modification p2 p3

Key Takeaways for Researchers

  • Promising Anti-H. pylori Candidates: The 9-N-substituted palmatine derivatives, especially compound 1c, represent a novel family of anti-H. pylori agents with improved potency over the lead compound and a good initial safety profile [1] [2].
  • Critical SAR Rule: For anti-H. pylori activity, an ionizable nitrogen at the 9-position is essential. The nature of the substituent is also critical; electron-donating groups (e.g., methyl, methoxy) on the benzyl ring enhance activity, while electron-withdrawing groups (e.g., cyano) diminish it [1].
  • Broad Therapeutic Potential: Beyond its antibacterial applications, palmatine itself exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects, making it a versatile scaffold for further drug development targeting various diseases [3] [4] [5].

References

×

UNII

REY4ILD57Z

Related CAS

3486-67-7 (Parent)

Wikipedia

Palmatine iodide

Dates

Last modified: 07-20-2023

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